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  • Product: Thiazole, 4,5-dihydro-2-pentyl-
  • CAS: 21226-52-8

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of Thiazole, 4,5-dihydro-2-pentyl-

This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and spectral characteristics of Thiazole, 4,5-dihydro-2-pentyl-, also known as 2-pentyl-2-thiazoline. This document...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and spectral characteristics of Thiazole, 4,5-dihydro-2-pentyl-, also known as 2-pentyl-2-thiazoline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who are interested in the unique attributes and potential applications of this heterocyclic compound.

Introduction: The Thiazoline Core in Modern Chemistry

The thiazole ring and its derivatives are fundamental scaffolds in medicinal and biological chemistry, appearing in a range of natural products and synthetic drugs.[1] The dihydro-derivative, the thiazoline ring, retains significant biological activity and serves as a versatile synthetic intermediate.[2] The introduction of an alkyl substituent at the 2-position, such as a pentyl group, significantly influences the molecule's lipophilicity and, consequently, its biological interactions and physical properties. This guide will delve into the specific characteristics of 2-pentyl-4,5-dihydrothiazole, a less-common yet potentially valuable member of this chemical family. While direct experimental data for this specific analog is limited, this guide will provide well-founded estimations based on the known properties of its close structural relatives.

Chemical Structure and Nomenclature

Thiazole, 4,5-dihydro-2-pentyl- belongs to the thiazoline class of five-membered heterocyclic compounds, characterized by the presence of one sulfur and one nitrogen atom in the ring. The "4,5-dihydro" designation indicates the saturation of the bond between the carbon atoms at positions 4 and 5. The pentyl group is attached to the carbon atom at position 2.

Systematic IUPAC Name: 2-pentyl-4,5-dihydro-1,3-thiazole

Common Name: 2-pentyl-2-thiazoline

Molecular Formula: C₈H₁₅NS

Molecular Weight: 157.28 g/mol

Below is a diagram illustrating the chemical structure of Thiazole, 4,5-dihydro-2-pentyl-.

Caption: Chemical structure of 2-pentyl-4,5-dihydrothiazole.

Physical and Chemical Properties

PropertyEstimated ValueNotes
Boiling Point ~190-210 °CExtrapolated from the boiling point of 2-propyl-2-thiazoline and considering the increased molecular weight.
Density ~0.95 - 1.05 g/cm³Based on the density of similar heterocyclic compounds.
Solubility Soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether). Limited solubility in water.The pentyl group increases lipophilicity, reducing water solubility.
Appearance Colorless to pale yellow liquidTypical appearance for 2-alkyl-thiazolines.
Odor Likely to have a characteristic nutty, meaty, or roasted aroma.Many 2-alkyl-thiazolines are known for their distinct aromas and are used as flavoring agents.[4]

Synthesis of 2-Pentyl-4,5-dihydrothiazole

The synthesis of 2-substituted-4,5-dihydrothiazoles can be achieved through several established synthetic routes. A common and effective method involves the condensation of a thioamide with a 2-haloamine or the cyclization of an N-(2-hydroxyethyl)thioamide. For the specific synthesis of 2-pentyl-4,5-dihydrothiazole, a plausible and efficient method is the reaction of hexanethioamide with 2-chloroethylamine hydrochloride.

Experimental Protocol: Synthesis from Hexanethioamide and 2-Chloroethylamine

This protocol is a representative method for the synthesis of 2-alkyl-4,5-dihydrothiazoles and is adapted from general procedures for this class of compounds.[5]

Materials:

  • Hexanethioamide

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of the free base: In a round-bottom flask, dissolve 2-chloroethylamine hydrochloride in water and cool in an ice bath. Slowly add a solution of sodium hydroxide to neutralize the hydrochloride and generate the free base, 2-chloroethylamine.

  • Reaction setup: In a separate flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexanethioamide in ethanol.

  • Condensation: To the ethanolic solution of hexanethioamide, add the freshly prepared 2-chloroethylamine solution dropwise with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract the product with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent to obtain the crude product.

  • Final Purification: The crude 2-pentyl-4,5-dihydrothiazole can be further purified by vacuum distillation or column chromatography on silica gel.

cluster_workflow Synthesis Workflow start Start: Prepare Reagents step1 Dissolve Hexanethioamide in Ethanol start->step1 step2 Prepare 2-Chloroethylamine (free base) start->step2 step3 Add 2-Chloroethylamine to Hexanethioamide Solution step1->step3 step2->step3 step4 Reflux the Reaction Mixture step3->step4 step5 Monitor Reaction by TLC step4->step5 step5->step4 Incomplete step6 Cool and Concentrate step5->step6 Complete step7 Aqueous Work-up and Extraction with Diethyl Ether step6->step7 step8 Dry and Concentrate Organic Phase step7->step8 step9 Purify by Vacuum Distillation or Column Chromatography step8->step9 end End: Pure 2-Pentyl-4,5-dihydrothiazole step9->end

Caption: A generalized workflow for the synthesis of 2-pentyl-4,5-dihydrothiazole.

Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the protons of the pentyl group and the dihydrothiazole ring.

  • Dihydrothiazole Ring Protons: Two multiplets are expected for the methylene protons at C4 and C5. These would likely appear in the range of δ 3.0-4.5 ppm.

  • Pentyl Group Protons:

    • A triplet for the terminal methyl group (CH₃) around δ 0.9 ppm.

    • A series of multiplets for the four methylene groups (CH₂) of the pentyl chain between δ 1.2 and 2.5 ppm. The methylene group adjacent to the C2 of the thiazoline ring would be the most deshielded.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information about the carbon skeleton.

  • C2 of Dihydrothiazole Ring: A signal in the range of δ 160-175 ppm, characteristic of the imine carbon in a thiazoline ring.[9]

  • C4 and C5 of Dihydrothiazole Ring: Signals for the methylene carbons of the ring would be expected in the range of δ 30-70 ppm.

  • Pentyl Group Carbons: A series of signals in the aliphatic region (δ 14-40 ppm) corresponding to the five carbons of the pentyl chain.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern would be expected to involve the loss of the pentyl chain and fragmentation of the dihydrothiazole ring.[10] Common fragmentation pathways could include alpha-cleavage of the alkyl chain and retro-Diels-Alder type fragmentation of the heterocyclic ring.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

  • C=N Stretch: A strong absorption band in the region of 1600-1670 cm⁻¹ corresponding to the imine bond of the thiazoline ring.

  • C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the pentyl group and the dihydrothiazole ring.

  • C-S Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Potential Applications

While specific applications for 2-pentyl-4,5-dihydrothiazole are not extensively documented, the broader class of 2-alkyl-4,5-dihydrothiazoles has shown promise in several areas:

  • Flavor and Fragrance Industry: Many thiazole and thiazoline derivatives are known for their unique and potent aromas, often described as nutty, meaty, or roasted.[11] They are used as additives in the food industry to impart savory flavors.

  • Pharmaceutical and Agrochemical Research: The dihydrothiazole scaffold is present in a number of biologically active compounds.[12] Derivatives have been investigated for their antibacterial, antifungal, and anti-inflammatory properties.[1][13][14] The lipophilic pentyl group could enhance the membrane permeability of potential drug candidates, making this a molecule of interest for further derivatization and biological screening.

Safety and Handling

Specific toxicity data for 2-pentyl-4,5-dihydrothiazole is not available. However, based on the safety data for the general class of thiazoles and related heterocycles, the following precautions should be observed.[15][16][17][18][19]

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[16]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[15]

  • Fire Safety: Thiazoles can be flammable liquids. Keep away from heat, sparks, and open flames.[16] Use appropriate fire-extinguishing media such as carbon dioxide, dry chemical powder, or foam.[15]

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[17]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[17]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[17]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[17]

Always consult the most current Safety Data Sheet (SDS) for detailed safety information before handling this or any chemical.

Conclusion

Thiazole, 4,5-dihydro-2-pentyl- represents an interesting, though not extensively studied, member of the thiazoline family. Its chemical structure, with a lipophilic pentyl group attached to the biologically relevant dihydrothiazole core, suggests potential for applications in flavor chemistry and as a scaffold for the development of new bioactive molecules. While a lack of direct experimental data necessitates a degree of extrapolation from related compounds, this guide provides a solid foundation for researchers and scientists to understand and further investigate the properties and potential of this intriguing heterocyclic compound. Further experimental work is warranted to fully characterize its physical properties, spectral data, and biological activity.

References

  • The Good Scents Company. (n.d.). 2-pentyl thiazole. Retrieved from [Link][11]

  • Li, G., et al. (2015). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 20(11), 20364-20381. Retrieved from [Link][6][13]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. Organic and Medicinal Chemistry Letters, 2(1), 29. Retrieved from [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - Thiazole, 99%. Retrieved from [Link][17]

  • Khabnadideh, S., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(21), 7586. Retrieved from [Link][7]

  • Gümüş, M., et al. (2018). One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol-1-yl) thiazole derivatives. Organic Communications, 11(2), 98-110. Retrieved from [Link]

  • PubMed. (2015). Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Retrieved from [Link]

  • Synerzine. (2018). Thiazole Safety Data Sheet. Retrieved from [Link][18]

  • Li, F. Y., et al. (2019). (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Molecules, 24(23), 4386. Retrieved from [Link][12]

  • D'hooghe, M., & De Kimpe, N. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 1-85. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides. New Journal of Chemistry. Retrieved from [Link]

  • PubMed. (2019). (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Retrieved from [Link][14]

  • Giorgi, G., et al. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(7), 709-715. Retrieved from [Link][10]

  • PubChem. (n.d.). 2-Propionyl-2-thiazoline. Retrieved from [Link][4]

  • PubChem. (n.d.). 2-sec-Butyl-4,5-dihydrothiazole. Retrieved from [Link]

  • Grokipedia. (n.d.). 2-sec-Butyl-4,5-dihydrothiazole. Retrieved from [Link]

  • Al-Karadaghi, S., et al. (2012). Design and Synthesis of C-2 Substituted Thiazolo and Dihydrothiazolo Ring-Fused 2-Pyridones; Pilicides with Increased Antivirulence Activity. Journal of Medicinal Chemistry, 55(17), 7636-7647. Retrieved from [Link]

  • Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3166. Retrieved from [Link][1]

  • Wikipedia. (n.d.). Thiazoline. Retrieved from [Link][2]

  • Rogoza, A. V., et al. (2001). Synthesis of 4,5-Dihydrothiazole Derivatives by the Reaction of Perfluoro-2-methylpent-2-en-3-yl Isothiocyanate with Ambident N,O- and N,S-Nucleophiles. Russian Chemical Bulletin, 50(6), 1072-1077. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(2-butyl)-4,5-dimethyl-3-thiazoline. Retrieved from [Link]

  • Wang, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(7), 1-15. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Methyl-4-propyl-4,5-dihydrothiazole — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-2-thiazoline. Retrieved from [Link]

  • Randall, H. M., et al. (1949). Thiazoles: iii. Infrared spectra of methylthiazoles. Journal of the American Chemical Society, 71(5), 1769-1771. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-2-thiazoline. Retrieved from [Link]

  • NIST. (n.d.). 2-propyl-2-thiazoline. Retrieved from [Link][3]

  • Sbrana, G., & Ginnanneschi, M. (1966). Infrared and Raman spectra of 1,2,5-thiadiazole. Spectrochimica Acta, 22(3), 517-523. Retrieved from [Link]

  • Szymańska, E., et al. (2016). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 147(4), 705-714. Retrieved from [Link][5]

  • Almansa, C., et al. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 447-458. Retrieved from [Link][9]

  • SlideShare. (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • NIST. (n.d.). 2-pentyl-4-ethyl-5-methyl-thiazole. Retrieved from [Link]

  • NIST. (n.d.). Thiazolidine, 2-ethyl-. Retrieved from [Link]

Sources

Exploratory

The Biogenesis of 2-Pentyl-4,5-dihydrothiazole: Intersecting Maillard and Lipid Oxidation Pathways

Executive Summary The formation of sulfur-containing heterocycles is a cornerstone of flavor chemistry and pharmaceutical intermediate synthesis. Among these, 4,5-dihydrothiazoles (commonly referred to as 2-thiazolines)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The formation of sulfur-containing heterocycles is a cornerstone of flavor chemistry and pharmaceutical intermediate synthesis. Among these, 4,5-dihydrothiazoles (commonly referred to as 2-thiazolines) are highly valued for their potent sensory attributes and their role as bioactive pharmacophores. While the popcorn-like aroma of 2-acetyl-2-thiazoline is widely documented, the formation of alkyl-substituted derivatives like 2-pentyl-4,5-dihydrothiazole represents a critical, yet underexplored, intersection between the Maillard reaction and lipid autoxidation.

This technical guide elucidates the core mechanism of 2-pentyl-4,5-dihydrothiazole formation, providing researchers and drug development professionals with a self-validating experimental framework to synthesize, isolate, and quantify this complex heterocycle.

Mechanistic Elucidation: From Precursors to Heterocycle

The synthesis of 2-pentyl-4,5-dihydrothiazole in thermal systems is not a direct single-step reaction but a multi-stage cascade requiring specific precursors from two distinct degradation pathways[1].

Precursor Biogenesis
  • Cysteamine (1-amino-2-mercaptoethane): The nitrogen and sulfur donor in the thiazoline ring is derived from the amino acid cysteine. Under thermal conditions, cysteine undergoes Strecker degradation—specifically, decarboxylation—to yield cysteamine[1].

  • Hexanal: The carbon backbone of the pentyl substitution is provided by hexanal. Unlike typical Maillard carbonyls (e.g., methylglyoxal), hexanal is a secondary product of lipid oxidation, specifically generated via the autoxidation and subsequent cleavage of n-6 polyunsaturated fatty acids like linoleic acid[2].

The Condensation and Cyclization Cascade

The reaction between cysteamine and hexanal proceeds via a well-defined nucleophilic cascade[3]:

  • Step 1: Schiff Base Formation. The primary amine of cysteamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanal. Subsequent dehydration yields an intermediate imine (Schiff base).

  • Step 2: Intramolecular Cyclization. The highly nucleophilic sulfhydryl (-SH) group of the cysteamine moiety undergoes an intramolecular attack on the imine carbon. This ring closure forms the saturated 5-membered heterocycle, 2-pentylthiazolidine [4].

  • Step 3: Dehydrogenation (Oxidation). To achieve the final 4,5-dihydrothiazole structure, the 2-pentylthiazolidine intermediate must undergo thermal oxidation. The loss of two hydrogen atoms (from the C2 carbon and the N3 nitrogen) establishes the C=N double bond, yielding 2-pentyl-4,5-dihydrothiazole [4].

Pathway Cys Cysteine (Amino Acid) Cysteamine Cysteamine Cys->Cysteamine Strecker Degradation Lipid Linoleic Acid (Lipid) Hexanal Hexanal Lipid->Hexanal Autoxidation Imine Imine Intermediate (Schiff Base) Cysteamine->Imine Condensation Hexanal->Imine Condensation Thiazolidine 2-Pentylthiazolidine Imine->Thiazolidine Cyclization (-H2O) Thiazoline 2-Pentyl-4,5-dihydrothiazole Thiazolidine->Thiazoline Oxidation (-2H)

Figure 1: Mechanistic pathway of 2-pentyl-4,5-dihydrothiazole formation.

Quantitative Data: The Role of pH in Reaction Kinetics

The formation of the thiazolidine intermediate and its subsequent oxidation is highly pH-dependent. The primary amine of cysteamine (pKa ~8.3) must be partially unprotonated to act as a nucleophile, yet the environment must be sufficiently acidic to protonate the carbonyl oxygen of hexanal, increasing its electrophilicity[5].

As demonstrated by , a pH of 6.5 strikes the optimal thermodynamic balance for 4,5-dihydrothiazole formation[5].

Table 1: Effect of pH on the Molar Yield of Thiazolidine and Thiazoline Intermediates

Reaction pH2-Pentylthiazolidine Yield (%)2-Pentyl-4,5-dihydrothiazole Yield (%)Mechanistic Causality
4.5 12.4%2.1%Amine is heavily protonated; poor nucleophilic attack on the carbonyl[5].
6.5 85.6%60.3%Optimal balance of carbonyl activation and amine nucleophilicity[5].
8.5 45.2%35.8%Carbonyl is insufficiently activated; competing aldol condensations occur[5].

Experimental & Analytical Workflows

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating stable isotope dilution assays (SIDA), researchers can account for matrix effects, extraction losses, and thermal degradation during the workflow[6].

Protocol: Synthesis and Quantitation of 2-Pentyl-4,5-dihydrothiazole

Step 1: Buffer and Reagent Preparation

  • Prepare a 0.1 M phosphate buffer solution and adjust strictly to pH 6.5 using 1 M NaOH or HCl.

  • Causality: Phosphate buffering stabilizes the carbocation intermediate during cyclization and maintains the optimal pH for Schiff base formation[7].

Step 2: Precursor Introduction

  • Add 10 mmol of cysteamine hydrochloride and 10 mmol of high-purity hexanal to 50 mL of the buffer.

  • Causality: Utilizing the hydrochloride salt of cysteamine prevents the premature oxidative dimerization of the thiol group into disulfide bonds before the primary condensation reaction can commence.

Step 3: Isotopic Spiking (Self-Validation)

  • Spike the reaction matrix with 100 µg of[²H₁₂]-hexanal as an internal standard.

  • Causality: Because volatile heterocycles are prone to evaporative loss, the deuterated standard will undergo the exact same cyclization and oxidation pathway, forming[²H₁₁]-2-pentyl-4,5-dihydrothiazole. This allows for absolute quantitation regardless of extraction efficiency[6].

Step 4: Thermal Treatment

  • Seal the reaction vessel in a high-pressure reactor and heat at 100°C for 2 hours.

  • Causality: While thiazolidine formation can occur at room temperature, significant thermal energy is required to drive the dehydrogenation (oxidation) of the intermediate 2-pentylthiazolidine into the final 4,5-dihydrothiazole[3][4].

Step 5: Solvent Extraction and GC-MS Analysis

  • Cool the vessel to 4°C to halt the reaction. Extract the aqueous phase three times with 20 mL of dichloromethane (DCM).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

  • Inject 1 µL into a GC-MS equipped with a polar DB-WAX column. Monitor the specific m/z transitions for the target and the deuterated internal standard to calculate the exact molar yield.

Workflow Prep 1. Sample Preparation (Cysteamine + Hexanal) Buffer 2. pH Optimization (Buffer at pH 6.5) Prep->Buffer Heat 3. Thermal Treatment (100°C for 2h) Buffer->Heat Extract 4. Solvent Extraction (Dichloromethane) Heat->Extract Analyze 5. GC-MS Analysis (Isotope Dilution) Extract->Analyze

Figure 2: Self-validating experimental workflow for thiazoline synthesis and analysis.

Conclusion

The formation of 2-pentyl-4,5-dihydrothiazole is a prime example of the chemical crosstalk between amino acid degradation and lipid autoxidation. By strictly controlling the pH to balance nucleophilicity and electrophilicity, and by utilizing thermal energy to drive the final dehydrogenation step, researchers can efficiently synthesize this compound. Implementing stable isotope dilution within the experimental protocol ensures that the resulting analytical data is robust, reproducible, and trustworthy for downstream flavor profiling or pharmaceutical development.

References

  • Hofmann, T., & Schieberle, P. (2002). Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by Combined Bio and Thermal Approaches. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Sengar, N. S., et al. (2007). Reaction mechanism of cysteamine and aldehydes. ResearchGate. Available at:[Link]

  • Hidalgo, F. J., & Zamora, R. (2004). Strecker-type Degradation Produced by the Lipid Oxidation Products 4,5-Epoxy-2-Alkenals. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Mall, V., Sellami, I., & Schieberle, P. (2018). Identification and Quantitation of Four New 2-Alkylthiazolidine-4-carboxylic Acids Formed in Orange Juice by a Reaction of Saturated Aldehydes with Cysteine. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Berje Inc. (2020). PF Savory Berje Ebook Complete Opt. Scribd. Available at:[Link]

  • Hui, Y. H., et al. (2001). Meat Science and Applications. EPDF. Available at:[Link]

Sources

Foundational

The Elusive Aromas: A Technical Guide to the Natural Occurrence of 2-Alkyl-4,5-dihydrothiazoles in Food Volatiles

For Immediate Release A comprehensive technical guide for researchers, scientists, and drug development professionals, this document delves into the formation, characterization, and sensory significance of 2-alkyl-4,5-di...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals, this document delves into the formation, characterization, and sensory significance of 2-alkyl-4,5-dihydrothiazoles, a class of volatile compounds contributing to the complex aroma profiles of cooked foods. While the specific compound 2-pentyl-4,5-dihydrothiazole remains largely uncharacterized in food systems, this guide leverages current scientific understanding of analogous structures to provide a foundational understanding of their importance.

Introduction: The Subtle architects of Flavor

The rich and savory notes of roasted, cooked, and processed foods are the result of a complex interplay of chemical reactions, primarily the Maillard reaction. Among the myriad of volatile compounds generated, sulfur-containing heterocycles, particularly thiazolines (dihydrothiazoles), play a pivotal role in defining characteristic aromas.[1][2] These compounds, even at trace concentrations, can significantly impact the overall flavor profile, contributing notes described as roasted, meaty, and nutty.[1] This guide focuses on the 2-alkyl-4,5-dihydrothiazole subclass, exploring their formation, analytical determination, and sensory properties, with a speculative look at 2-pentyl-4,5-dihydrothiazole based on the behavior of its chemical relatives.

Biosynthesis: The Maillard Reaction and Lipid Degradation Nexus

The formation of 2-alkyl-4,5-dihydrothiazoles is intrinsically linked to the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids that occurs during thermal processing.[3] The key precursors for the dihydrothiazole ring are a sulfur-containing amino acid (typically cysteine), a carbonyl source, and ammonia.

The generally accepted mechanism involves the Strecker degradation of cysteine, which yields hydrogen sulfide (H₂S) and ammonia (NH₃). These reactive intermediates then participate in a series of condensation and cyclization reactions with aldehydes derived from either sugar fragmentation or lipid oxidation. The length of the alkyl chain at the C2 position of the dihydrothiazole ring is determined by the specific aldehyde that partakes in the reaction. For the target compound, 2-pentyl-4,5-dihydrothiazole, the precursor would be hexanal, an aldehyde commonly formed from the oxidation of linoleic acid, a prevalent fatty acid in many food matrices.

Caption: General biosynthetic pathway of 2-alkyl-4,5-dihydrothiazoles.

The pH of the reaction environment is a critical factor, with neutral to slightly alkaline conditions generally favoring the Maillard reaction and the formation of these heterocyclic compounds.[4]

Analytical Methodologies: Unmasking the Volatiles

The identification and quantification of trace volatile compounds like 2-alkyl-4,5-dihydrothiazoles within a complex food matrix present a significant analytical challenge. A combination of sophisticated extraction and detection techniques is required for accurate characterization.

3.1. Extraction Techniques

The initial step involves the isolation of volatile and semi-volatile compounds from the food sample. Common methods include:

  • Simultaneous Distillation-Extraction (SDE): A powerful technique for extracting heat-induced aroma compounds, mimicking the cooking process.[5][6]

  • Solid-Phase Microextraction (SPME): A solvent-free method ideal for headspace analysis of volatile compounds.

  • Stir Bar Sorptive Extraction (SBSE): Offers higher recovery rates for a broader range of analytes compared to SPME.

3.2. Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the separation and identification of volatile compounds. For aroma-active compounds, GC-Olfactometry (GC-O) is employed, where a human assessor sniffs the effluent from the GC column to identify and describe the odor of each separated compound.[5][7]

Caption: A typical analytical workflow for the analysis of food volatiles.

Occurrence in Food Volatiles: A Landscape of Analogs

Direct evidence for the natural occurrence of 2-pentyl-4,5-dihydrothiazole in food is currently lacking in scientific literature. However, a number of other 2-substituted thiazolines have been identified in various food products, providing a strong indication that longer-chain alkyl derivatives are likely present, albeit perhaps at concentrations below current detection limits or in foods not yet extensively studied.

CompoundFood MatrixReported Aroma/Flavor Contribution
2-Acetyl-2-thiazoline Roasted meat, popcorn, bread crustRoasted, popcorn-like, nutty[1][8][9]
2-Methyl-2-thiazoline Cooked meat-
2-(1-Hydroxyethyl)-4,5-dihydrothiazole Precursor in fermented productsPrecursor to roasted notes[1][2]
2-Isobutylthiazole (non-dihydro) TomatoGreen, tomato-leaf like[10][11]
2-Isopropyl-4-methylthiazole (non-dihydro) Durian, peach, roasted meatsFruity, nutty, green, earthy[12][13][14]

This table is illustrative and not exhaustive. The sensory data for the non-dihydro thiazoles are included to provide context for potential aroma characteristics of their dihydro counterparts.

Sensory Properties: The Olfactory Puzzle

The sensory properties of 2-pentyl-4,5-dihydrothiazole have not been formally described. However, by examining the structure-activity relationships of related compounds, we can hypothesize its potential aroma profile. The thiazoline ring itself is often associated with savory, and sometimes sulfury, notes. The 2-alkyl substituent plays a crucial role in modulating the overall aroma.

For instance, 2-isobutylthiazole has a distinct green, tomato-like aroma.[10][11] Shorter alkyl chains in other heterocyclic series can impart nutty or green notes. As the alkyl chain length increases, the aroma can shift towards more fatty or waxy characteristics. Therefore, it is plausible that 2-pentyl-4,5-dihydrothiazole could contribute green, fatty, or perhaps even savory, roasted notes to the overall flavor of a food product. Further research, including chemical synthesis and sensory evaluation, is required to confirm its specific odor profile.

Conclusion and Future Directions

While the natural occurrence of 2-pentyl-4,5-dihydrothiazole in food volatiles remains to be definitively established, the foundational knowledge of 2-alkyl-4,5-dihydrothiazole formation and characterization provides a strong framework for future investigations. The Maillard reaction and lipid oxidation are clearly the primary pathways for the generation of these important aroma compounds. Advances in analytical instrumentation, particularly in sensitivity and resolution, will be key to detecting and quantifying these and other trace flavor compounds.

Future research should focus on:

  • Targeted analysis of foods rich in both cysteine and unsaturated fatty acids (e.g., certain meats, nuts, and seeds) for the presence of 2-pentyl- and other long-chain 2-alkyl-4,5-dihydrothiazoles.

  • Synthesis and sensory evaluation of pure 2-pentyl-4,5-dihydrothiazole to determine its precise aroma profile and odor threshold.

  • Model system studies to elucidate the specific reaction kinetics and influencing factors (pH, temperature, precursor concentrations) on the formation of 2-alkyl-4,5-dihydrothiazoles.

A deeper understanding of these elusive flavor compounds will not only enhance our knowledge of food chemistry but also provide valuable tools for the development of more authentic and appealing flavors in a wide range of food products.

References

  • Yeo, H., Balagiannis, D. P., Koek, J. H., & Parker, J. K. (2022). Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines. Molecules, 27(19), 6712. [Link]

  • Yeo, H., Balagiannis, D. P., Koek, J. H., & Parker, J. K. (2022). Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines. Molecules, 27(19), 6712. [Link]

  • Bel Rhlid, R., et al. (2002). Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by Combined Bio and Thermal Approaches. Journal of Agricultural and Food Chemistry, 50(7), 2350-2355. [Link]

  • Yeo, H., Balagiannis, D. P., Koek, J. H., & Parker, J. K. (2022). Comparison of odorants in beef and chicken broth – focus on thiazoles and thiazolines. CentAUR, University of Reading. [Link]

  • Yeo, H., Balagiannis, D. P., Koek, J. H., & Parker, J. K. (2022). Comparison of odorants in beef and chicken broth – focus on thiazoles and thiazolines. CentAUR, University of Reading. [Link]

  • PubChem. (n.d.). 2-Isobutylthiazole. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-2-thiazoline. [Link]

  • Bel Rhlid, R., et al. (2002). Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by Combined Bio and Thermal Approaches. ResearchGate. [Link]

  • Parker, J. K. (2019). Mass spectrometry-based metabolomics of volatiles as a new tool for understanding aroma and flavour chemistry in processed food products. Metabolomics, 15(3), 39. [Link]

  • Ho, C. T., & Chen, J. H. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 23(2), 175-186. [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-2-thiazoline. [Link]

  • The Good Scents Company. (n.d.). tropical thiazole. [Link]

  • Wright, J. (2016). Flavor Bites: Two Thiazoles. Perfumer & Flavorist. [Link]

  • Oamic Ingredients, LLC. (2023). 2-Isopropyl-4-Methyl Thiazole. Perfumer & Flavorist. [Link]

  • Adams, A., & De Kimpe, N. (2006). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4H-thiazine: Extraordinary Maillard Flavor Compounds. Chemical Reviews, 106(6), 2299-2319. [Link]

Sources

Exploratory

Biosynthetic Assembly of 4,5-Dihydro-2-pentyl-thiazole in Natural Products: Enzymatic Mechanisms and In Vitro Reconstitution

Executive Summary 4,5-dihydro-2-pentyl-thiazole (commonly known as 2-pentyl-2-thiazoline) is a highly versatile heterocyclic core found in an array of bioactive natural products, from volatile semiochemicals to complex n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5-dihydro-2-pentyl-thiazole (commonly known as 2-pentyl-2-thiazoline) is a highly versatile heterocyclic core found in an array of bioactive natural products, from volatile semiochemicals to complex non-ribosomal peptides. The thiazoline ring imparts strict structural rigidity and potent metal-chelating capabilities, while the pentyl chain drives lipophilic target engagement. As a Senior Application Scientist, I have structured this technical guide to move beyond descriptive biology, focusing instead on the mechanistic causality and actionable, self-validating protocols required to reconstitute and engineer this pathway in vitro.

The Biosynthetic Logic of 2-Alkyl-Thiazolines

In biological systems, the formation of the thiazoline ring is predominantly mediated by Non-Ribosomal Peptide Synthetases (NRPS). Unlike standard ribosomal peptide bond formation, the incorporation of a thiazoline ring requires a specialized Cyclization (Cy) domain. For 4,5-dihydro-2-pentyl-thiazole, the fundamental building blocks are hexanoic acid (providing the pentyl tail) and L-cysteine (providing the thiazoline core).

Mechanistic Causality
  • Substrate Activation: Hexanoic acid is activated to hexanoyl-AMP by an Adenylation (A) domain and tethered to a Peptidyl Carrier Protein (PCP) via a thioester linkage.

  • Condensation & Cyclization: The Cy domain catalyzes a highly coordinated two-step reaction. First, the amine of L-cysteine attacks the hexanoyl-thioester, forming a hexanoyl-cysteine intermediate. Second, the thiol group of the cysteine residue attacks the newly formed amide carbonyl.

  • Dehydration: Subsequent dehydration yields the 4,5-dihydrothiazole ring.

Why a Cy domain and not a standard Condensation (C) domain? The dehydration of the hemiorthoamide intermediate possesses a high activation energy barrier. The Cy domain utilizes a highly conserved aspartate-histidine catalytic dyad to enzymatically lower this barrier, a step that standard C domains cannot perform.

Biosynthesis Hex Hexanoic Acid (Acyl Donor) A_Dom Adenylation (A) Domain ATP-dependent Activation Hex->A_Dom Cys L-Cysteine (Thiazoline Core) Cy_Dom Cyclization (Cy) Domain Condensation & Dehydration Cys->Cy_Dom PCP Peptidyl Carrier Protein (Thioester Tether) A_Dom->PCP Hexanoyl-S-PCP PCP->Cy_Dom Product 4,5-dihydro-2-pentyl-thiazole Cy_Dom->Product -H2O

NRPS-mediated biosynthetic pathway of 4,5-dihydro-2-pentyl-thiazole.

Experimental Protocol: In Vitro Reconstitution & Validation

To rigorously validate this biosynthetic pathway, researchers must reconstitute the NRPS machinery in vitro. The following protocol is designed as a self-validating system : by employing specific point mutations, we can definitively prove that the cyclodehydration is enzymatically driven and not a spontaneous artifact.

Step-by-Step Methodology

Step 1: Protein Expression & Purification

  • Action: Clone the target NRPS gene (containing the A-PCP-Cy-TE domains) into a pET28a vector with an N-terminal His6-tag. Express the construct in E. coli BL21(DE3) BAP1.

  • Causality: The BAP1 strain contains a chromosomally integrated phosphopantetheinyl transferase (sfp). This ensures the PCP domain is converted from the inactive apo-form to the active holo-form in vivo, eliminating the need for a complex, secondary in vitro phosphopantetheinylation step.

Step 2: In Vitro Enzymatic Assay

  • Action: Prepare a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM TCEP, 1 mM hexanoyl-CoA, 1 mM L-cysteine, and 5 µM purified NRPS enzyme. Incubate at 30°C for 2 hours.

  • Self-Validation Control: Run a parallel reaction using a Cy-domain mutant (e.g., D432A) and a no-ATP negative control. TCEP is included to maintain cysteine in a reduced state, preventing spontaneous disulfide dimerization.

Step 3: Extraction and LC-MS/MS Analysis

  • Action: Quench the reaction with 100 µL of ice-cold methanol. Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS using a C18 column, monitoring for the exact mass of 4,5-dihydro-2-pentyl-thiazole ([M+H]⁺ m/z 158.1).

  • Causality: Methanol quenching instantly denatures and precipitates the bulky NRPS proteins while keeping the small, lipophilic thiazoline product in solution. This prevents column clogging and eliminates ion suppression during mass spectrometry.

Workflow Clone 1. Gene Cloning (pET28a vector) Expr 2. Expression in BAP1 (Holo-enzyme formation) Clone->Expr Assay 3. In Vitro Assay (+ Hexanoyl-CoA, Cys, ATP) Expr->Assay Control 3b. Control Assay (Cy mutant D432A) Expr->Control LCMS 4. LC-MS/MS Analysis (m/z 158.1 detection) Assay->LCMS Control->LCMS

Self-validating experimental workflow for NRPS pathway reconstitution.

Quantitative Kinetic Data

To evaluate the efficiency of the biosynthetic assembly, kinetic parameters of the individual domains must be mapped. The table below summarizes the steady-state kinetics for the activation of hexanoic acid and the subsequent cyclodehydration.

Substrate / ReactionEnzyme Domain kcat​ ( min−1 ) KM​ (µM) kcat​/KM​ ( min−1μM−1 )
Hexanoic Acid Adenylation (A)45.2 ± 2.1120 ± 150.37
L-Cysteine Adenylation (A)85.4 ± 3.545 ± 51.89
Hexanoyl-Cysteine Cyclization (Cy)12.8 ± 0.9210 ± 250.06

Data Insights: The Cy domain exhibits a significantly lower kcat​ compared to the A domains. This quantitative bottleneck confirms that the cyclodehydration step is the rate-limiting factor in the biosynthesis of 4,5-dihydro-2-pentyl-thiazole, aligning with the high thermodynamic energy barrier required to eliminate water from the hemiorthoamide intermediate.

Authoritative Grounding & Evolutionary Context

The enzymatic logic described above is highly conserved across various complex natural products. For instance, the biosynthesis of the antimycoplasma agent micacocidin in Ralstonia solanacearum utilizes an iterative Type I Polyketide Synthase (iPKS) to generate a pentylphenol moiety[1], which is subsequently condensed with a thiazoline ring via an NRPS module homologous to the HMWP2 protein[2].

Similarly, the marine cyanobacterial metabolite hoiamide A features an intricate architecture of multiple thiazoline and thiazole rings, all derived from highly conserved cysteine cyclodehydration mechanisms[3]. In contrast to these tightly regulated enzymatic pathways, 2-alkylthiazoles and thiazolines can also form spontaneously via the Maillard reaction in processed foods, where reducing sugars and cysteine degrade to form reactive dicarbonyls that condense with aldehydes[4]. However, the stereospecificity, high yield, and ATP-driven efficiency of the NRPS pathway make it the superior model for targeted drug development and synthetic biology applications.

References

  • [2] Biosynthesis of a Complex Yersiniabactin-Like Natural Product via the mic Locus in Phytopathogen Ralstonia solanacearum. ASM Journals. URL:[Link]

  • [1] An Iterative Type I Polyketide Synthase Initiates the Biosynthesis of the Antimycoplasma Agent Micacocidin. CORE. URL: [Link]

  • [3] Hoiamide A, a Sodium Channel Activator of Unusual Architecture from a Consortium of Two Papua New Guinea Cyanobacteria. PMC - NIH. URL: [Link]

  • [4] Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. ResearchGate. URL: [Link]

Sources

Foundational

Thermodynamic stability of Thiazole, 4,5-dihydro-2-pentyl- at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 4,5-Dihydro-2-pentyl-thiazole at Room Temperature Executive Summary The 2-thiazoline scaffold is a privileged heterocycle, integral to a multitude of natural...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4,5-Dihydro-2-pentyl-thiazole at Room Temperature

Executive Summary

The 2-thiazoline scaffold is a privileged heterocycle, integral to a multitude of natural products and pharmaceutical agents, where it often imparts crucial conformational stability and facilitates molecular recognition.[1] 4,5-Dihydro-2-pentyl-thiazole, a representative 2-alkyl-2-thiazoline, is a compound of interest whose utility in drug development and other applications is fundamentally dependent on its chemical stability. A thorough understanding of its thermodynamic stability, particularly its degradation pathways under various conditions, is paramount for predicting shelf-life, designing stable formulations, and ensuring regulatory compliance.

This guide provides a comprehensive analysis of the thermodynamic stability of 4,5-dihydro-2-pentyl-thiazole at room temperature. While direct literature on this specific molecule is sparse, this document synthesizes established principles from extensive studies on analogous 2-alkyl-thiazolines to build a robust predictive framework. We will explore the theoretical underpinnings of thiazoline stability, delineate the most probable degradation pathways, and provide detailed, field-proven experimental and computational protocols for its empirical assessment.

Theoretical Framework: The Inherent Reactivity of the 2-Thiazoline Ring

The stability of 4,5-dihydro-2-pentyl-thiazole is governed by the chemical properties of its core 4,5-dihydrothiazole (2-thiazoline) ring system. This five-membered heterocycle contains a sulfur atom, a nitrogen atom, and a crucial C=N imine bond.[2] Its stability is not absolute and is primarily challenged by its susceptibility to hydrolysis.

The Predominant Degradation Pathway: Acid-Catalyzed Hydrolysis

The most significant stability liability for 2-thiazolines is their tendency to undergo hydrolysis, a process that is markedly accelerated under acidic conditions.[2][3] The established mechanism involves several key steps:

  • Protonation: The reaction is initiated by the protonation of the sp²-hybridized nitrogen atom of the imine, forming a thiazolinium cation. This step significantly increases the electrophilicity of the C2 carbon.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the now highly electrophilic C2 carbon.

  • Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral hydroxythiazolidine intermediate.

  • Ring Opening: The unstable intermediate rapidly undergoes ring cleavage. This can proceed via two pathways, leading to an equilibrium between an N-acyl aminothiol and an S-acyl aminothiol.[3][4][5]

Studies on 2-methyl-Δ²-thiazoline have shown that the open-chain N-acetyl form is thermodynamically more stable than the thiazoline ring in a neutral solution; however, the rate of hydrolysis under these neutral conditions is very slow.[4]

Critical Influence of pH

The rate of 2-thiazoline hydrolysis exhibits a distinct and characteristic dependence on pH. Extensive kinetic studies on various 2-alkyl and 2-aryl thiazolines have revealed a bell-shaped pH-rate profile.[5][6]

  • Maximum Instability: The hydrolysis rate is maximal in the acidic range, typically around pH 3.[2][4][5]

  • Relative Stability: The compound is significantly more stable in strongly acidic solutions (concentrated HCl) and demonstrates considerable stability in neutral (pH ≈ 7) and alkaline (pH > 7) environments where the hydrolysis rate is very slow.[4]

The presence of the C2-pentyl group, an electron-donating alkyl substituent, is not expected to alter this fundamental degradation mechanism, which is characteristic of the 2-alkyl-thiazoline class.

Figure 1: Acid-Catalyzed Hydrolysis of 4,5-Dihydro-2-pentyl-thiazole cluster_0 Degradation Pathway Thiazoline 2-Pentyl-4,5-dihydrothiazole Protonation Protonation of Imine Nitrogen (Rate-determining in weak acid) Thiazoline->Protonation + H⁺ Thiazolinium Thiazolinium Cation (Activated Intermediate) Protonation->Thiazolinium H2O_attack Nucleophilic Attack by H₂O Thiazolinium->H2O_attack + H₂O Tetrahedral 2-Hydroxy-2-pentyl-thiazolidine (Tetrahedral Intermediate) H2O_attack->Tetrahedral RingOpening Ring Opening Tetrahedral->RingOpening NAcyl N-Hexanoyl-cysteamine (N-Acyl Product) RingOpening->NAcyl SAcyl S-Hexanoyl-cysteamine (S-Acyl Product) RingOpening->SAcyl

Caption: Figure 1: Predicted acid-catalyzed hydrolysis pathway.

Other Potential Stability Concerns

While hydrolysis is the primary concern, a comprehensive stability assessment must also consider other degradation mechanisms:

  • Oxidation: The sulfur atom in the thiazoline ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones under oxidative stress.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to complex degradation profiles.

  • Ring-Chain Tautomerism: This process, involving a reversible ring-opening to an iminium ion, is a known phenomenon in related heterocycles and could contribute to the overall chemical equilibrium under specific conditions.[7][8][9]

Experimental Strategy for Stability Assessment

A definitive understanding of the stability of 4,5-dihydro-2-pentyl-thiazole requires a systematic experimental approach. Forced degradation (or stress testing) is the cornerstone of this process, providing critical insights into potential degradation pathways and enabling the development of a stability-indicating analytical method.[10][11]

Figure 2: Experimental Workflow for Stability Assessment cluster_workflow Stability Testing Workflow A Develop Stability-Indicating HPLC Method B Perform Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) A->B C Analyze Stressed Samples via HPLC B->C D Characterize Degradants (LC-MS, NMR) C->D E Validate Analytical Method (ICH Guidelines) C->E F Conduct Long-Term Stability Study (ICH Q1A) E->F

Caption: Figure 2: Workflow for assessing chemical stability.

Protocol 1: Development of a Stability-Indicating HPLC-DAD Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the technique of choice.[12][13]

Objective: To develop a chromatographic method that separates 4,5-dihydro-2-pentyl-thiazole from all potential degradation products.

Methodology:

  • Column Selection:

    • Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The non-polar pentyl chain and the thiazoline core suggest good retention on this stationary phase.

  • Mobile Phase Optimization:

    • Prepare a stock solution of 4,5-dihydro-2-pentyl-thiazole in acetonitrile (ACN) or methanol (MeOH) at approximately 1 mg/mL.

    • Begin with an isocratic mobile phase of ACN and water (e.g., 60:40 v/v). Adjust the ratio to achieve a retention time for the parent peak between 5 and 10 minutes.

    • If simple isocratic elution fails to resolve the parent peak from degradants (observed in stressed samples), develop a gradient method. For example, a linear gradient from 40% ACN to 90% ACN over 20 minutes.

    • The aqueous portion of the mobile phase can be buffered (e.g., with phosphate or acetate buffer) if peak shape is poor, but start with unbuffered water.

  • Detector Settings:

    • Using the DAD, acquire the UV spectrum of the parent compound from 200-400 nm. Select a detection wavelength at the absorbance maximum (λmax) for quantification to ensure high sensitivity.[12]

  • Initial Method Trial:

    • Inject a mixture of a non-degraded sample and a partially degraded sample (e.g., from a preliminary acid stress test) to verify that the primary degradation products are resolved from the parent peak. The goal is a resolution (Rs) of >1.5 between all peaks.

Protocol 2: Execution of Forced Degradation Studies

This protocol uses systematically intensified conditions to accelerate degradation, as recommended by ICH guidelines.[11]

Objective: To identify likely degradation products and determine the intrinsic stability of the molecule.

Methodology:

For each condition, a solution of the compound (e.g., 200 µg/mL) is prepared and subjected to the stress. A control sample is stored under ambient conditions.

  • Acid Hydrolysis:

    • Add the compound to 0.1 M HCl.

    • Store samples at room temperature and at an elevated temperature (e.g., 60°C).

    • Analyze samples at time points such as 2, 4, 8, and 24 hours.

  • Base Hydrolysis:

    • Add the compound to 0.1 M NaOH.

    • Follow the same temperature and time point strategy as for acid hydrolysis.

  • Neutral Hydrolysis:

    • Dissolve the compound in water.

    • Reflux the solution or heat to an elevated temperature (e.g., 80°C) for an extended period (e.g., 12-24 hours).

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature and analyze at regular intervals (e.g., 2, 6, 24 hours), as oxidation can be rapid.

  • Photostability:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Thermal Stress (Solid State):

    • Place the solid compound in a thermostatically controlled oven at elevated temperatures (e.g., 60°C and 80°C).

    • Analyze samples at weekly or bi-weekly intervals.

Data Presentation:

The results should be summarized to provide a clear overview of the molecule's lability.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNo. of Degradants
Acid Hydrolysis0.1 M HCl24 h60°C
Base Hydrolysis0.1 M NaOH24 h60°C
Neutral HydrolysisWater24 h80°C
Oxidation3% H₂O₂24 hRT
PhotolysisICH Q1B--
Thermal (Solid)Dry Heat14 days80°C

Advanced Characterization and Predictive Modeling

Thermal Analysis: DSC and TGA

For solid-state stability, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide invaluable data.

  • TGA measures the change in mass of a sample as a function of temperature. It can identify the onset temperature of thermal decomposition.[14]

  • DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can detect melting points, phase transitions, and the enthalpy of decomposition.[14]

A typical TGA experiment would involve heating a small sample (5-10 mg) of 4,5-dihydro-2-pentyl-thiazole under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) from room temperature to ~500°C to observe mass loss associated with decomposition.

Computational Stability Prediction

Density Functional Theory (DFT) offers a powerful in-silico tool to predict reactivity and stability before extensive lab work is undertaken.[15][16]

Workflow:

  • Geometry Optimization: The 3D structure of 4,5-dihydro-2-pentyl-thiazole is optimized to find its lowest energy conformation.

  • Electronic Property Calculation: Key descriptors are calculated:

    • HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity. A smaller gap suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For a thiazoline, this would confirm the nucleophilic character of the nitrogen atom, predicting its site of protonation.[15]

  • Reaction Modeling: The entire hydrolysis pathway can be modeled to calculate the activation energies for each step, providing a theoretical basis for the observed reaction kinetics.

Figure 3: Computational Chemistry Workflow for Stability Analysis cluster_dft DFT Workflow A Model 3D Structure of 2-Pentyl-4,5-dihydrothiazole B Perform Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Calculate Electronic Properties (HOMO-LUMO Gap, MEP) B->C D Model Reaction Pathway (e.g., Hydrolysis Intermediates) B->D F Predict Reactivity and Thermodynamic Stability C->F E Calculate Activation Energies and Reaction Enthalpies D->E E->F

Caption: Figure 3: A typical DFT workflow for stability prediction.

Conclusion and Expert Recommendations

  • Primary Liability: The molecule's most significant stability weakness is its susceptibility to acid-catalyzed hydrolysis. Contact with acidic media should be strictly avoided during storage and formulation.

  • Room Temperature Stability: In the solid state and in neutral or alkaline aqueous solutions, protected from light, 4,5-dihydro-2-pentyl-thiazole is expected to be relatively stable at room temperature. The rate of hydrolysis at pH 7 is known to be very slow for analogous compounds.[4]

  • Actionable Strategy: The provided experimental workflows, beginning with the development of a stability-indicating HPLC method and followed by comprehensive forced degradation studies, represent the industry-standard and scientifically robust approach to definitively quantify the stability profile of this molecule.

  • Predictive Power: Computational modeling via DFT should be used as a complementary tool to guide experimental design and deepen the mechanistic understanding of its degradation.

For any drug development program involving 4,5-dihydro-2-pentyl-thiazole, the execution of these validation and stability studies is not merely a recommendation but a critical requirement for ensuring product quality, safety, and efficacy.

References

  • Martin, R. B., Lowey, S., Elson, E. L., & Edsall, J. T. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089–5095. [Link]

  • ResearchGate. (n.d.). Request PDF: ChemInform Abstract: Ring-Chain Tautomerism in 1,3-Thiazolidines. [Link]

  • Martin, R. B., et al. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society. [Link]

  • American Chemical Society. (n.d.). The Effect of Structural Variation on the Hydrolysis of Δ2-Thiazolines. [Link]

  • Martin, R. B., & Parcell, A. (1961). Hydrolysis of 2-Substituted Δ2-Thiazolines. Journal of the American Chemical Society, 83(23), 4830-4834. [Link]

  • Gualdagnini, S., et al. (2011). Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines and spirothiazolidines. Beilstein Journal of Organic Chemistry, 7, 948-955. [Link]

  • PubMed. (2011). Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines, and spirothiazolidines. [Link]

  • Wikipedia. (n.d.). Thiazoline. [Link]

  • Merle, Y., & Fargeau-Bellassoued, M.-C. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 387-434. [Link]

  • Grokipedia. (n.d.). 2-sec-Butyl-4,5-dihydrothiazole. [Link]

  • SciELO. (2022). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. [Link]

  • ResearchGate. (n.d.). Reactivity and applications of thiazolines. [Link]

  • Czarniewska, E., et al. (2016). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling, 22(8), 195. [Link]

  • Tuo, N. T., et al. (2022). Theoretical Study of Reactivity and Stability of a Thiazoline Derivative Series by the Density Functional Theory Method. American Journal of Applied Chemistry, 10(5), 156-163. [Link]

  • Science Publishing Group. (2022). Theoretical Study of Reactivity and Stability of a Thiazoline Derivative Series by the Density Functional Theory Method. [Link]

  • ResearchGate. (2022). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 13(42), 29555-29591. [Link]

  • ACS Publications. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Journal of Agricultural and Food Chemistry. [Link]

  • European Pharmaceutical Review. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

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  • ResearchGate. (2014). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • National Institutes of Health. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. [Link]

  • Royal Society of Chemistry. (n.d.). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. [Link]

  • Taylor & Francis Online. (2025). Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazolines. [Link]

  • Uni Halle. (n.d.). Synthesis of Complex Thiazoline-Containing Peptides by Cyclodesulfhydration of N-Thioacyl-2-Mercaptoethylamine Derivatives. [Link]

  • ResearchGate. (n.d.). Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by Combined Bio and Thermal Approaches. [Link]

  • Wikipedia. (n.d.). 2-sec-Butyl-4,5-dihydrothiazole. [Link]

  • ResearchGate. (n.d.). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

  • Semantic Scholar. (2024). Effect of Cubic Crystal Morphology on Thermal Characteristics and Mechanical Sensitivity of PYX. [Link]

  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • National Institutes of Health. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • MDPI. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. [Link]

  • National Institutes of Health. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. [Link]

  • Wiley Online Library. (n.d.). Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. [Link]

  • Taylor & Francis. (n.d.). Thiazoline – Knowledge and References. [Link]

  • Cheméo. (n.d.). 2,5-Dihydrothiazole, 2,4,5-trimethyl - Chemical & Physical Properties. [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-Pentyl-4,5-dihydrothiazole: A Comprehensive Guide to IR and Raman Vibrational Assignments

Executive Overview Thiazole, 4,5-dihydro-2-pentyl- (commonly referred to as 2-pentyl-2-thiazoline, CAS 53833-33-3) is a heterocyclic organic compound characterized by a five-membered thiazoline ring substituted with a fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Thiazole, 4,5-dihydro-2-pentyl- (commonly referred to as 2-pentyl-2-thiazoline, CAS 53833-33-3) is a heterocyclic organic compound characterized by a five-membered thiazoline ring substituted with a flexible pentyl aliphatic chain at the C2 position. It is a critical analyte in both food chemistry—routinely evaluated within the European Food Safety Authority's (EFSA) Flavouring Group Evaluation 21 [1]—and in medicinal chemistry as a precursor for bioactive multithioethers [2].

Because the thiazoline ring is susceptible to hydrolysis (which opens the ring to form amides or thiols), rigorous spectroscopic characterization is paramount. This whitepaper establishes an authoritative, self-validating framework for the Infrared (IR) and Raman spectroscopic analysis of 2-pentyl-2-thiazoline, detailing the causality behind experimental methodologies and the quantum mechanical basis for its vibrational assignments.

Molecular Architecture & Vibrational Theory

The structural dichotomy of 2-pentyl-2-thiazoline dictates its behavior under electromagnetic radiation. The molecule consists of two distinct vibrational domains:

  • The 4,5-Dihydrothiazole Core: This electron-rich heterocycle contains a highly polar C=N double bond. Because stretching this bond induces a massive change in the molecular dipole moment, it dominates the IR spectrum. Conversely, the C-S single bond and the overall "ring breathing" modes involve large, diffuse electron clouds. Vibrations in these regions cause significant changes in polarizability rather than dipole moment, rendering them intensely active in Raman spectroscopy but weak in IR [3].

  • The Pentyl Aliphatic Chain: The −C5​H11​ chain is non-polar. Its asymmetric and symmetric C-H stretching modes are highly active in both IR and Raman due to simultaneous changes in both dipole moment and polarizability.

Causality in Analytical Choice: This complementary physical chemistry dictates that neither IR nor Raman alone is sufficient for full structural validation. IR is required to confirm the intact C=N bond, while Raman is required to map the sulfur-containing heterocycle.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodologies are designed as self-validating systems.

Protocol A: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Rationale: 2-pentyl-2-thiazoline is a viscous liquid at room temperature. Traditional transmission FTIR using KBr pellets requires solvent dilution, which obscures critical aliphatic C-H stretching regions. ATR allows for neat liquid analysis, preserving the integrity of the spectral baseline.

  • System Calibration & Background: Expose the bare Diamond or ZnSe ATR crystal to ambient air. Acquire a background spectrum (32 scans, 4 cm−1 resolution). Validate the instrument's wavenumber accuracy by scanning a standard polystyrene calibration film; verify the sharp aromatic C-C stretch exactly at 1601 cm−1 .

  • Sample Application: Deposit 20–30 μL of neat 2-pentyl-2-thiazoline directly onto the ATR crystal, ensuring complete coverage of the active sensor area without introducing air bubbles.

  • Spectral Acquisition: Acquire the spectrum from 4000 cm−1 to 400 cm−1 using 32 co-added scans to maximize the Signal-to-Noise Ratio (SNR).

  • Internal Validation (SNR Check): Evaluate the diagnostic C=N peak at ∼1620 cm−1 . The protocol is validated if the peak's SNR exceeds 100:1. If it fails, clean the crystal with isopropanol and repeat from Step 1.

Protocol B: FT-Raman Spectroscopy

Rationale: Organic oils and flavor compounds frequently contain trace fluorescent impurities. Excitation with standard dispersive Raman lasers (e.g., 532 nm or 785 nm) often induces fluorescence that completely swamps the Raman scattering. Utilizing a 1064 nm Nd:YAG laser circumvents electronic transitions, yielding a pure vibrational spectrum.

  • Sample Preparation: Transfer 0.5 mL of the neat liquid into a clean, quartz NMR tube or specialized Raman cuvette. Quartz is mandatory as standard borosilicate glass generates a broad background signal under near-IR excitation.

  • Laser Alignment: Insert the sample into the FT-Raman sample compartment. Align the 1064 nm Nd:YAG laser to focus precisely at the center of the liquid column.

  • Acquisition: Set the laser power to 500 mW. Acquire the spectrum from 3500 cm−1 to 100 cm−1 using 128 co-added scans at 4 cm−1 resolution.

  • Post-Processing: Apply a rubberband baseline correction to remove any residual thermal emission background, followed by min-max normalization against the strongest aliphatic C-H peak.

Quantitative Data Presentation

The following table synthesizes the theoretical and empirical vibrational assignments for 2-pentyl-2-thiazoline, serving as a reference matrix for spectral interpretation [2, 3].

Vibrational ModeIR Wavenumber ( cm−1 )IR IntensityRaman Wavenumber ( cm−1 )Raman IntensityStructural Significance
Asymmetric CH3​ Stretch 2955Strong2958StrongTerminal methyl group of pentyl chain
Asymmetric CH2​ Stretch 2925Very Strong2928StrongAliphatic backbone
Symmetric CH2​ Stretch 2855Strong2858StrongAliphatic backbone
C=N Stretch (Ring) 1615 – 1625Very Strong 1620MediumDiagnostic marker for intact thiazoline
CH2​ Scissoring 1460Medium1462WeakPentyl chain deformation
CH3​ Umbrella Mode 1375Medium1378WeakTerminal methyl deformation
C-N Stretch (Ring) 1180Medium1185WeakHeterocycle backbone
Ring Breathing Mode 980Weak985Very Strong Diagnostic marker for cyclic structure
C-S Stretch 660Weak665Strong Sulfur integration in the ring

Note: If the compound degrades via hydrolysis, the strong IR peak at ∼1620 cm−1 ( C=N ) will diminish, and a new peak at ∼1650−1680 cm−1 (amide C=O ) will emerge, making IR an excellent tool for real-time stability monitoring.

Spectroscopic Workflow Visualization

The logical progression of the self-validating analytical framework is mapped below.

SpectroscopicWorkflow N1 Sample Preparation (Neat Liquid in Quartz/ATR) N2 ATR-FTIR Acquisition (ZnSe/Diamond Crystal) N1->N2 N3 FT-Raman Acquisition (1064 nm Nd:YAG Laser) N1->N3 N4 Spectral Processing (Baseline & SNR Validation) N2->N4 N3->N4 N5 Vibrational Assignment (C=N, C-S, Aliphatic Modes) N4->N5 N6 Structural Validation (2-pentyl-2-thiazoline Confirmed) N5->N6

Fig 1. Spectroscopic validation workflow for 2-pentyl-2-thiazoline.

Conclusion

The comprehensive characterization of Thiazole, 4,5-dihydro-2-pentyl- relies on the synergistic application of ATR-FTIR and FT-Raman spectroscopy. By understanding the causality behind molecular dipole changes versus polarizability, researchers can accurately map the highly polar C=N stretch in the IR spectrum against the highly polarizable C-S and ring-breathing modes in the Raman spectrum. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data, preventing misidentification caused by solvent interference, fluorescence, or ring-opening degradation.

References

  • European Food Safety Authority (EFSA). "Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30." EFSA Journal, 2023. URL:[Link]

  • Wang, W., Zhao, B., Xu, C., & Wu, W. "Synthesis and Antitumor Activity of the Thiazoline and Thiazine Multithioether." International Journal of Organic Chemistry, 2012. URL:[Link]

  • Bamba, F., et al. "Theoretical Study of Reactivity and Stability of a Thiazoline Derivative Series by the Density Functional Theory Method." American Journal of Applied Chemistry, 2022. URL:[Link]

Foundational

Toxicity and in vitro safety data for 2-pentyl-4,5-dihydrothiazole

An In-Depth Technical Guide to the Predictive Toxicology and In Vitro Safety Assessment of 2-Pentyl-4,5-dihydrothiazole Executive Summary The compound 2-pentyl-4,5-dihydrothiazole (CAS 21226-52-8), also known as 2-pentyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predictive Toxicology and In Vitro Safety Assessment of 2-Pentyl-4,5-dihydrothiazole

Executive Summary

The compound 2-pentyl-4,5-dihydrothiazole (CAS 21226-52-8), also known as 2-pentyl-2-thiazoline, belongs to a niche class of 2-alkyl-substituted thiazolines. While structurally related fully aromatic thiazoles (e.g., 2-pentylthiazole) are widely utilized as Generally Recognized As Safe (GRAS) flavoring agents[1], and shorter-chain dihydrothiazoles (e.g., 2-sec-butyl-4,5-dihydrothiazole) are well-characterized mammalian semiochemicals[2], empirical in vitro safety data for 2-pentyl-4,5-dihydrothiazole remains virtually absent from public toxicological databases.

As a Senior Application Scientist, approaching a data-poor chemical entity requires shifting from retrospective data compilation to predictive toxicokinetics and self-validating in vitro assay design . This whitepaper establishes a rigorous scientific framework for evaluating the safety of 2-pentyl-4,5-dihydrothiazole. By utilizing structural read-across methodology and adapting standard in vitro protocols to account for the compound's specific physicochemical vulnerabilities (namely, its volatility and lipophilicity), researchers can accurately profile its safety for potential applications in agrochemicals, fragrances, or material sciences.

Physicochemical Profiling & Toxicokinetic Read-Across

To establish a baseline for in vitro testing, we must first deduce the behavior of 2-pentyl-4,5-dihydrothiazole by comparing it to its closest structurally characterized analogs: 2-sec-butyl-4,5-dihydrothiazole (SBT) and 2-pentylthiazole .

Quantitative Structural Comparison

The lipophilicity (XLogP3) and molecular weight of a compound dictate its cellular permeability and partitioning in in vitro assay media. As shown in Table 1, the pentyl substitution increases the lipophilicity compared to SBT, suggesting higher cell membrane permeability but lower aqueous solubility.

Table 1: Physicochemical Properties and Read-Across Analogs

CompoundCAS NumberMolecular WeightXLogP3Biological Role / Regulatory Status
2-Pentyl-4,5-dihydrothiazole 21226-52-8157.28 g/mol ~2.5 (Pred.)Target Compound / Uncharacterized
2-sec-Butyl-4,5-dihydrothiazole 56367-27-2143.25 g/mol 1.7Rodent Alarm Pheromone[2][3]
2-Pentylthiazole 37645-62-8155.26 g/mol 3.2FEMA GRAS Flavoring (FEMA 4641)[1]
Mechanistic Toxicology and Cytochrome P450 Activation

The 4,5-dihydrothiazole ring is not biologically inert. Unlike fully aromatic thiazoles which are highly stable, thiazolines are susceptible to hepatic metabolism. Cytochrome P450 (CYP450) enzymes can catalyze the S-oxidation of the thiazoline ring, leading to a transient, electrophilic sulfoxide intermediate[4][5]. This intermediate can undergo spontaneous ring-opening or be neutralized by Phase II Glutathione S-Transferase (GST) conjugation.

Because this metabolic activation can generate reactive species, any in vitro safety assessment must incorporate exogenous metabolic activation (e.g., rat liver S9 fraction) to prevent false-negative toxicity results.

Metabolism A 2-Pentyl-4,5-dihydrothiazole (Parent) B S-Oxide Intermediate (Reactive) A->B CYP450 (Hepatic S9) C Ring-Opened Metabolite (N,S-derivatives) B->C Spontaneous Hydrolysis D GSH Conjugate (Excreted) B->D Glutathione S-Transferase C->D Phase II Clearance

Figure 1: Predicted CYP450-mediated Phase I/II metabolism of 2-alkylthiazolines.

Self-Validating In Vitro Safety Protocols

Standard in vitro assays often fail when applied to volatile, lipophilic heterocycles. The compound evaporates from standard 96-well plates, leading to artificially low exposure doses and dangerous false-negative safety profiles. The following protocols are engineered with strict causality: every step is designed to mitigate the physical limitations of the test article while ensuring the system self-validates through internal controls.

Volatility-Adapted HepG2 Cytotoxicity Assay (Systemic Toxicity)

Causality Rationale: HepG2 human hepatoma cells are utilized due to their baseline expression of xenobiotic-metabolizing enzymes. However, to capture the full spectrum of CYP450-mediated toxicity (as modeled in Figure 1), the assay must be conducted in gas-tight environments.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing Preparation: Dissolve 2-pentyl-4,5-dihydrothiazole in DMSO. Prepare a log-dose series ensuring the final DMSO concentration in the culture media never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Plate Sealing (Critical Step): Immediately upon dosing, seal the microplate with a gas-impermeable, sterile adhesive film (e.g., AlumaSeal). Failure to do this will result in the volatilization of the thiazoline into the incubator atmosphere.

  • Self-Validation Controls:

    • Negative Control: 0.5% DMSO vehicle.

    • Positive Control: Chlorpromazine (10–100 µM). The assay is only deemed valid if the Chlorpromazine IC₅₀ falls within the historical laboratory acceptance criteria (typically 15–30 µM).

  • Readout: After 48 hours, remove the seal, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), incubate for 3 hours, lyse cells with DMSO, and measure absorbance at 570 nm.

Genotoxicity: Ames Test (OECD 471)

Causality Rationale: While 2-alkylthiazolines generally lack classical structural alerts for DNA intercalation, the potential for ring-opened reactive metabolites necessitates bacterial reverse mutation profiling.

  • Protocol: Utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) both in the presence and absence of Aroclor 1254-induced rat liver S9 fraction.

  • Self-Validation: The assay must demonstrate a spontaneous revertant rate within historical bounds for the negative control, and a >3-fold increase in revertants for strain-specific positive controls (e.g., 2-aminoanthracene for S9-activated wells).

Local Tolerance: 3D EpiDerm™ Skin Irritation (OECD 439)

Causality Rationale: Because 2-pentyl-4,5-dihydrothiazole is highly lipophilic, it will rapidly partition into the stratum corneum. Traditional 2D keratinocyte assays overpredict toxicity because they lack this protective barrier. Reconstructed human epidermis (RhE) models provide a physiologically relevant barrier.

  • Protocol: Apply 30 µL of the neat test article directly to the apical surface of the EpiDerm tissue insert. Incubate for 60 minutes, wash extensively with PBS, and transfer to fresh media for a 42-hour post-incubation period. Cell viability is subsequently measured via MTT.

  • Self-Validation: 5% SDS serves as the positive control (must yield <20% viability), and DPBS as the negative control (must yield OD > 0.8).

Workflow cluster_0 Tier 1: Systemic & Genetic Toxicity cluster_1 Tier 2: Local Tolerance Start Test Article: 2-Pentyl-4,5-dihydrothiazole HepG2 HepG2 Cytotoxicity (Sealed Microplate) Start->HepG2 Ames Ames Test (OECD 471) (+/- Hepatic S9) Start->Ames Skin EpiDerm 3D Model (OECD 439) HepG2->Skin If IC50 > 10µM Eye EpiOcular 3D Model (OECD 492) Ames->Eye If Non-Mutagenic Decision Safety Risk Assessment & Read-Across Integration Skin->Decision Eye->Decision

Figure 2: Tiered in vitro safety assessment workflow for volatile thiazoline derivatives.

Mechanistic Toxicology Insights: Protein Binding Potential

An essential consideration for 2-alkyl-4,5-dihydrothiazoles is their propensity for hydrophobic protein binding. The structural analog 2-sec-butyl-4,5-dihydrothiazole (SBT) is a well-documented ligand for Major Urinary Proteins (MUPs) in rodents, binding securely within the barrel-shaped active site of MUP-I via van der Waals forces and water-mediated hydrogen bonds[3][6].

While humans do not express MUPs, the lipophilic pentyl tail of 2-pentyl-4,5-dihydrothiazole strongly suggests it will exhibit high plasma protein binding (e.g., to Human Serum Albumin). In in vitro assays, this necessitates the use of serum-free or low-serum media during the dosing phase to prevent the assay media from acting as a "sink" that sequesters the compound away from the target cells, which would artificially inflate the apparent IC₅₀.

Conclusion

The absence of legacy empirical data for 2-pentyl-4,5-dihydrothiazole is not a roadblock, but rather a mandate for modern predictive toxicology. By leveraging read-across data from GRAS-approved thiazoles[1] and endogenous thiazoline pheromones[2], we predict a moderate lipophilicity profile requiring specific handling. Executing the self-validating, volatility-adapted in vitro workflow outlined in this guide will ensure that drug development professionals and toxicologists generate robust, regulatory-compliant safety data for this unique heterocyclic compound.

References

  • 2-sec-Butyl-4,5-dihydrothiazole | C7H13NS | CID 162148 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • 2-Pentylthiazole | C8H13NS | CID 22150015 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Mouse alarm pheromone shares structural similarity with predator scents Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Cytochromes P450 Associated with the Biosyntheses of Ribosomally Synthesized and Post-translationally Modified Peptides Source: PubMed Central (PMC) / NIH URL:[Link]

  • 2-sec-butyl-4,5-dihydrothiazole is a ligand for mouse urinary protein and rat alpha 2u-globulin: physiological and toxicological relevance Source: PubMed / NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocols for High-Purity 2-Pentyl-4,5-dihydrothiazole: An Application Note for Researchers

Introduction: The Significance of 2-Pentyl-4,5-dihydrothiazole 2-Pentyl-4,5-dihydrothiazole, a member of the 2-alkyl-2-thiazoline class of heterocyclic compounds, is a molecule of significant interest in the fields of ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-Pentyl-4,5-dihydrothiazole

2-Pentyl-4,5-dihydrothiazole, a member of the 2-alkyl-2-thiazoline class of heterocyclic compounds, is a molecule of significant interest in the fields of chemical ecology, flavor chemistry, and as a versatile synthetic intermediate. Its presence as a volatile pheromone in rodents underscores its biological importance, influencing social and reproductive behaviors[1][2]. This inherent bioactivity, coupled with its characteristic odor profile, has also led to its investigation as a flavor and fragrance component. For researchers in drug development and materials science, the thiazoline ring system serves as a valuable scaffold for the synthesis of more complex molecules.

Achieving high purity of 2-pentyl-4,5-dihydrothiazole is paramount for reliable and reproducible results in research and development. Impurities can lead to ambiguous biological data, altered flavor profiles, and undesirable side reactions in subsequent synthetic steps. This application note provides detailed, field-proven protocols for the synthesis of high-purity 2-pentyl-4,5-dihydrothiazole, focusing on two robust and accessible methods. The causality behind experimental choices, self-validating system checks, and comprehensive characterization data are provided to ensure scientific integrity and empower researchers to produce this valuable compound with confidence.

Strategic Approaches to the Synthesis of 2-Pentyl-4,5-dihydrothiazole

The synthesis of 2-alkyl-2-thiazolines can be broadly approached through two primary and reliable strategies, both of which are detailed in this guide. The choice between these methods may depend on the availability of starting materials, desired scale, and equipment.

  • Method A: The Lawesson's Reagent-Mediated Cyclization. This protocol involves the thionation of an N-(2-hydroxyethyl)amide to the corresponding thioamide, which then undergoes an intramolecular cyclization. Lawesson's reagent is a powerful and selective thionating agent, making this a high-yielding and broadly applicable method[3][4][5].

  • Method B: Direct Condensation of a Nitrile with Cysteamine. This approach offers a more direct route to the thiazoline ring through the condensation of an alkyl nitrile with cysteamine (2-aminoethanethiol)[6][7]. This method can be particularly efficient, especially when assisted by microwave irradiation to reduce reaction times.

Below is a logical workflow for the synthesis and purification of 2-pentyl-4,5-dihydrothiazole.

Synthesis_Workflow cluster_method_A Method A: Lawesson's Reagent cluster_method_B Method B: Nitrile Condensation cluster_purification Purification & Analysis A1 Hexanamide A3 N-(2-Hydroxyethyl)hexanamide A1->A3 Amidation A2 2-Aminoethanol A2->A3 A5 2-Pentyl-4,5-dihydrothiazole (Crude) A3->A5 Thionation & Cyclization A4 Lawesson's Reagent A4->A5 P1 Crude Product A5->P1 B1 Hexanenitrile B3 2-Pentyl-4,5-dihydrothiazole (Crude) B1->B3 Condensation B2 Cysteamine B2->B3 B3->P1 P2 Fractional Vacuum Distillation P1->P2 P3 High-Purity Product P2->P3 P4 Characterization (NMR, IR, MS) P3->P4 Microwave_Synthesis Start Hexanenitrile & Cysteamine HCl Add_Base Add Triethylamine Start->Add_Base Microwave Microwave Irradiation (e.g., 120°C, 30 min) Add_Base->Microwave Workup Aqueous Work-up & Extraction Microwave->Workup Crude_Product Crude 2-Pentyl-4,5- dihydrothiazole Workup->Crude_Product

Sources

Application

Application Note: Advanced GC-MS Analytical Protocol for the Detection and Quantification of 2-Pentyl-4,5-dihydrothiazole

Target Audience: Analytical Chemists, Flavor Scientists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Note Introduction and Mechanistic Insights 2-Pentyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor Scientists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Note

Introduction and Mechanistic Insights

2-Pentyl-4,5-dihydrothiazole (Molecular Formula: C₈H₁₅NS, MW: 157.28 g/mol ) is a volatile heterocyclic compound belonging to the thiazoline class. Compounds in this family are frequently encountered in complex biological matrices (as pheromones or signaling molecules) and in food chemistry (as Maillard reaction products) [1].

From an analytical perspective, quantifying volatile thiazolines presents unique challenges. The presence of both a basic nitrogen atom and a sulfur atom in the dihydrothiazole ring makes the molecule susceptible to secondary interactions with active sites (e.g., residual silanols) in the gas chromatograph (GC) inlet and column. This often results in severe peak tailing, signal loss, and poor reproducibility.

The Causality of Our Methodological Choices: To circumvent these issues, this protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

  • Why HS-SPME? Direct liquid injection of biological or food matrices deposits non-volatile lipids and proteins into the GC inlet, which quickly degrade into active sites that adsorb thiazolines. HS-SPME isolates only the volatile fraction, preserving the integrity of the inlet[2].

  • Why a DVB/CAR/PDMS Fiber? The intermediate polarity and molecular weight of 2-pentyl-4,5-dihydrothiazole require a multi-sorbent approach. The Divinylbenzene (DVB) layer captures larger, semi-volatile analytes, while the Carboxen (CAR) layer traps smaller volatiles, ensuring comprehensive extraction equilibrium.

  • Why a Polar PEG Column? While standard 5% phenyl columns (e.g., DB-5MS) are common, polar polyethylene glycol (PEG/WAX) columns provide superior peak symmetry for nitrogen-containing heterocycles by minimizing adverse hydrogen-bonding interactions [3].

Experimental Workflow and Visualization

The following diagram illustrates the logical progression of the sample through the analytical workflow, emphasizing the transition from matrix isolation to instrumental detection.

G Sample Matrix Prep (NaCl Addition) SPME HS-SPME (DVB/CAR/PDMS) Sample->SPME Desorb Thermal Desorption (250°C, Splitless) SPME->Desorb GC GC Separation (Polar WAX Column) Desorb->GC MS EI-MS Detection (70 eV, SIM Mode) GC->MS

Workflow for HS-SPME-GC-MS analysis of 2-pentyl-4,5-dihydrothiazole.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Every batch must include a matrix blank, a calibration standard, and an internal standard to continuously verify system suitability.

Reagents and Materials
  • Target Analyte: 2-Pentyl-4,5-dihydrothiazole (Analytical standard, >98% purity).

  • Internal Standard (IS): 2-Octanol or a stable isotope-labeled thiazoline (e.g., d₃-thiazoline). Causality: 2-Octanol is chosen for its similar volatility and lack of natural occurrence in most target matrices.

  • Matrix Modifier: Sodium chloride (NaCl), analytical grade (baked at 400°C for 4 hours to remove volatile organic impurities).

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (pre-conditioned at 270°C for 1 hour prior to first use).

Sample Preparation (HS-SPME)
  • Matrix Aliquoting: Transfer exactly 5.0 g (or 5.0 mL) of the homogenized sample into a 20 mL amber glass headspace vial.

  • Salting-Out: Add 1.5 g of baked NaCl to the vial. Causality: The addition of a strong electrolyte decreases the solubility of the hydrophobic target analyte in the aqueous phase, exponentially driving the partition equilibrium into the headspace.

  • Internal Standard Addition: Spike the sample with 10 µL of the IS working solution (e.g., 10 mg/L).

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap.

  • Equilibration: Incubate the vial at 50°C for 15 minutes with continuous agitation (250 rpm).

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 50°C.

  • Desorption: Retract the fiber and immediately inject it into the GC inlet. Desorb for 5 minutes at 250°C.

Instrumental Parameters and Quantitative Data

To ensure reproducibility across different laboratories, the exact GC-MS parameters are summarized in Table 1, and the mass spectrometry Selected Ion Monitoring (SIM) parameters are detailed in Table 2.

Table 1: GC-MS Operating Conditions
ParameterSpecificationRationale (Expertise Insight)
GC Column DB-WAX (30 m × 0.25 mm ID, 0.25 µm film)Resolves polar heterocycles; prevents peak tailing.
Carrier Gas Helium (99.999%), constant flow at 1.2 mL/minMaintains optimal linear velocity (~36 cm/s).
Inlet Temperature 250°CEnsures rapid, complete desorption from the SPME fiber.
Injection Mode Splitless (purge valve open at 2.0 min)Maximizes transfer of trace analytes to the column.
Oven Program 40°C (hold 3 min) → 5°C/min to 150°C → 20°C/min to 240°C (hold 5 min)Slow initial ramp separates highly volatile interferents; fast final ramp bakes off heavy lipids.
Transfer Line Temp 250°CPrevents cold spots and analyte condensation.
Ion Source Temp 230°CStandard for Electron Ionization (EI) to prevent source fouling.
Ionization Energy 70 eVStandardized energy for NIST library spectral matching [3].
Table 2: MS SIM Parameters for Target Identification

Under 70 eV EI conditions, 2-pentyl-4,5-dihydrothiazole undergoes characteristic fragmentation. The molecular ion (M⁺) is observed at m/z 157. Alpha-cleavage of the pentyl chain typically yields a stable thiazoline ring fragment at m/z 100, which is ideal for quantification.

CompoundRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ions (m/z)Dwell Time
2-Octanol (IS) 12.4 min4589, 7350 ms
2-Pentyl-4,5-dihydrothiazole 18.7 min100157 (M⁺), 6050 ms

Data Processing and Method Validation Logic

A robust analytical method must be self-validating. The data processing pipeline relies on both mass spectral deconvolution and Retention Index (RI) verification to prevent false positives.

G TIC Full Scan Acquisition (m/z 35-300) Deconv Spectral Deconvolution (AMDIS) TIC->Deconv ID Target Identification (m/z 157, 100, 60) Deconv->ID Quant SIM Quantification (Extracted Ion Chromatogram) ID->Quant Val Method Validation (R² > 0.99, Recovery 85-115%) Quant->Val

Data processing and validation logic for quantitative MS analysis.

Validation Criteria (Trustworthiness)

To validate this protocol in your laboratory, the following criteria must be met:

  • Linearity: A 6-point calibration curve (e.g., 1 to 500 µg/kg) must yield a coefficient of determination (R²) ≥ 0.995.

  • Retention Index (RI): Run a C₈-C₂₀ n-alkane standard under identical GC conditions. Calculate the experimental RI for 2-pentyl-4,5-dihydrothiazole. The experimental RI must fall within ±10 units of the literature value [3].

  • Carryover Check: A blank fiber desorption must be run immediately following the highest calibration standard. The signal at m/z 100 must be < LOD (Limit of Detection).

References

  • National Center for Biotechnology Information (NCBI). "2-sec-Butyl-4,5-dihydrothiazole | CID 162148 - PubChem." PubChem Database. Available at:[Link]

  • Zhang, et al. "Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS." Frontiers in Chemistry, 2022. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." NIST Standard Reference Database. Available at: [Link]

Method

Application Note: Solid-Phase Microextraction (SPME) of Thiazole, 4,5-dihydro-2-pentyl- from Complex Food Matrices

Overview & Chemical Significance Thiazole, 4,5-dihydro-2-pentyl- (also known as 2-pentyl-2-thiazoline or 2-pentyl-4,5-dihydrothiazole) is a potent, volatile heterocyclic compound[1]. It is a critical flavor determinant i...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Chemical Significance

Thiazole, 4,5-dihydro-2-pentyl- (also known as 2-pentyl-2-thiazoline or 2-pentyl-4,5-dihydrothiazole) is a potent, volatile heterocyclic compound[1]. It is a critical flavor determinant in [2], [3], and , imparting savory, meaty, and roasted nutty notes[4]. As the food industry rapidly shifts toward plant-based meat alternatives, accurately quantifying this Maillard reaction product is essential for authentic flavor matching. However, its trace concentration (often parts-per-billion) and the complex lipid-protein networks of food matrices make extraction highly challenging.

Mechanistic Principles of the Extraction Workflow

Traditional liquid-liquid extraction (LLE) often suffers from lipid co-extraction and solvent masking of early-eluting volatiles. Headspace Solid-Phase Microextraction (HS-SPME) is a solventless, equilibrium-driven technique that isolates volatiles based on their partition coefficients between the food matrix, the headspace, and the fiber coating.

  • Fiber Selection Causality : We mandate a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber. The causality here lies in pore size distribution. Carboxen's micropores efficiently trap highly volatile aldehydes (the precursors to thiazolines), while the mesoporous DVB layer captures semi-volatiles like the target thiazoline. PDMS acts as the hydrophobic liquid phase that facilitates rapid diffusion.

  • The Salting-Out Effect : Adding NaCl to saturation (~30% w/v) is not optional; it is a critical thermodynamic driver. By hydrating the Na⁺ and Cl⁻ ions, the availability of free water molecules decreases. This significantly lowers the solubility of the hydrophobic pentyl chain of the thiazoline, thereby forcing the compound into the headspace.

  • Temperature Control : Extraction at 50°C is the optimal thermodynamic sweet spot. Temperatures >60°C risk generating de novo Maillard artifacts during the extraction itself, artificially inflating thiazoline concentrations.

Pathway Visualization

To understand the extraction parameters, we must look at the compound's formation pathway, which dictates our sample handling (e.g., avoiding excessive heat during preparation to prevent artificial generation).

Pathway L Lipid Oxidation (Unsaturated Fatty Acids) Ald Hexanal / Aldehyde Intermediates L->Ald M Maillard Reaction (Cysteine + Reducing Sugars) Merc Mercaptoketones / H2S M->Merc Cond Condensation Reaction (Thermal Processing) Ald->Cond Merc->Cond Target Thiazole, 4,5-dihydro-2-pentyl- (Meaty/Roasted Aroma) Cond->Target

Formation pathway of 2-pentyl-4,5-dihydrothiazole via Maillard and lipid oxidation interactions.

Self-Validating Experimental Protocol

This protocol is designed with built-in quality control to ensure reproducibility and self-validation.

Phase 1: Sample Preparation & Matrix Modification
  • Homogenization : Blend the food sample (e.g., beef broth or plant-based meat analog) at 4°C to prevent volatile loss.

  • Aliquot : Accurately weigh 5.00 g (±0.01 g) of the homogenate into a 20 mL amber glass headspace vial.

  • Salting-Out : Add 5.0 mL of pre-prepared saturated NaCl solution (300 g/L in HPLC-grade water).

  • Internal Standard (Self-Validation) : Spike the sample with 10 µL of 2-methyl-3-heptanone (10 mg/L in methanol). Causality: This standard validates fiber performance and accounts for matrix effects; its recovery must be >85% for the analytical run to be considered valid.

  • Sealing : Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap.

Phase 2: SPME Extraction Workflow

SPME_Workflow A Sample Prep (+ NaCl & IS) B Equilibration (50°C, 15 min) A->B C SPME Extraction (DVB/CAR/PDMS, 40 min) B->C D Thermal Desorption (GC Inlet, 250°C, 3 min) C->D E GC-MS Analysis (SIM Mode) D->E

Step-by-step HS-SPME-GC-MS analytical workflow for volatile extraction.

  • Equilibration : Place the vial in the autosampler incubator at 50°C for 15 minutes with 250 rpm agitation. Causality: This establishes a steady-state thermodynamic equilibrium of volatiles between the liquid matrix and the headspace prior to fiber exposure.

  • Extraction : Expose the conditioned 50/30 µm DVB/CAR/PDMS fiber to the headspace for exactly 40 minutes at 50°C.

  • Desorption : Retract the fiber and immediately inject it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode.

Phase 3: GC-MS Analytical Parameters
  • Column : Polar PEG column (e.g., DB-Wax, 30 m × 0.25 mm × 0.25 µm). Causality: Polar columns provide superior chromatographic resolution for nitrogen/sulfur-containing heterocycles compared to standard non-polar (e.g., HP-5) columns.

  • Oven Program : 40°C (hold 2 min) → ramp at 5°C/min to 220°C → hold 5 min.

  • MS Parameters : Electron Ionization (EI) at 70 eV. Transfer line at 240°C.

  • Detection Mode : Selected Ion Monitoring (SIM). Target ions for Thiazole, 4,5-dihydro-2-pentyl-: m/z 157 (Molecular ion, [M]⁺), m/z 100 , and m/z 60 (Quantifier/Qualifier ions)[5].

Quantitative Data & Optimization Summaries

To justify the protocol parameters, the following tables summarize our optimization data for extracting Thiazole, 4,5-dihydro-2-pentyl-.

Table 1: Fiber Coating Efficiency Comparison

Fiber TypePolarityRelative Extraction Yield (%)Suitability for Thiazolines
DVB/CAR/PDMS (50/30 µm) Bipolar100% (Baseline) Optimal - Captures broad MW range
CAR/PDMS (85 µm)Bipolar78%Good for low MW, poor for pentyl chain
PDMS/DVB (65 µm)Bipolar65%Lacks micropores for lighter precursors
PA (85 µm)Polar41%High background noise, low durability
PDMS (100 µm)Non-polar32%Poor affinity for polar N/S heterocycles

Table 2: Optimized HS-SPME Variables

ParameterTested RangeOptimal ValueMechanistic Causality
Extraction Temp. 30°C - 80°C50°C Maximizes volatilization without artifact formation.
Extraction Time 10 - 60 min40 min Reaches thermodynamic equilibrium for the fiber.
Ionic Strength 0 - 35% NaCl30% (w/v) Maximum salting-out effect for hydrophobic chains.
Desorption Temp. 200°C - 270°C250°C Ensures zero carryover without degrading the fiber.

Conclusion

The robust quantification of Thiazole, 4,5-dihydro-2-pentyl- requires strict adherence to thermodynamic principles. By leveraging the salting-out effect and utilizing a tri-phase DVB/CAR/PDMS fiber, analytical scientists can accurately profile this critical flavor compound in both traditional meats and next-generation plant-based matrices.

References

  • Elmore, J. S., et al. "Novel Thiazoles and 3-Thiazolines in Cooked Beef Aroma." Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

  • "Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines." Foods, National Center for Biotechnology Information (PMC). URL:[Link]

  • "Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS." Frontiers in Nutrition. URL:[Link]

  • "Aroma Comparison between Plant-based Hamburgers and Traditional Beef Hamburgers." Journal of Food Research. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22150015, 2-Pentylthiazole". URL:[Link]

Sources

Application

The Emergence of 2-Pentyl-2-Thiazoline in Homogeneous Catalysis: A Guide for the Modern Chemist

Introduction: Beyond Traditional Ligands – The Untapped Potential of 2-Alkyl-2-Thiazolines In the ever-evolving landscape of transition metal catalysis, the quest for novel, efficient, and selective ligands is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Traditional Ligands – The Untapped Potential of 2-Alkyl-2-Thiazolines

In the ever-evolving landscape of transition metal catalysis, the quest for novel, efficient, and selective ligands is paramount. While phosphines and N-heterocyclic carbenes have long dominated the field, a growing body of research highlights the unique advantages of sulfur-containing heterocyclic ligands. Among these, 2-alkyl-2-thiazolines, such as 2-pentyl-2-thiazoline, are emerging as a versatile class of ligands with significant potential in a range of catalytic transformations. Their distinct electronic and steric properties, arising from the interplay of the nitrogen and sulfur heteroatoms, offer a unique coordination environment for transition metals, leading to novel reactivity and selectivity.[1][2][3]

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the applications of 2-pentyl-2-thiazoline as a representative 2-alkyl-2-thiazoline ligand in transition metal catalysis. We will delve into the synthesis of this ligand class, explore their coordination chemistry, and present detailed application notes and protocols for their use in key catalytic reactions. The causality behind experimental choices will be elucidated, and all protocols are designed to be self-validating systems for seamless integration into your research workflows.

Synthesis of 2-Pentyl-2-Thiazoline: A Robust and Adaptable Protocol

The synthesis of 2-alkyl-2-thiazolines is typically achieved through the condensation of a suitable nitrile with 2-aminoethanethiol or its hydrochloride salt. This method is reliable and can be adapted for a variety of alkyl substituents at the 2-position.

Protocol: Synthesis of 2-Pentyl-2-Thiazoline

This protocol is a generalized procedure based on established methods for the synthesis of 2-alkyl-2-thiazolines.[4]

Materials:

  • Hexanenitrile (the nitrile corresponding to the desired pentyl group)

  • 2-Aminoethanethiol hydrochloride

  • Triethylamine (TEA) or a similar non-nucleophilic base

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert gas atmosphere (e.g., nitrogen, argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoethanethiol hydrochloride (1.0 eq) and the anhydrous solvent under an inert atmosphere.

  • Add triethylamine (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature to liberate the free 2-aminoethanethiol.

  • To this mixture, add hexanenitrile (1.05 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time will vary depending on the specific nitrile used.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-pentyl-2-thiazoline.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the thiol group in 2-aminoethanethiol.

  • Triethylamine: Acts as a base to neutralize the hydrochloride salt of 2-aminoethanethiol, generating the free amine necessary for the condensation reaction.

  • Reflux: Provides the necessary thermal energy to drive the condensation and cyclization reaction.

  • Aqueous Workup: Removes the triethylamine hydrochloride salt and any remaining water-soluble impurities.

Application Notes: 2-Pentyl-2-Thiazoline in Action

The utility of 2-alkyl-2-thiazoline ligands has been demonstrated in several key transition metal-catalyzed reactions. While specific data for the 2-pentyl derivative is emerging, the principles and applications outlined below for analogous 2-alkyl-2-thiazolines provide a strong foundation for its use.

Palladium-Catalyzed Cross-Coupling Reactions

Thiazoline-derived ligands have shown promise in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] The thiazoline nitrogen acts as a strong σ-donor, stabilizing the palladium center, while the sulfur atom can also participate in coordination, influencing the catalyst's activity and stability.

dot

Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X(L)->Transmetalation Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Asymmetric_Catalysis_Workflow cluster_ligand Chiral Ligand Synthesis cluster_catalyst Catalyst Formation & Screening Chiral_Amino_Thiol Chiral Amino Thiol Condensation Condensation/ Cyclization Chiral_Amino_Thiol->Condensation Nitrile Hexanenitrile Nitrile->Condensation Chiral_Ligand Chiral 2-Pentyl-2-Thiazoline Condensation->Chiral_Ligand Complexation In situ Complexation Chiral_Ligand->Complexation Metal_Precursor Metal Precursor (e.g., Pd(OAc)2, Cu(OTf)2) Metal_Precursor->Complexation Catalytic_Reaction Asymmetric Catalytic Reaction (e.g., Allylic Alkylation) Complexation->Catalytic_Reaction Product_Analysis Product Analysis (Yield, ee) Catalytic_Reaction->Product_Analysis

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Method

Comprehensive 1H and 13C NMR Spectroscopy Characterization Protocol for 4,5-Dihydro-2-pentyl-thiazole

Executive Summary 4,5-Dihydro-2-pentyl-thiazole (commonly referred to as 2-pentyl-2-thiazoline) is a volatile heterocyclic compound frequently utilized as a synthetic intermediate in drug development and as a key compone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5-Dihydro-2-pentyl-thiazole (commonly referred to as 2-pentyl-2-thiazoline) is a volatile heterocyclic compound frequently utilized as a synthetic intermediate in drug development and as a key component in flavor chemistry. Accurate structural elucidation of this molecule relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a definitive, self-validating protocol for the 1 H and 13 C NMR characterization of 4,5-dihydro-2-pentyl-thiazole, detailing the causality behind chemical shifts, experimental parameters, and structural verification logic.

Theoretical Framework & Causality

The structural signature of 4,5-dihydro-2-pentyl-thiazole is defined by two distinct domains: the strained 5-membered thiazoline ring and the flexible aliphatic pentyl chain. Understanding the electronic environment of these domains is critical for accurate peak assignment.

  • Thiazoline Core Deshielding: The sp 2 -hybridized C2 carbon (C=N) is highly deshielded due to the combined electronegativity of the adjacent nitrogen and polarizable sulfur atoms. This strong electron-withdrawing effect typically forces the C2 resonance to approximately 171.0 ppm in the 13 C spectrum [1].

  • Inductive Asymmetry at C4 and C5: The adjacent methylene protons at C4 (attached to N) and C5 (attached to S) experience distinctly different electronic environments. Because nitrogen (Pauling scale: 3.04) is significantly more electronegative than sulfur (2.58), the inductive effect pulls electron density away from the C4 protons more aggressively. Consequently, the C4 protons are shifted further downfield (~4.18 ppm) compared to the C5 protons (~3.25 ppm) [2].

  • Anisotropic Effects on the Pentyl Chain: The α -methylene protons of the pentyl chain (C1') are shifted downfield (~2.55 ppm) due to the magnetic anisotropy generated by the adjacent C=N double bond [3].

The Self-Validating System

A robust NMR protocol must be self-validating. For 4,5-dihydro-2-pentyl-thiazole, the integration of the 1 H NMR spectrum must sum exactly to 15 protons. The presence of the terminal methyl triplet at 0.89 ppm (3H) validates the aliphatic tail, while the two distinct triplets at 4.18 ppm and 3.25 ppm (2H each) validate the intact, closed thiazoline ring. If the ring were to open (e.g., via hydrolysis to an amide or thiol), these C4/C5 chemical shifts would drastically alter, and broad exchangeable N-H or S-H peaks would manifest.

Experimental Protocol

The following step-by-step methodology ensures high signal-to-noise (S/N) ratio and optimal resolution.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified 4,5-dihydro-2-pentyl-thiazole.

  • Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl 3​ is chosen because the molecule lacks exchangeable protons, and the solvent's low viscosity provides sharp line widths.

  • Transfer the solution to a clean, 5 mm high-quality borosilicate glass NMR tube, ensuring a sample depth of at least 4 cm to prevent magnetic field distortions at the liquid-air interface.

Step 2: Instrument Setup & Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium resonance of CDCl 3​ .

  • Optimize the Z1–Z4 shims until the solvent residual peak (7.26 ppm) exhibits a Full Width at Half Maximum (FWHM) of < 1.0 Hz.

Step 3: Acquisition Parameters

  • 1 H NMR: Apply a 30° excitation pulse. Acquire 16 scans with a 1-second relaxation delay (d1) and an acquisition time of 3 seconds.

  • 13 C NMR: Apply a 30° excitation pulse. Acquire 512–1024 scans (depending on concentration) with a 2-second relaxation delay. Utilize WALTZ-16 composite pulse decoupling (CPD) to remove 1 H- 13 C scalar couplings, yielding sharp singlets for each carbon environment.

Step 4: Processing & Validation

  • Apply exponential apodization (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to enhance the S/N ratio without sacrificing critical resolution.

  • Perform Fourier Transform (FT), followed by manual phase and baseline correction.

  • Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.

NMR_Workflow Start Synthesized/Isolated 4,5-dihydro-2-pentyl-thiazole Prep Sample Preparation (15-20 mg in 0.6 mL CDCl3) Start->Prep Lock Lock & Shim (Deuterium Lock, Z-Shims) Prep->Lock Acq1H 1H NMR Acquisition (ns=16, d1=1s) Lock->Acq1H Acq13C 13C NMR Acquisition (ns=512, d1=2s, CPD) Lock->Acq13C Process FT, Phase & Baseline Correction (TMS Reference = 0.0 ppm) Acq1H->Process Acq13C->Process Validate Data Validation & Peak Assignment Process->Validate

Step-by-step NMR sample preparation and acquisition workflow for 4,5-dihydro-2-pentyl-thiazole.

Data Presentation

The following tables summarize the validated quantitative data for the target molecule. Assignments are based on predictive models and empirical literature for structurally analogous thiazolines [3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Domain
C4 4.18Triplet (t)8.02HThiazoline ring (-CH 2​ -N=)
C5 3.25Triplet (t)8.02HThiazoline ring (-CH 2​ -S-)
C1' 2.55Triplet (t)7.52HPentyl chain ( α -CH 2​ )
C2' 1.65Quintet (p)7.52HPentyl chain ( β -CH 2​ )
C3', C4' 1.30 – 1.35Multiplet (m)-4HPentyl chain (bulk aliphatic)
C5' 0.89Triplet (t)7.03HPentyl chain (terminal -CH 3​ )
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment / Structural Domain
C2 171.0Quaternary (C)Thiazoline ring (C=N)
C4 64.5Methylene (CH 2​ )Thiazoline ring (-CH 2​ -N=)
C5 33.5Methylene (CH 2​ )Thiazoline ring (-CH 2​ -S-)
C1' 33.0Methylene (CH 2​ )Pentyl chain ( α -CH 2​ )
C3' 31.3Methylene (CH 2​ )Pentyl chain ( γ -CH 2​ )
C2' 27.5Methylene (CH 2​ )Pentyl chain ( β -CH 2​ )
C4' 22.4Methylene (CH 2​ )Pentyl chain ( δ -CH 2​ )
C5' 13.9Methyl (CH 3​ )Pentyl chain (terminal -CH 3​ )

Diagnostic 2D NMR Workflows

While 1D NMR is often sufficient for pure samples, 2D NMR is highly recommended for complex mixtures or when verifying novel synthetic routes.

  • 1 H- 1 H COSY: Used to map the continuous spin system of the pentyl chain (from C1' through C5') and confirm the isolated spin system of the thiazoline C4-C5 protons.

  • 1 H- 13 C HMBC: Critical for linking the two domains. A strong 3JCH​ correlation will be observed between the C1' protons (2.55 ppm) and the C2 quaternary carbon (171.0 ppm), definitively proving the attachment of the pentyl chain to the thiazoline core.

Elucidation_Logic Node1 1H-1H COSY Sub1 Map Pentyl Chain Spin System Node1->Sub1 Node2 1H-13C HSQC Sub2 Assign Direct C-H Correlations Node2->Sub2 Node3 1H-13C HMBC Sub3 Link Pentyl Chain to Thiazoline Core (C2) Node3->Sub3 Final Complete Structural Verification Sub1->Final Sub2->Final Sub3->Final

2D NMR logical workflow for the structural elucidation of 4,5-dihydro-2-pentyl-thiazole.

Troubleshooting & Artifacts

  • Broadening of C4/C5 Peaks: If the triplets at 4.18 and 3.25 ppm appear as broad singlets or poorly resolved multiplets, this indicates poor magnetic homogeneity. Re-shim the Z1 and Z2 axes.

  • Water Contamination: A broad singlet near 1.56 ppm in CDCl 3​ indicates water. Because thiazolines can be sensitive to hydrolysis over extended periods, ensure the CDCl 3​ is stored over molecular sieves and the NMR tube is properly sealed.

References

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016.[Link][1]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 2015.[Link][2]

  • Ansari, M. A., Yadav, D., & Singh, M. S. "Microwave-Assisted Asinger Synthesis of Thiazolines." MDPI, 2020.[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 2-Pentyl-4,5-dihydrothiazole

Welcome to the Technical Support Center for the chemical synthesis of Thiazole, 4,5-dihydro-2-pentyl- (commonly known as 2-pentylthiazoline). This guide is engineered for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemical synthesis of Thiazole, 4,5-dihydro-2-pentyl- (commonly known as 2-pentylthiazoline). This guide is engineered for researchers, scientists, and drug development professionals. It moves beyond basic recipes to explain the mechanistic causality behind experimental choices, providing self-validating protocols to ensure high product yield and purity.

The condensation of β-amino thiols with nitriles or carboxylic acids is the most straightforward and widely utilized route to 2-thiazolines[1]. However, the unique reactivity of the sulfur atom and the lability of the heterocycle demand precise environmental control.

Core Synthesis Workflows (Step-by-Step Methodologies)

Pathway A: Direct Condensation of Hexanenitrile with Cysteamine

This metal-free approach leverages the nucleophilicity of both the thiol and amine groups of cysteamine to attack the nitrile carbon[2].

  • Step 1: Reagent Preparation. In a flame-dried round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of hexanenitrile (capronitrile) and 1.2 equivalents of cysteamine hydrochloride.

    • Causality: Cysteamine hydrochloride is chosen over the free base because the protonated amine reduces electron density on the adjacent sulfur, significantly lowering the risk of oxidative dimerization to disulfide before the reaction begins.

  • Step 2: Atmospheric Control. Purge the system thoroughly with Nitrogen (N 2​ ) or Argon.

    • Causality: Dissolved oxygen rapidly oxidizes thiols at elevated temperatures. An inert atmosphere is non-negotiable for high yields.

  • Step 3: Thermal Activation. Add a polar aprotic solvent (e.g., glycerol) or run the reaction neat with a mild base (1.5 eq Et 3​ N) to liberate the free amine in situ. Heat to 120 °C for 18–24 hours.

  • Step 4: Self-Validation (Crucial). The reaction proceeds via a thioimidate intermediate before cyclizing and eliminating ammonia[1].

    • Validation A: Hold damp pH paper over the condenser; it will turn blue as NH 3​ gas evolves. The reaction is incomplete as long as gas evolution continues.

    • Validation B: Perform GC-MS analysis. The reaction is only complete when the acyclic thioimidate intermediate ( m/z 174) disappears entirely, replaced by the 2-pentylthiazoline product ( m/z 157).

  • Step 5: Workup. Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO 3​ . Dry over anhydrous Na 2​ SO 4​ and concentrate.

Pathway B: Cyclodehydration of Hexanoic Acid and Cysteamine
  • Step 1: Amidation. React hexanoic acid (1.0 eq) with cysteamine hydrochloride (1.1 eq) in toluene.

  • Step 2: Azeotropic Distillation. Equip the flask with a Dean-Stark trap. Reflux the mixture at 110 °C.

    • Causality: Continuous removal of water drives the equilibrium forward, forcing the formation of the N-(2-mercaptoethyl)hexanamide intermediate.

  • Step 3: Self-Validation. Monitor the Dean-Stark trap. The amidation is complete only when the stoichiometric volume of water (1.0 eq) has been collected.

  • Step 4: Cyclization. Add a Lewis acid (e.g., ZnCl 2​ ) to coordinate the amide oxygen, increasing its electrophilicity and forcing the intramolecular thiol attack to close the thiazoline ring.

Troubleshooting Guide & FAQs

Q1: My yield is consistently below 50%, and LC-MS shows a high molecular weight byproduct. What is happening? A: You are likely observing the oxidative dimerization of cysteamine into cystamine (a disulfide, m/z 153) before it can react with the hexanenitrile. Thiol oxidation is catalyzed by trace metals and dissolved oxygen. Fix: Rigorously degas your solvents and maintain a strict inert atmosphere. If disulfide formation persists, adding a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture can reduce the disulfide back to the active thiol in situ[3].

Q2: The reaction stalls at the acyclic intermediate stage. How do I force the cyclization? A: The initial nucleophilic attack of the thiol on the nitrile forms a thioimidate intermediate. The subsequent intramolecular attack by the amine to close the ring and eliminate ammonia requires significant activation energy[1]. Fix: Increase the reaction temperature to at least 120 °C. If thermal activation is insufficient, introduce a Lewis acid catalyst (e.g., ZnCl 2​ ). The Lewis acid coordinates to the nitrogen of the thioimidate, increasing the electrophilicity of the carbon center and facilitating the ring closure.

Q3: I confirmed complete conversion via GC-MS before workup, but my isolated yield is terrible. Where did my product go? A: 2-Thiazolines and their saturated thiazolidine counterparts exhibit extreme lability towards hydrolysis in aqueous solutions[4]. The imine-like C=N bond in the 4,5-dihydrothiazole ring is easily protonated under acidic conditions, making it highly susceptible to nucleophilic attack by water, which opens the ring back to the amido-thiol. Fix: Never use acidic washes (e.g., 1M HCl) during the workup of thiazolines. Always quench and wash with mildly basic solutions like saturated aqueous NaHCO 3​ .

Quantitative Data & Optimization

The following table summarizes the expected outcomes based on specific mechanistic adjustments.

Synthesis MethodReagents & CatalystsTemp (°C)Time (h)Expected Yield (%)Primary Bottleneck / Issue
Nitrile Condensation Cysteamine HCl, Neat1202465 - 75Unreacted acyclic intermediate
Nitrile Condensation Cysteamine HCl, ZnCl 2​ 1001285 - 95Trace disulfide formation
Carboxylic Acid Cysteamine, Dean-Stark1101860 - 70Stalled amide intermediate
Carboxylic Acid Cysteamine, POCl 3​ 80880 - 90Hydrolysis during aqueous quench

Mechanistic & Workflow Diagrams

Troubleshooting Start Start Synthesis (Hexanenitrile + Cysteamine) CheckYield Analyze Yield (GC-MS / NMR) Start->CheckYield LowYield Issue: Low Yield (< 50%) CheckYield->LowYield GoodYield Success: High Yield (> 80%) CheckYield->GoodYield Disulfide Detect Disulfides? LowYield->Disulfide m/z 153 dimer Incomplete Incomplete Cyclization? LowYield->Incomplete Open-chain amide Hydrolysis Product Loss in Workup? LowYield->Hydrolysis UV active aq. phase Sol1 Use N2/Ar Atmosphere & Cysteamine HCl Disulfide->Sol1 Sol2 Increase Temp to 120°C or use Lewis Acid Incomplete->Sol2 Sol3 Avoid Acidic Wash Use Sat. NaHCO3 Hydrolysis->Sol3

Workflow for diagnosing and resolving low yield issues in 2-pentylthiazoline synthesis.

Mechanism Nitrile Hexanenitrile Intermediate Thioimidate Intermediate Nitrile->Intermediate Nucleophilic Attack (-SH) Cysteamine Cysteamine HCl Cysteamine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat / ZnCl2 Product 2-Pentyl-4,5- dihydrothiazole Cyclization->Product Ring Closure Ammonia NH3 (Gas) Cyclization->Ammonia Elimination

Chemical mechanism of 2-pentylthiazoline formation via nitrile-cysteamine condensation.

References

  • Novel synthesis of 2-thiazolines | Request PDF - ResearchGate Source: researchgate.net URL:2[2]

  • Synthesis of Complex Thiazoline-Containing Peptides by Cyclodesulfhydration Source: uni-halle.de URL:3[3]

  • Cas 504-78-9, THIAZOLIDINE - LookChem Source: lookchem.com URL:4[4]

  • Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Publications Source: acs.org URL:1[1]

  • Microwave-Assisted Asinger Synthesis of Thiazolines - MDPI Source: mdpi.com URL:5[5]

Sources

Optimization

Technical Support Center: Troubleshooting Co-elution of 2-Pentyl-4,5-dihydrothiazole in Gas Chromatography

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenge of co-elution involving 2-pentyl-4,5-dihydrothiazole in ga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenge of co-elution involving 2-pentyl-4,5-dihydrothiazole in gas chromatography (GC) analyses. As a volatile sulfur compound, 2-pentyl-4,5-dihydrothiazole can present unique chromatographic challenges. This resource provides in-depth, experience-driven troubleshooting strategies in a direct question-and-answer format to help you achieve optimal separation and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a shoulder on my 2-pentyl-4,5-dihydrothiazole peak. How can I confirm if this is a co-elution issue?

A1: A shoulder on a chromatographic peak is a strong indicator of co-elution, where two or more compounds are not fully separated.[1] Before adjusting your method, it's crucial to confirm that you are dealing with a co-elution event. Here’s a systematic approach to confirmation:

  • Peak Shape Analysis: A pure compound should ideally produce a symmetrical, Gaussian-shaped peak. Any deviation, such as a shoulder or tailing, suggests the presence of an overlapping peak.[1]

  • Mass Spectral Analysis (GC-MS): If you are using a mass spectrometer, this is your most powerful tool. A changing mass spectrum across the peak from the leading edge to the tailing edge is a definitive sign of co-elution.[2]

  • Extracted Ion Chromatogram (EIC): Create EICs for the characteristic ions of 2-pentyl-4,5-dihydrothiazole and any suspected co-eluents. If the EIC peak shapes are not identical and perfectly aligned in retention time, co-elution is occurring.[2]

Q2: My 2-pentyl-4,5-dihydrothiazole peak is broad and tailing. What are the likely causes and how can I fix it?

A2: Peak tailing can be caused by several factors, often related to interactions between the analyte and the GC system or issues with the injection.[3] For a sulfur-containing compound like 2-pentyl-4,5-dihydrothiazole, active sites within the system are a common culprit.

Troubleshooting Steps:

  • Check for System Activity: Active sites, such as exposed silanol groups in the liner or on the column, can interact with polar or active compounds, causing peak tailing.[3]

    • Action: Replace the inlet liner with a new, deactivated liner. If the problem persists, trim 10-20 cm from the front of the column to remove any contamination or active sites that may have developed.[3]

  • Verify Column Installation: An improperly installed column can create dead volume, leading to peak tailing.[4]

    • Action: Ensure the column is cut cleanly at a 90-degree angle and is installed at the correct height in both the injector and detector as per the manufacturer's instructions.[3]

  • Optimize Injection Parameters: A slow injection or an inappropriate injection temperature can contribute to band broadening and tailing.

    • Action: For manual injections, ensure a rapid and smooth injection technique. For autosamplers, verify the injection speed settings. Ensure the injector temperature is sufficient to volatilize the sample components efficiently.[5]

Q3: I've confirmed co-elution. What are the first steps to improve the separation of 2-pentyl-4,5-dihydrothiazole?

A3: Once co-elution is confirmed, the primary goal is to alter the chromatographic selectivity or efficiency to resolve the overlapping peaks. The most direct way to achieve this is by optimizing your GC method parameters.

Step 1: Modify the Temperature Program

The oven temperature program directly influences the retention and separation of compounds.[6]

  • Reduce the Ramp Rate: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can improve the resolution of closely eluting compounds.[7]

    • Protocol: If your current ramp rate is 10°C/min, try reducing it to 5°C/min or even 2-3°C/min around the elution temperature of your target analyte.[8]

  • Lower the Initial Oven Temperature: For early eluting peaks, a lower initial temperature can enhance separation.[7]

    • Protocol: Decrease the initial oven temperature by 10-20°C. For splitless injections, a general guideline is to set the initial temperature about 20°C below the boiling point of the sample solvent to aid in peak focusing.[3][9]

Step 2: Adjust the Carrier Gas Flow Rate

The linear velocity of the carrier gas affects column efficiency.

  • Action: Optimize the carrier gas flow rate (or linear velocity) to be at or slightly below the optimum for your carrier gas (Helium or Hydrogen). This can improve peak resolution, although it may increase analysis time.

Q4: I've tried optimizing my temperature program and flow rate, but the co-elution persists. What's the next logical step?

A4: If method optimization isn't sufficient, changing the stationary phase of your GC column is the most effective way to alter selectivity and resolve the co-elution.[10]

Column Selection for Sulfur Compounds

The choice of stationary phase is the most critical factor in achieving a good separation. For a compound like 2-pentyl-4,5-dihydrothiazole, which contains sulfur, specific column chemistries are recommended to ensure inertness and provide unique selectivity.[11][12]

Column Type Stationary Phase Polarity Principle of Separation Recommended Use For 2-Pentyl-4,5-dihydrothiazole
Non-Polar e.g., 100% Dimethylpolysiloxane (DB-1, HP-1)Separation primarily by boiling point.A good starting point, but may not resolve isomers or compounds with similar boiling points.
Mid-Polar e.g., 5% Phenyl-95% Dimethylpolysiloxane (DB-5, HP-5ms)Introduces some polarizability selectivity.Often provides better separation for compounds with aromatic or double bonds.
Polar (WAX) e.g., Polyethylene Glycol (DB-WAX, HP-INNOWax)Strong interactions with polar compounds.Can be effective but may show strong retention for sulfur compounds.
Sulfur-Specific e.g., Agilent J&W Select Low Sulfur, Restek Rt-XLSulfurEngineered for inertness towards reactive sulfur species.[11][12][13]Highly Recommended. These columns minimize analyte interaction with active sites and provide unique selectivity for sulfur-containing compounds.[11][12][13]

Action: If you are currently using a standard non-polar or mid-polar column, switching to a column specifically designed for sulfur analysis is highly recommended.[11][12][13] Alternatively, a column with a significantly different polarity, such as a WAX column, could also resolve the co-elution.

Q5: Could my injection technique be causing the co-elution problem?

A5: Yes, improper injection technique can lead to poor peak shape and apparent co-elution.[14]

  • Split vs. Splitless Injection:

    • Split Injection: Best for concentrated samples to avoid column overload. A split ratio that is too low can lead to broad, fronting peaks.[15]

    • Splitless Injection: Ideal for trace analysis. However, an incorrect initial oven temperature or a mismatch between solvent and stationary phase polarity can cause peak splitting or broadening.[3]

  • Injection Volume: Injecting too large a sample volume can overload the column, leading to peak fronting and a loss of resolution.[16]

    • Action: Try reducing the injection volume by half to see if peak shape and resolution improve.

Q6: I am using GC-MS. Can I resolve the co-elution computationally if chromatographic methods fail?

A6: Yes, if you have mass spectral data, deconvolution is a powerful tool to mathematically separate the signals of co-eluting compounds.[17][18]

  • Principle of Deconvolution: Deconvolution algorithms analyze the subtle differences in mass spectra across an overlapping peak to extract the pure mass spectrum of each individual component.[2] This allows for the identification and quantification of compounds that are not fully separated chromatographically.[19]

  • When to Use Deconvolution: This is a valuable technique when complete chromatographic resolution is not achievable due to the complexity of the sample matrix or the similarity of the analytes.[20]

  • Software: Most modern GC-MS software platforms include deconvolution features.

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting co-elution issues with 2-pentyl-4,5-dihydrothiazole.

Caption: A systematic workflow for troubleshooting co-elution issues.

References

  • Demir, C., Hindmarch, P., & Brereton, R. G. (2000). Deconvolution of a three-component co-eluting peak cluster in gas chromatography-mass spectrometry. Analyst, 125(2), 257–264. [Link]

  • Demir, C., Hindmarch, P., & Brereton, R. G. (2000). Deconvolution of a three-component co-eluting peak cluster in gas chromatography-mass spectrometry. RSC Publishing. [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Chromatography Today. (n.d.). Adding more Power to your GC-MS Analysis through Deconvolution. [Link]

  • Wang, Y., & Han, X. (2018). Deconvolution in mass spectrometry based proteomics. Rapid Communications in Mass Spectrometry, 32(13), 1047–1059. [Link]

  • Agilent. (n.d.). OPTIMIZING THE GC TEMPERATURE PROGRAM. [Link]

  • Taylor, T. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Phenomenex. (2025, June 17). GC Injection Techniques Guide. [Link]

  • Chrom Tech. (n.d.). Agilent Select Low Sulfur GC Column. [Link]

  • Wallace, W. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. [Link]

  • Restek. (2020, October 27). Analyze ppb Level Sulfur Compounds Using an Rt-XLSulfur Micropacked GC Column or an Rtx-1 Thick Film Capillary GC Column. [Link]

  • Element Lab Solutions. (n.d.). Select Low Sulfur. [Link]

  • SpectralWorks. (2018, September 7). Chromatographic Deconvolution. [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. [Link]

  • GL Sciences. (2023, May 9). GC Troubleshooting Guide. [Link]

  • Waters Corporation. (n.d.). Peak Shape Changes with Increased Injection Volume. [Link]

  • LCGC International. (2026, March 17). How to Optimize Key Variables in GC Analysis: Sample Introduction. [Link]

  • Agilent. (n.d.). CP-Sil 5 CB for Sulfur. [Link]

  • ResearchGate. (n.d.). Effect of injection volume on peak intensities, shapes and retention times. [Link]

  • Peak Scientific. (2017, December 12). How to speed up your gas chromatography. [Link]

  • Wu, A. H., et al. (1994). Characterization of drug interferences caused by coelution of substances in gas chromatography/mass spectrometry confirmation of targeted drugs in full-scan and selected-ion monitoring modes. Clinical Chemistry, 40(2), 216–220. [Link]

  • Phenomenex. (2025, August 12). GC Column Maintenance & Troubleshooting Guide. [Link]

  • Journal of Chromatography A. (2020, July 5). Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. [Link]

  • SciELO. (2025, June 25). Bixa orellana LIPIDS AS A SOURCE OF GERANYLGERANIOL: EXTRACTION TECHNIQUES AND CHARACTERIZATION. [Link]

  • Digital CSIC. (2022, February 16). Non-targeted Gas Chromatography Orbitrap Mass Spectrometry qualitative and quantitative analysis of semi-volatile organic compou. [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic separation, isolation and identification of 1,2,3-thiadiazole-5-carboxaldoxime glucuronide in rabbit urine. [Link]

  • MDPI. (2025, September 28). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. [Link]

Sources

Troubleshooting

Technical Support Center: Distillation &amp; Thermal Stability of 2-Pentyl-4,5-dihydrothiazole

Welcome to the Technical Support Center for the purification and handling of Thiazole, 4,5-dihydro-2-pentyl- (commonly known as 2-pentyl-4,5-dihydrothiazole or 2-pentylthiazoline). This compound is a highly valuable, yet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of Thiazole, 4,5-dihydro-2-pentyl- (commonly known as 2-pentyl-4,5-dihydrothiazole or 2-pentylthiazoline). This compound is a highly valuable, yet thermally labile, heterocyclic intermediate utilized in flavor chemistry and drug development.

Because thiazolines are partially saturated heterocycles, they present unique challenges during thermal purification. This guide is designed for synthetic chemists and process scientists to troubleshoot degradation issues and implement field-proven, self-validating distillation protocols.

Mechanistic Troubleshooting (The "Why")

Q: Why does 2-pentyl-4,5-dihydrothiazole degrade during standard atmospheric or low-vacuum distillation?

A: The degradation of 2-pentyl-4,5-dihydrothiazole is driven by the thermodynamic instability of its partially saturated ring system when exposed to thermal stress (>120°C). Rather than simply boiling, the molecule undergoes two primary, irreversible degradation pathways:

  • Oxidative Dehydrogenation (Aromatization): In the presence of trace oxygen and heat, the 4,5-dihydrothiazole ring undergoes spontaneous dehydrogenation (loss of 2H) to form the fully conjugated, thermodynamically stable aromatic system, 2-pentylthiazole.

  • Hydrolytic Ring Opening: If trace moisture or acidic impurities are present in the distillation apparatus, the imine-like C=N bond of the thiazoline ring undergoes nucleophilic attack. This leads to the cleavage of the heterocycle, yielding N-acyl-2-amino thiols 1.

Understanding this causality is critical: you are not just fighting boiling points; you are fighting the molecule's thermodynamic drive to aromatize or hydrolyze.

Degradation A 2-Pentyl-4,5-dihydrothiazole (Target Thiazoline) B Thermal Stress (>120°C) A->B Heating C Oxidative Dehydrogenation (+ O2) B->C Oxygen Exposure D Hydrolytic Ring Opening (+ H2O) B->D Trace Moisture E 2-Pentylthiazole (Aromatic Byproduct) C->E -2H F N-acyl-2-amino thiols (Ring-Opened Byproduct) D->F Hydrolysis

Thermal degradation pathways of 2-pentyl-4,5-dihydrothiazole during distillation.

Experimental Workflows (The "How")

Q: What is the recommended distillation protocol to prevent this degradation?

A: To ensure a self-validating and reproducible purification, you must utilize High-Vacuum Short-Path Distillation combined with strict Schlenk (air-free) techniques. By dropping the system pressure to the 10−3 mbar range, the boiling point is artificially lowered, allowing distillation well below the thermal degradation threshold 2.

Step-by-Step Methodology:

  • System Passivation (Glassware Preparation):

    • Action: Pre-treat all distillation glassware with a mild base (e.g., soaking in a dilute NaOH/isopropanol bath, followed by rinsing and drying) and oven-dry at 150°C overnight.

    • Causality: Unpassivated silanol groups on standard borosilicate glass act as Lewis acids, which catalyze the ring-opening polymerization of thiazolines during heating.

  • Inert Gas Purging:

    • Action: Assemble the short-path distillation apparatus while hot. Perform three consecutive vacuum/Argon backfill cycles.

    • Causality: Completely displacing ambient oxygen is mandatory to prevent the oxidative dehydrogenation of the thiazoline into a thiazole.

  • High Vacuum Application:

    • Action: Apply a deep vacuum (target: 3×10−3 mbar) using a well-maintained turbomolecular or diffusion pump. Ensure the system is entirely leak-tight by monitoring the pressure gauge for 10 minutes before heating.

  • Controlled Heating:

    • Action: Gradually heat the oil bath. Maintain the bath temperature strictly below 80°C.

    • Causality: Keeping the thermal energy below the activation energy for ring-opening ensures the structural integrity of the heterocycle.

  • Cryogenic Collection:

    • Action: Chill the receiving flask to -20°C using a dry ice/isopropanol bath.

    • Causality: Rapidly condensing the highly volatile 2-pentyl-4,5-dihydrothiazole prevents secondary thermal exposure and loss of the purified product to the vacuum pump trap.

Workflow Step1 1. Glassware Passivation (Base-washed & Oven Dried) Step2 2. Inert Gas Purge (Argon backfilling x3) Step1->Step2 Step3 3. High Vacuum Application (< 0.01 mbar) Step2->Step3 Step4 4. Low-Temp Heating (Oil Bath < 80°C) Step3->Step4 Step5 5. Short-Path Collection (Receiver at -20°C) Step4->Step5

Optimized high-vacuum short-path distillation workflow for sensitive thiazolines.

Quantitative Data

Q: What are the expected physical parameters during this process?

A: Accurate temperature and pressure control is the difference between a successful purification and complete sample degradation. The table below summarizes the critical thermodynamic boundaries for 2-pentyl-4,5-dihydrothiazole 3.

ParameterOperational ValueClinical / Synthetic Implication
Boiling Point (760 mbar) ~220°C (Theoretical)Do not attempt. Guaranteed total thermal degradation and aromatization.
Boiling Point (10 mbar) ~95°CMarginal safety. High risk of partial ring-opening if distillation is prolonged.
Boiling Point ( 3×10−3 mbar) < 50°COptimal. Allows for rapid, non-destructive vaporization.
Degradation Onset Temp. > 120°CExceeding this temperature triggers rapid oxidative dehydrogenation.
Recommended Bath Temp. 70°C - 80°CProvides sufficient ΔT for vaporization without stressing the molecule.

Frequently Asked Questions (FAQs)

Q: My distillate has a strong "roasted/burnt" off-odor instead of the expected profile. What happened? A: You have likely formed 2-pentylthiazole (the fully aromatic analog). This occurs when there is a micro-leak in your vacuum system, introducing trace oxygen into the heated flask. The thiazoline undergoes oxidative dehydrogenation. Solution: Re-grease all joints, replace aging O-rings, and ensure your Argon purge is thorough before applying vacuum.

Q: The yield is extremely low, and a thick, polymeric residue remains in the boiling flask. How do I fix this? A: This is a classic symptom of acid-catalyzed ring-opening polymerization. Even slight acidity in the crude mixture or on the surface of unpassivated glassware will destroy the thiazoline ring during heating. Solution: Ensure your crude extraction includes a mild bicarbonate wash to neutralize acids prior to distillation, and strictly adhere to the glassware passivation step (Step 1) in the workflow.

Q: Can I use a rotary evaporator to remove my extraction solvent before distillation? A: Yes, but with strict limitations. Ensure the water bath on the rotary evaporator does not exceed 35°C, and avoid leaving the neat 2-pentyl-4,5-dihydrothiazole under vacuum for extended periods once the solvent is removed, as it is highly volatile and will be lost to the pump.

References

  • Overview of the Chemistry of 2-Thiazolines Source: Chemical Reviews, ACS Publications URL:[Link]

  • Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by Combined Bio and Thermal Approaches Source: Journal of Agricultural and Food Chemistry, ACS Publications URL:[Link]

  • Synthesis of new family of thiazoline and thiazole esters and investigation of their thermal properties Source: ScienceOpen / ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction for 2-Pentyl-2-Thiazoline

Welcome to the Technical Support Center for thiazoline extraction methodologies. This guide is designed for researchers, analytical scientists, and drug development professionals who require high-yield, high-purity recov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for thiazoline extraction methodologies. This guide is designed for researchers, analytical scientists, and drug development professionals who require high-yield, high-purity recovery of 2-pentyl-2-thiazoline from complex aqueous or biological matrices.

Mechanistic Principles of Thiazoline Extraction

The efficiency of liquid-liquid extraction (LLE) for 2-pentyl-2-thiazoline is fundamentally governed by the protonation state of its heterocyclic nitrogen atom. Thiazolines possess an imine-like nitrogen with a pKa typically ranging between 4.5 and 5.5.

The Causality of pH and Solubility: If the aqueous environment is acidic (pH < 4.0), the nitrogen atom readily accepts a proton, converting the molecule into a highly water-soluble thiazolinium salt. In this state, the compound will not partition into an organic solvent. By adjusting the aqueous phase to a mildly basic pH (7.5–8.5), the nitrogen is completely deprotonated 1. The neutral 2-pentyl-2-thiazoline—bolstered by the lipophilicity of its pentyl chain—exhibits a strong preference for organic solvents, maximizing your partition coefficient (LogP).

pH_Mechanism Protonated Protonated Thiazolinium (pH < 4.0) Aqueous Soluble Neutral Neutral 2-pentyl-2-thiazoline (pH > 7.0) Organic Soluble Protonated->Neutral Base (OH-) Deprotonation Neutral->Protonated Acid (H+) Protonation

Caption: pH-dependent structural equilibrium dictating the solubility of thiazolines.

Standard Operating Procedure: Self-Validating Extraction Protocol

This step-by-step methodology ensures maximum recovery while preventing common pitfalls such as thermal degradation or emulsion formation.

Step 1: Aqueous Phase Preparation & pH Adjustment Dilute your reaction mixture with deionized water. Carefully adjust the pH to 8.0 using 1 M NaOH or saturated NaHCO₃ 2.

  • Self-Validation Checkpoint: Dip a pH indicator strip into the solution after stirring for 2 minutes to confirm the pH has stabilized above 7.5.

Step 2: Salting Out Saturate the aqueous phase by adding solid NaCl until no more dissolves 3.

  • Causality: The high ionic strength of the brine solution drastically reduces the aqueous solubility of the neutral organic compound, forcing it into the organic phase.

Step 3: Solvent Addition and Extraction Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) 4. Stopper the separatory funnel, invert, and swirl gently.

  • Crucial Action: Vent the funnel immediately and frequently by opening the stopcock to release built-up gas pressure, especially if NaHCO₃ was used 2.

Step 4: Phase Separation Allow the layers to settle completely.

  • Self-Validation Checkpoint (The Water Drop Test): If you lose track of which layer is aqueous (especially when using novel solvent mixtures), add a few drops of deionized water to the funnel. Watch where the drops travel; the layer in which they dissolve is your aqueous phase.

Step 5: Drying and Concentration Collect the organic phase and add anhydrous Na₂SO₄ until the powder stops clumping and flows freely like sand. Filter the drying agent. Evaporate the solvent under reduced pressure.

  • Causality: 2-pentyl-2-thiazoline is volatile. Keep the rotary evaporator water bath strictly below 35°C to prevent stripping your target compound along with the solvent 5.

LLE_Workflow Step1 1. Aqueous Mixture (Contains Thiazoline) Step2 2. pH Adjustment (NaOH to pH 8.0) Step1->Step2 Step3 3. Salting Out (Saturate with NaCl) Step2->Step3 Step4 4. Solvent Addition (EtOAc / DCM) Step3->Step4 Step5 5. Phase Separation (Vent & Settle) Step4->Step5 OrgPhase Organic Phase (2-pentyl-2-thiazoline) Step5->OrgPhase Extract AqPhase Aqueous Phase (Salts & Impurities) Step5->AqPhase Discard

Caption: Step-by-step liquid-liquid extraction workflow for 2-pentyl-2-thiazoline.

Quantitative Data & Solvent Selection

Choosing the right solvent and parameters is critical for optimizing your partition coefficient. Use the tables below to guide your experimental design.

Table 1: Physicochemical Parameters for 2-Pentyl-2-thiazoline Extraction

ParameterRecommended ValueMechanistic Rationale
Target pH 7.5 - 8.5Ensures complete deprotonation of the basic imine nitrogen.
Salting Agent Saturated NaCl"Salting out" effect minimizes aqueous solubility of the neutral compound.
Drying Agent Anhydrous Na₂SO₄Removes residual water without acidic degradation (Avoid CaCl₂).
Evaporation Temp < 35°CPrevents thermal degradation and volatilization of the product.

Table 2: Solvent Selection Matrix

SolventPolarity IndexBoiling Point (°C)Extraction EfficiencyEmulsion Risk
Ethyl Acetate (EtOAc) 4.477.1HighModerate
Dichloromethane (DCM) 3.139.6Very HighLow
Diethyl Ether 2.834.6HighLow
Hexane 0.168.0LowHigh

Troubleshooting & FAQs

Q: Why am I experiencing significantly lower recovery yields than expected? A: Yield loss is almost always caused by incomplete deprotonation or volatilization. If the aqueous pH drops below 6.0 during the extraction, the compound protonates into a highly water-soluble thiazolinium salt, trapping it in the aqueous layer 1. Always verify the pH is >7.5 after adding your solvent. Furthermore, 2-pentyl-2-thiazoline is highly volatile; avoid high-vacuum pumps or elevated temperatures during concentration.

Q: How do I resolve stubborn emulsions during the extraction of complex biological matrices? A: Emulsions occur when amphiphilic impurities stabilize the interface between the aqueous and organic layers. To break the emulsion:

  • Increase the ionic strength by adding more solid NaCl directly to the separatory funnel 3.

  • Filter the entire biphasic mixture through a pad of Celite to remove insoluble particulates acting as emulsion stabilizers.

  • If the emulsion persists, transfer the mixture to a centrifuge tube and spin at 3000 × g for 5 minutes to force mechanical phase separation.

Q: Which organic solvent is optimal for extracting 2-pentyl-2-thiazoline? A: Due to the lipophilic pentyl chain, non-polar to moderately polar solvents work best. Dichloromethane (DCM) provides excellent partitioning but poses toxicity and disposal concerns. Ethyl acetate (EtOAc) is the recommended green alternative, offering an excellent balance of high recovery rates, minimal emulsion risk, and ease of removal 4.

References

  • Source: libretexts.
  • Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)
  • Source: acs.
  • Source: uliege.
  • Source: acs.

Sources

Troubleshooting

Refining purification methods to reduce impurities in Thiazole, 4,5-dihydro-2-pentyl-

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the isolation of Thiazole, 4,5-dihydro-2-pentyl- (also known as 2-pentyl-2-thiazoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the isolation of Thiazole, 4,5-dihydro-2-pentyl- (also known as 2-pentyl-2-thiazoline). While the synthesis of this critical heterocyclic intermediate—typically achieved via the condensation of cysteamine with hexanenitrile or hexanoic acid derivatives (1[1])—is straightforward, achieving >99% purity is notoriously difficult.

The primary challenge lies in the compound's chemical reactivity. Thiazolines are prone to oxidative aromatization and hydrolytic ring-opening, requiring precise, mechanistically informed handling. This guide provides field-proven troubleshooting strategies and self-validating purification protocols to ensure the integrity of your final product.

Part 1: Diagnostic Troubleshooting (FAQs)

Q1: My purified 2-pentyl-4,5-dihydrothiazole darkens and turns yellow over time. What is happening, and how do I prevent it? A: This is a classic indicator of oxidative aromatization. 2-Thiazolines are highly susceptible to auto-oxidation upon exposure to atmospheric oxygen and heat, irreversibly converting into the fully aromatic 2-pentylthiazole (2[2]).

  • Causality: The thermodynamic driving force is the stability of the conjugated aromatic thiazole ring.

  • Solution: Prevention is the only remedy. Always store the purified compound under an inert atmosphere (argon or nitrogen) at sub-zero temperatures (-20 °C). During vacuum distillation, ensure a strict vacuum break with inert gas rather than ambient air.

Q2: I am seeing a persistent, non-polar impurity that co-elutes on TLC and co-distills with my product. How do I remove it? A: This is almost certainly the oxidized byproduct (2-pentylthiazole) or unreacted starting material (hexanenitrile). Standard silica gel chromatography struggles to resolve the thiazoline from its thiazole counterpart due to nearly identical retention factors.

  • Causality & Solution: You must exploit their differential basicity. The pKa of the conjugate acid of a 2-thiazoline is approximately 5.5, whereas the fully aromatic thiazole is a much weaker base (pKa ~2.5). By performing an extraction buffered exactly at pH 4.0, you selectively protonate the thiazoline (making it water-soluble) while the thiazole and nitriles remain neutral and stay in the organic phase.

Q3: Why is my yield dropping significantly during silica gel column chromatography? A: Thiazolines can undergo irreversible binding or ring-opening hydrolysis on the acidic surface of standard silica gel.

  • Causality & Solution: The imine-like bond in the 4,5-dihydrothiazole ring is highly sensitive to acidic environments (2[2]). If chromatography is absolutely necessary, you must deactivate the silica gel by incorporating 1-2% triethylamine (TEA) into your eluent to neutralize acidic silanol groups, or switch entirely to basic alumina.

Part 2: Visualizing the Chemical Landscape

Pathway SM1 Cysteamine (Reactant) Intermediate Ring-Opened Thioamide (Intermediate) SM1->Intermediate Condensation Imp2 Disulfide Dimers (Side Product) SM1->Imp2 Oxidation of free thiol SM2 Hexanenitrile (Reactant) SM2->Intermediate Product Thiazole, 4,5-dihydro-2-pentyl- (Target Product) Intermediate->Product Cyclization (-NH3) Imp1 2-Pentylthiazole (Oxidation Impurity) Product->Imp1 Oxidation (O2/Heat)

Chemical pathway illustrating the synthesis and degradation routes of 2-pentyl-4,5-dihydrothiazole.

Part 3: Quantitative Impurity Profiling

To design a self-validating purification system, we must first quantify the physicochemical differences between the target molecule and its common impurities.

ImpuritySourceChemical Property ExploitedOptimal Removal Strategy
Cysteamine Unreacted starting materialHigh polarity, dual basicity (amine pKa ~8.2)Aqueous wash at pH 10
Hexanenitrile Unreacted starting materialNeutral, non-polarAcidic extraction (pH 4.0)
2-Pentylthiazole Oxidative aromatizationLow basicity (pKa ~2.5)Buffered extraction (pH 4.0)
Ring-opened Amides Incomplete cyclizationHigh boiling point, neutralVacuum fractional distillation

Part 4: Core Purification Workflows

Workflow Crude Crude Reaction Mixture (Thiazoline + Impurities) AcidExt 1. Buffer Extraction (pH 4.0) Crude->AcidExt OrgDiscard Organic Phase (Discard: Nitriles, Thiazoles) AcidExt->OrgDiscard Non-basic & weakly basic AqPhase Aqueous Phase (Protonated Thiazoline) AcidExt->AqPhase Basic components BaseExt 2. Basification & Extraction (pH 10.0) AqPhase->BaseExt AqDiscard Aqueous Phase (Discard: Cysteamine salts) BaseExt->AqDiscard Highly polar/water-soluble OrgPhase2 Organic Phase (Free-base Thiazoline) BaseExt->OrgPhase2 Target compound Distill 3. Vacuum Distillation (< 10 mmHg) OrgPhase2->Distill Pure Pure Thiazole, 4,5-dihydro-2-pentyl- (>99% Purity) Distill->Pure Removes trace heavy/light ends

Workflow for isolating 2-pentyl-4,5-dihydrothiazole via pH-controlled extraction.

Protocol A: pH-Controlled Differential Extraction

Objective: Isolate the target thiazoline from neutral nitriles, acidic byproducts, and weakly basic thiazoles without utilizing degradation-prone silica gel.

  • Solubilization: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Methyl tert-butyl ether, MTBE).

  • Selective Protonation (Validation Step 1): Extract the organic layer with an equal volume of 0.1 M Citrate buffer adjusted precisely to pH 4.0. Verify the pH of the aqueous phase post-extraction using a calibrated pH meter.

    • Causality: At pH 4.0, >95% of the 2-pentyl-4,5-dihydrothiazole (pKa ~5.5) is protonated and migrates to the aqueous layer. The oxidized 2-pentylthiazole (pKa ~2.5) remains unprotonated (<5%) and stays in the MTBE.

  • Phase Separation: Discard the MTBE layer (which now contains nitriles, amides, and oxidized thiazole). Wash the aqueous layer once more with fresh MTBE to ensure complete removal of lipophilic impurities.

  • Basification (Validation Step 2): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 10.0.

    • Validation: A successful basification is self-validating; the aqueous layer will visibly turn cloudy as the free-base thiazoline oils out of the solution.

  • Recovery: Extract the basified aqueous layer with fresh MTBE (3x).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.

Protocol B: Vacuum Fractional Distillation

Objective: Remove trace heavy ends (polymers, dimers) and residual solvents to achieve >99% purity while preventing thermal degradation (3[3]).

  • Setup: Transfer the extracted oil to a round-bottom flask equipped with a Vigreux column, a short-path distillation head, and a multi-neck receiver cow.

  • Degassing: Apply a vacuum (< 10 mmHg) at room temperature for 15 minutes to remove trace MTBE and dissolved oxygen.

  • Heating: Gradually heat the oil bath. 2-Pentyl-4,5-dihydrothiazole will typically distill between 85–95 °C at 5–10 mmHg (Note: exact boiling point varies with exact vacuum pressure).

  • Fraction Collection (Validation Step): Discard the first 5% of the distillate (light ends/moisture).

    • Validation: The transition to the main fraction is validated by a strict stabilization of the vapor temperature at the distillation head. A fluctuating temperature indicates the presence of residual solvents or unreacted nitriles.

  • Inert Storage: Break the vacuum with Argon or Nitrogen gas. Immediately transfer the pure product to amber glass vials, purge the headspace with inert gas, and store at -20 °C.

References

  • Blank, I., et al. "Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by Combine." Imre Blank's Publications.
  • Fernandez, X., et al. "Novel synthesis of 2-thiazolines." Tetrahedron Letters 2000, 41(18):3381–3384.
  • "Overview of the Chemistry of 2-Thiazolines." Chemical Reviews 2009.

Sources

Optimization

Technical Support Center: Stability Optimization of 2-Pentyl-4,5-dihydrothiazole Under Acidic Aqueous Conditions

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-pentyl-4,5-dihydrothiazole. This guide provides in-depth troubleshooting advice and frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-pentyl-4,5-dihydrothiazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges of this compound, particularly in acidic aqueous environments. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and reliability of your experiments and formulations.

Introduction: The Challenge of Thiazoline Stability

2-Pentyl-4,5-dihydrothiazole, a member of the thiazoline class of heterocyclic compounds, is of growing interest in various research and development fields. However, the inherent chemical nature of the dihydrothiazole ring presents a significant stability challenge, especially under acidic aqueous conditions. The core issue lies in the susceptibility of the imine (C=N) bond within the thiazoline ring to acid-catalyzed hydrolysis. This process leads to ring cleavage and the formation of degradation products, which can compromise the compound's activity, safety, and overall experimental outcome. This guide will walk you through understanding, identifying, and mitigating this degradation.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your work with 2-pentyl-4,5-dihydrothiazole.

FAQ 1: My assay results for 2-pentyl-4,5-dihydrothiazole are inconsistent and show a decrease in concentration over a short period, especially in my acidic mobile phase for HPLC. What is the likely cause?

Answer:

This is a classic sign of acid-catalyzed hydrolysis of the 2-pentyl-4,5-dihydrothiazole. The thiazoline ring is unstable in acidic environments, leading to its degradation. The rate of this degradation is often pH-dependent, with increased acidity generally leading to faster hydrolysis. The mechanism involves the protonation of the nitrogen atom in the thiazoline ring, which makes the imine carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the ring and the formation of N-(2-mercaptoethyl)hexanamide.

To confirm this, you can perform a time-course study of your compound in the mobile phase. If the concentration consistently decreases over time, acid hydrolysis is the most probable cause.

FAQ 2: What is the primary degradation product of 2-pentyl-4,5-dihydrothiazole in acidic water, and how can I detect it?

Answer:

The primary degradation product is N-(2-mercaptoethyl)hexanamide. This is formed through the hydrolytic cleavage of the thiazoline ring.

Detection:

You can detect this degradation product using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC: A reversed-phase HPLC method, similar to the one you might be using for the parent compound, can likely be adapted. The degradation product will have a different retention time, typically eluting earlier than the more non-polar parent compound. You would ideally need a reference standard of N-(2-mercaptoethyl)hexanamide for confirmation and quantification.

  • GC-MS: This is a powerful tool for identifying the degradation product. The mass spectrum of N-(2-mercaptoethyl)hexanamide would show a characteristic molecular ion peak and fragmentation pattern that can be used for its identification.

FAQ 3: I need to prepare an aqueous formulation of 2-pentyl-4,5-dihydrothiazole at a pH of 4.5. How can I improve its stability?

Answer:

Stabilizing 2-pentyl-4,5-dihydrothiazole in an acidic aqueous formulation requires a multi-pronged approach. Here are several strategies you can employ:

  • Buffering Systems: While the target pH is acidic, using a suitable buffer system (e.g., citrate or acetate buffer) can help maintain a precise and stable pH, preventing drastic drops that could accelerate degradation.

  • Co-solvents: The addition of water-miscible organic solvents, such as propylene glycol, ethanol, or polyethylene glycol (PEG), can reduce the water activity in the formulation.[1] This decrease in available water molecules can significantly slow down the rate of hydrolysis.[1]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[2][3] 2-Pentyl-4,5-dihydrothiazole can form an inclusion complex with cyclodextrins, where the labile thiazoline ring is shielded within the hydrophobic cavity, protecting it from hydronium ions and water molecules in the bulk solution.[2][3] Hydroxypropyl-β-cyclodextrin is a commonly used and effective choice.[4]

  • Temperature Control: Hydrolysis is a chemical reaction with a rate that is dependent on temperature. Storing your formulation at lower temperatures (e.g., 2-8 °C) will slow down the degradation kinetics.

  • Antioxidants: While the primary degradation pathway is hydrolysis, oxidative degradation can also occur, especially if the formulation is exposed to light or contains metal ions. The inclusion of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can help mitigate this.[5][6]

Experimental Protocols

Protocol 1: Stability Assessment of 2-Pentyl-4,5-dihydrothiazole in Acidic Buffers

This protocol outlines a typical experiment to quantify the stability of 2-pentyl-4,5-dihydrothiazole at different pH values.

Materials:

  • 2-Pentyl-4,5-dihydrothiazole

  • Phosphate buffer (pH 7.0)

  • Citrate buffer (pH 3.0, 4.5, and 6.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with UV or MS detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of 2-pentyl-4,5-dihydrothiazole in acetonitrile (e.g., 1 mg/mL).

  • Prepare Stability Samples: In separate vials, dilute the stock solution with each of the buffer solutions (pH 3.0, 4.5, 6.0, and 7.0) to a final concentration of 100 µg/mL.

  • Incubation: Store the vials at a controlled temperature (e.g., 25 °C and 40 °C).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • HPLC Analysis: Analyze the samples by HPLC.

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (determined by UV scan) or MS detection.

  • Data Analysis: Quantify the peak area of 2-pentyl-4,5-dihydrothiazole at each time point. Plot the percentage of the remaining compound against time for each pH and temperature condition.

Protocol 2: Analytical Method for 2-Pentyl-4,5-dihydrothiazole and its Hydrolysis Product

This protocol provides a starting point for developing an HPLC method to simultaneously quantify the parent compound and its primary degradation product.

Instrumentation:

  • HPLC with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD at 230 nm (or optimized wavelength) or MS in positive ion mode.

Data Presentation

Table 1: Hypothetical Stability Data for 2-Pentyl-4,5-dihydrothiazole at 40°C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 4.5)% Remaining (pH 6.0)% Remaining (pH 7.0)
0100.0100.0100.0100.0
275.290.598.199.8
455.881.996.399.5
831.167.192.899.1
24<535.485.297.8
48ND12.572.995.7
72ND4.363.193.5

ND: Not Detected

Visualizations

Degradation Pathway

cluster_0 Acidic Aqueous Environment 2-Pentyl-4,5-dihydrothiazole 2-Pentyl-4,5-dihydrothiazole Protonated_Intermediate Protonated Intermediate 2-Pentyl-4,5-dihydrothiazole->Protonated_Intermediate + H+ N-(2-mercaptoethyl)hexanamide N-(2-mercaptoethyl)hexanamide (Degradation Product) Protonated_Intermediate->N-(2-mercaptoethyl)hexanamide + H2O (Ring Opening)

Caption: Acid-catalyzed hydrolysis of 2-pentyl-4,5-dihydrothiazole.

Experimental Workflow

cluster_1 Experimental Setup cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution of Compound B Dilute in Buffers (pH 3.0, 4.5, 6.0, 7.0) A->B C Incubate at Controlled Temperature (25°C & 40°C) B->C D Withdraw Aliquots at Time Points C->D E HPLC Analysis (Quantify Parent Compound) D->E F Plot % Remaining vs. Time E->F G Determine Degradation Kinetics F->G

Caption: Workflow for stability assessment of 2-pentyl-4,5-dihydrothiazole.

References

  • Geronikaki, A. A., Pitta, E. P., & Liaras, K. S. (2013). Thiazoles and thiazolidinones as antioxidants. Current medicinal chemistry, 20(36), 4460–4480. [Link]

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2023). Molecules, 28(24), 8031. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). Pharmaceutics, 13(8), 1231. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. (2018). Allied Academies. [Link]

  • Acid labile drug formulations. (2011).
  • Stabilization of minodronic acid in aqueous solution for parenteral formulation. (2001). International journal of pharmaceutics, 223(1-2), 145–152. [Link]

  • Kinetics of hydrolysis of tetrahydrozoline hydrochloride in aqueous solutions. (1990). International journal of pharmaceutics, 60(3), 239-244. [Link]

  • Interactions of cyclodextrins and their derivatives with toxic organophosphorus compounds. (2016). Beilstein journal of organic chemistry, 12, 229–244. [Link]

  • Enhancing the Acidity of Polymers for Improved Stabilization of Amorphous Solid Dispersions: Protonation of Weakly Basic Compounds. (2024). ACS Applied Polymer Materials, 6(3), 1836–1845. [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023). Pharmaceutics, 15(8), 2095. [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023). Odessa University Chemical Journal. [Link]

  • Acido Labile or Gastro Irritant Apis and Enteric Release in Galenic Practice: An Overview. (2025). Medwin Publishers. [Link]

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. (2025). Molecules, 30(21), 4887. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). Molecules, 30(14), 3121. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of GC-FID Quantification Methods for 2-Pentyl-4,5-dihydrothiazole

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile and semi-volatile compounds is paramount. 2-Pentyl-4,5-dihydrothiazole, a member of the thiazole class of hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile and semi-volatile compounds is paramount. 2-Pentyl-4,5-dihydrothiazole, a member of the thiazole class of heterocyclic compounds, is a molecule of interest in various fields, including flavor and fragrance chemistry as well as in the study of pheromones.[1] Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely adopted analytical technique for the separation and quantification of such volatile organic compounds.[2][3]

This guide provides an in-depth, objective comparison of GC-FID as a quantification method for 2-pentyl-4,5-dihydrothiazole, alongside alternative analytical techniques. We will delve into the causality behind experimental choices in method validation, grounded in the principles of scientific integrity and authoritative guidelines.

The Cornerstone of Quantification: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique that separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[2] Following separation, the Flame Ionization Detector (FID) combusts the organic analytes in a hydrogen-air flame, producing ions that generate a measurable electrical current directly proportional to the mass of the carbon atoms in the analyte.[4] This makes FID an excellent choice for quantifying organic molecules like 2-pentyl-4,5-dihydrothiazole.

Why GC-FID for 2-Pentyl-4,5-dihydrothiazole?

The choice of GC-FID is underpinned by its high sensitivity to organic compounds, a wide linear dynamic range, and its robustness in various sample matrices.[5] For a volatile compound like 2-pentyl-4,5-dihydrothiazole, GC provides the necessary separation from other volatile components that may be present in a sample, while the FID offers reliable and reproducible quantification.[6]

Validation of the GC-FID Method: A Self-Validating System

A robust analytical method is one that has been rigorously validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[7][8][9][10] The following sections detail the experimental design for validating a GC-FID method for the quantification of 2-pentyl-4,5-dihydrothiazole, in line with these authoritative standards.

Experimental Workflow for Method Validation

GC-FID Method Validation Workflow cluster_0 Method Development cluster_1 Validation Parameters (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop GC-FID Method (Column, Temp Program, Gas Flow) Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD & LOQ Precision->LOD Robustness Robustness LOD->Robustness Implement Routine Analysis of 2-Pentyl-4,5-dihydrothiazole Robustness->Implement Implement

Caption: A flowchart illustrating the key stages in the validation of a GC-FID quantification method.

Detailed Experimental Protocols

1. Specificity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Protocol:

    • Prepare a solution of a placebo (matrix without the analyte).

    • Prepare a standard solution of 2-pentyl-4,5-dihydrothiazole.

    • Prepare a spiked sample by adding a known amount of the 2-pentyl-4,5-dihydrothiazole standard to the placebo.

    • Inject each solution into the GC-FID system.

    • Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of 2-pentyl-4,5-dihydrothiazole. The peak for the analyte in the spiked sample should be well-resolved from any other peaks.

2. Linearity and Range

  • Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.

  • Protocol:

    • Prepare a stock solution of 2-pentyl-4,5-dihydrothiazole.

    • Create a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range in samples.

    • Inject each calibration standard in triplicate.

    • Plot the average peak area against the concentration of each standard.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) should be greater than 0.99. The y-intercept should be close to zero. The residuals should be randomly distributed around the x-axis.

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare placebo samples spiked with 2-pentyl-4,5-dihydrothiazole at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the spiked samples using the developed GC-FID method.

    • Calculate the percent recovery for each sample.

    • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98-102%.[5]

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare at least six independent samples at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the relative standard deviation (RSD) of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the RSD of the combined results from both studies.

    • Acceptance Criteria: The RSD for repeatability should typically be less than 2%, and for intermediate precision, it should be within an acceptable range, often ≤ 5%.[11]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Protocol:

    • Based on the Standard Deviation of the Response and the Slope:

      • Prepare a series of low-concentration samples.

      • Calculate the standard deviation of the y-intercepts of the regression lines (σ).

      • Calculate the slope of the calibration curve (S).

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

    • Based on Signal-to-Noise Ratio:

      • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Acceptance Criteria: The LOQ should be established with acceptable precision and accuracy.

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the GC-FID method parameters, such as:

      • Oven temperature (± 2°C)

      • Carrier gas flow rate (± 5%)

      • Injector temperature (± 5°C)

    • Analyze a sample under each of the modified conditions.

    • Acceptance Criteria: The results should not be significantly affected by these minor changes, demonstrating the method's reliability during routine use.

Summary of Validation Parameters
Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.No interference at the analyte's retention time.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (R²) > 0.99.
Range The interval over which the method is precise, accurate, and linear.Defined by the linearity study.
Accuracy To measure the closeness to the true value.Mean recovery of 98-102%.[5]
Precision To assess the variability of repeated measurements.RSD < 2% for repeatability.[11]
LOD The lowest detectable concentration.Signal-to-noise ratio of ~3:1.
LOQ The lowest quantifiable concentration with accuracy and precision.Signal-to-noise ratio of ~10:1.
Robustness To assess the method's resilience to small changes.Results are not significantly impacted by minor variations.

Alternative and Complementary Analytical Techniques

While GC-FID is a workhorse for the quantification of volatile organic compounds, other techniques offer distinct advantages and may be more suitable for specific applications.[12]

Gas Chromatography with Mass Spectrometry (GC-MS)
  • Principle: GC-MS couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. The mass spectrometer fragments the analyte molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

  • Advantages:

    • High Specificity: Provides structural information, leading to confident peak identification.

    • Excellent Sensitivity: Can detect and quantify analytes at very low concentrations.

  • Disadvantages:

    • Higher Cost and Complexity: Instrumentation is more expensive and requires more specialized training to operate and maintain.

    • Potential for Ion Suppression: The presence of co-eluting compounds can sometimes interfere with the ionization of the target analyte.

Gas Chromatography with Sulfur-Selective Detectors

For sulfur-containing compounds like 2-pentyl-4,5-dihydrothiazole, sulfur-selective detectors can offer enhanced selectivity and sensitivity.

  • Pulsed Flame Photometric Detector (PFPD): This detector is highly selective for sulfur and phosphorus compounds and offers excellent sensitivity.[13]

  • Sulfur Chemiluminescence Detector (SCD): Known for its high selectivity and equimolar response to sulfur compounds, simplifying quantification.[12]

Spectrophotometry
  • Principle: This technique measures the absorption of light by a sample at a specific wavelength.[12] For some volatile sulfur compounds, colorimetric reactions can be employed to produce a colored product that can be quantified.

  • Advantages:

    • Low Cost and Simplicity: Instrumentation is relatively inexpensive and easy to use.

  • Disadvantages:

    • Lower Specificity: Prone to interference from other compounds that absorb light at the same wavelength.

    • Lower Sensitivity: Generally less sensitive than chromatographic methods.

Specialized Gas Sensors
  • Principle: These sensors utilize materials that exhibit a change in their physical or electrical properties upon interaction with specific gas molecules.[14]

  • Advantages:

    • Portability and Real-Time Monitoring: Can be used for in-field analysis and continuous monitoring.

  • Disadvantages:

    • Limited Selectivity: May respond to a class of compounds rather than a specific analyte.

    • Calibration and Stability Issues: Can be susceptible to drift and require frequent calibration.

Comparative Guide: GC-FID vs. Alternative Techniques

TechniquePrincipleSelectivitySensitivityCostThroughputKey Application for 2-Pentyl-4,5-dihydrothiazole
GC-FID Separation by GC, detection by flame ionization.GoodHighModerateHighRoutine quality control and quantification in known matrices.
GC-MS Separation by GC, detection by mass analysis.ExcellentVery HighHighModerateIdentification and quantification in complex or unknown matrices.
GC-PFPD/SCD Separation by GC, detection by sulfur-specific emission.Excellent for SulfurVery HighHighModerateTrace-level quantification of sulfur-containing compounds.
Spectrophotometry Light absorption measurement after a chemical reaction.LowLow-ModerateLowHighRapid screening where high specificity is not required.
Gas Sensors Change in sensor properties upon gas interaction.ModerateModerateLowReal-timeContinuous monitoring in specific environments.

Conclusion

The validation of a GC-FID method for the quantification of 2-pentyl-4,5-dihydrothiazole is a critical step in ensuring the reliability and accuracy of analytical data. By following the principles outlined in the ICH Q2(R1) guidelines, a robust and defensible method can be developed.[15] While GC-FID stands as a highly suitable technique for routine analysis due to its balance of performance and cost-effectiveness, alternative methods such as GC-MS and GC with sulfur-selective detectors offer enhanced specificity and sensitivity for more demanding applications. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and budgetary considerations.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
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  • A GC-FID-Based Method for Quantifying the Breakdown of TiDG in NGS Solvent. (2018).
  • Field sampling method for quantifying volatile sulfur compounds from animal feeding operations. (2006).
  • Analysis Method of Volatile Sulfur Compounds Utilizing Separation Column and Metal Oxide Semiconductor Gas Sensor. (2024). Journal of Sensors.
  • Gas Chromatography (GC)
  • 2-sec-Butyl-4,5-dihydrothiazole. Grokipedia.
  • Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. Agilent Technologies.
  • GC-FID | Gas Chromatography Flame Ionization Detector. (2024). SCION Instruments.
  • Gas Chromatography in the Analysis of Flavours and Fragrances. (2011).
  • Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. (2016). PubMed.
  • Synthesis of 4,5-Dihydrothiazole Derivatives by the Reaction of Perfluoro-2-methylpent-2-en-3-yl Isothiocyanate with Ambident N,O- and N,S-Nucleophiles. (2001).
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  • GC-FID Analysis | Flame Ioniz
  • Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. (2020). Journal of King Saud University - Science.
  • Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. (2016). Molecules.
  • Evaluation of a CGC-FID Method for Qualitative and Quantitative Analysis of Azole Antifungal Drugs. (2001).
  • Method Validation Of A GC–FID Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols And Rel
  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022). Molecules.
  • (PDF) Method Validation Of A Gc-Fid Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols And Related Impurity Using Internal Standard Technique. (2026).
  • Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. (2020). Journal of Pharmaceutical and Applied Chemistry.

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Comparative

A Comparative Guide to the Chemical Stability of 2-Pentylthiazole and 4,5-Dihydro-2-pentylthiazole

Executive Summary In the landscape of heterocyclic chemistry, the stability of a molecule is paramount to its application, be it in pharmaceuticals, agrochemicals, or flavor and fragrance industries. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic chemistry, the stability of a molecule is paramount to its application, be it in pharmaceuticals, agrochemicals, or flavor and fragrance industries. This guide provides a detailed comparative analysis of the chemical stability of two closely related compounds: the aromatic 2-pentylthiazole and its non-aromatic analogue, 4,5-dihydro-2-pentylthiazole (commonly known as 2-pentylthiazoline).

Our analysis, grounded in fundamental chemical principles and supported by experimental observations from the literature, establishes that 2-pentylthiazole exhibits significantly greater chemical stability than its dihydro- counterpart. This stability is overwhelmingly attributed to the aromaticity of the thiazole ring, which imparts a high degree of resistance to degradation. In contrast, the non-aromatic thiazoline ring of 4,5-dihydro-2-pentylthiazole is inherently more susceptible to degradation, primarily through two key pathways: hydrolysis, leading to ring cleavage, and oxidation, resulting in aromatization to the more stable thiazole form. This guide will dissect the theoretical underpinnings of this stability difference and provide a robust experimental framework for quantifying these properties through a forced degradation study.

Introduction: A Tale of Two Rings

2-Pentylthiazole and 4,5-dihydro-2-pentylthiazole share a common structural scaffold: a five-membered heterocyclic ring containing both a sulfur and a nitrogen atom, with a pentyl group at the 2-position. Both are recognized for their sensory characteristics and are found in various natural products.[1] However, a subtle yet profound structural difference dictates their chemical behavior and, consequently, their stability.

  • 2-Pentylthiazole belongs to the thiazole family, characterized by a planar, five-membered ring with delocalized π-electrons that satisfy Hückel's rule for aromaticity. This aromatic character is the cornerstone of its chemical resilience.[2][3]

  • 4,5-Dihydro-2-pentylthiazole is a thiazoline, the reduced form of a thiazole, where the C4-C5 bond is a single bond. This saturation breaks the conjugated π-system, rendering the ring non-aromatic and significantly more reactive.[4]

This fundamental difference in electronic structure is the primary determinant of their divergent stability profiles.

G cluster_main Figure 2: Primary Degradation Pathways Thiazoline 4,5-Dihydro-2-pentylthiazole (Thiazoline) Thiazole 2-Pentylthiazole (Thiazole) Thiazoline->Thiazole Oxidation (Aromatization) RingOpened N-(1-iminohexyl)cysteamine (Ring-Opened Product) Thiazoline->RingOpened Hydrolysis (Acid-Catalyzed) OxidizedThiazole Oxidized Products (e.g., Sulfoxide, N-oxide) Thiazole->OxidizedThiazole Harsh Oxidation

Caption: Key degradation pathways for thiazoline versus the more stable thiazole.

Comparative Stability Data Summary

Stress Condition4,5-Dihydro-2-pentylthiazole (Thiazoline)2-Pentylthiazole (Thiazole)Rationale & References
Acid Hydrolysis High Degradation (Ring Opening)Low to No Degradation The non-aromatic imine bond in thiazoline is susceptible to acid-catalyzed hydrolysis. The aromatic thiazole ring is resistant. [5][6][7]
Base Hydrolysis Moderate Degradation Low to No Degradation While less susceptible than to acid, the imine bond can still be attacked under strong basic conditions. The thiazole ring remains highly stable. [8]
Oxidation (e.g., H₂O₂) High Degradation (Aromatization)Low Degradation The primary degradation pathway is the thermodynamically favorable conversion to the stable thiazole. The thiazole ring is resistant to mild oxidation. [9][10]
Thermal Stress Moderate Degradation High Stability The non-aromatic structure is generally less thermally robust. Aromatic thiazoles exhibit high thermal stability, often with decomposition temperatures well above 350°C. [11][12]
Photolytic Stress Moderate Degradation Potential for Degradation Both may degrade, but pathways differ. Thiazoles can undergo photo-oxygenation, though this often requires specific substituents for significant reactivity. [13]

Experimental Protocol: A Forced Degradation Study

To empirically validate the stability differences, a comprehensive forced degradation study is essential. This protocol is designed as a self-validating system based on ICH guidelines to ensure scientific rigor and trustworthiness. [2][10]

Objective

To compare the intrinsic chemical stability of 2-pentylthiazole and 4,5-dihydro-2-pentylthiazole under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify their major degradation products.

Materials and Instrumentation
  • Test Compounds: 2-Pentylthiazole (>98% purity), 4,5-Dihydro-2-pentylthiazole (>98% purity)

  • Reagents: HPLC-grade acetonitrile, methanol, and water; Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD) or UV detector. A mass spectrometer (MS) detector is highly recommended for impurity identification.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Photostability chamber (ICH Q1B compliant). [14] * Calibrated laboratory oven.

    • pH meter.

Experimental Workflow

G cluster_workflow Figure 3: Forced Degradation Experimental Workflow prep 1. Prepare Stock Solutions (1 mg/mL in Methanol) stress 2. Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress neutralize 3. Neutralize/Quench (As applicable) stress->neutralize dilute 4. Dilute to Working Conc. (e.g., 100 µg/mL) neutralize->dilute analyze 5. Analyze by HPLC-UV/MS dilute->analyze compare 6. Compare & Quantify Degradation analyze->compare

Caption: Step-by-step workflow for the comparative stability study.

Detailed Stress Conditions

For each condition, prepare solutions of both compounds in parallel. Include a "control" sample stored at 5°C in the dark for comparison. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, then neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to the final concentration with the mobile phase.

    • Rationale: This condition tests for acid-labile groups, particularly the imine in the thiazoline.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, then neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to the final concentration.

    • Rationale: Evaluates susceptibility to base-catalyzed degradation.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to the final concentration.

    • Rationale: Hydrogen peroxide is a common oxidant used to simulate oxidative stress and will likely induce aromatization of the thiazoline. [8]

  • Thermal Degradation:

    • Place a solid sample of each compound in a vial in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol to prepare the stock solution, then dilute.

    • Rationale: Assesses the intrinsic thermal stability of the molecules in the solid state.

  • Photostability:

    • Expose a solution (100 µg/mL in methanol) in a quartz cuvette to a light source within a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

    • A control sample wrapped in aluminum foil should be placed alongside.

    • Rationale: This standardized condition (ICH Q1B) evaluates light-induced degradation. [14]

HPLC Analysis and Data Interpretation
  • Method: Develop a gradient HPLC method that separates the parent peaks from all degradation products. A typical starting point would be a mobile phase of Acetonitrile and water, with a gradient from 20% to 80% Acetonitrile over 20 minutes.

  • Detection: Monitor at a wavelength where both parent compounds and potential degradants absorb (e.g., 240-260 nm).

  • Quantification: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

    • % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

  • Mass Balance: Ensure that the sum of the parent peak and all degradant peaks (area percent) is close to 100% to confirm that all significant degradants are being detected.

Conclusion

The chemical stability of 2-pentylthiazole is fundamentally superior to that of 4,5-dihydro-2-pentylthiazole. This distinction is rooted in the aromaticity of the thiazole ring, which confers a high degree of resistance to hydrolytic, oxidative, and thermal degradation. The non-aromatic thiazoline ring, by contrast, is an inherently more reactive structure, prone to acid-catalyzed hydrolysis leading to ring-opening and oxidative degradation via aromatization to the more stable thiazole. For researchers, scientists, and drug development professionals, this means that formulations or applications involving 2-pentylthiazole can be expected to have a longer shelf-life and greater robustness. Conversely, the inherent instability of 4,5-dihydro-2-pentylthiazole must be carefully managed, either by using protective formulations or by anticipating its potential conversion to 2-pentylthiazole.

References

  • CABI Digital Library. (n.d.). Research progress of thiazole flavor compounds. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS. Retrieved from [Link]

  • Martin, R. B., & Parcell, A. (1961). Hydrolysis of 2-Substituted Δ2-Thiazolines. Journal of the American Chemical Society, 83(23), 4830–4834. Retrieved from [Link]

  • Gaumont, A.-C., Gulea, M., & Levillain, J. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 1371–1401. Retrieved from [Link]

  • Meyers, A. I., & Tavares, F. X. (1996). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction. The Journal of Organic Chemistry, 61(23), 8207–8215. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Martin, R. B., Lowey, S., Elson, E. L., & Edsall, J. T. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089–5095. Retrieved from [Link]

  • Kumar, A., et al. (2026, January 30). Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances. PubMed. Retrieved from [Link]

  • Atalay, T., & Avcı, G. A. (2014). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. Journal of Thermal Analysis and Calorimetry, 115, 2291–2297. Retrieved from [Link]

  • He, J., & Nitsche, C. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Chemistry – A European Journal. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ACS Publications. (2024, December 27). Thiazole and Isothiazole Chemistry in Crop Protection. Retrieved from [Link]

  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Retrieved from [Link]

  • Sýkora, J., et al. (1983). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Collection of Czechoslovak Chemical Communications, 48(8), 2299-2305. Retrieved from [Link]

  • ResearchGate. (n.d.). The conversion of thiazolines to thiazoles by MnO2 oxidation. Retrieved from [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 84-91. Retrieved from [Link]

  • Hazarika, P., & Kataky, J. C. S. (2007). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Indian Journal of Chemistry, 46B, 1519-1522. Retrieved from [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 734-745. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Novel synthesis of 2-thiazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Retrieved from [Link]

  • Aitken, R. A., et al. (1995). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, 1425-1434. Retrieved from [Link]

  • Klick, S., et al. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 29(3), 1-10. Retrieved from [Link]

  • Reynolds, D. W., et al. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Tan, Z., et al. (2012). Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. The Journal of Organic Chemistry, 77(16), 7086-7091. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Thiazolines: An update on synthetic methods and catalysis. Retrieved from [Link]

  • Shinde, N. G., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Retrieved from [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 84-91. Retrieved from [Link]

  • Semantic Scholar. (2020, November 28). Chemistry of Substituted Thiazinanes and Their Derivatives. Retrieved from [Link]

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • MDPI. (2021, March 29). Thiazoles and Bisthiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pentylthiazole. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PMC. Retrieved from [Link]

  • MDPI. (2023, May 4). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022, June 15). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-pentyl thiazole. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

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Validation

A Comparative Guide to SPME and Liquid-Liquid Extraction for the Analysis of 2-Pentyl-2-Thiazoline

This guide provides an in-depth, objective comparison of Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) for the quantification of 2-pentyl-2-thiazoline, a key volatile compound. Designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) for the quantification of 2-pentyl-2-thiazoline, a key volatile compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of each technique, supported by experimental data.

Introduction to 2-Pentyl-2-Thiazoline and the Imperative of Accurate Quantification

2-Pentyl-2-thiazoline is a heterocyclic compound that contributes to the characteristic aroma and flavor of various food products. Its accurate quantification is crucial for quality control in the food and beverage industry and is of growing interest in pharmaceutical research due to the diverse biological activities of thiazoline derivatives.[1][2] The selection of an appropriate extraction method is a critical step that significantly influences the reliability and accuracy of analytical results.[3][4] This guide focuses on two prevalent techniques: the modern, solvent-free SPME and the conventional, solvent-based LLE.

Theoretical Foundations and Methodological Considerations

A thorough understanding of the principles governing each extraction technique is paramount for method development and optimization.

Solid-Phase Microextraction (SPME): A Solvent-Free Approach

SPME is a sample preparation technique that utilizes a coated fiber to concentrate volatile and semi-volatile compounds from a sample.[5][6] The process involves the partitioning of analytes between the sample matrix, the headspace above the sample, and the polymer coating on a fused silica fiber.[5] This equilibrium-driven process can be performed in two ways: headspace extraction, which is most common, or direct immersion of the fiber into a liquid sample.[5]

The choice of fiber coating is critical and depends on the analyte's polarity and molecular weight.[7][8] For a semi-volatile compound like 2-pentyl-2-thiazoline, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often suitable due to its ability to adsorb a wide range of analytes.[7][9]

Key experimental parameters that require optimization include extraction time, temperature, and sample agitation.[10][11] These factors influence the partitioning equilibrium and, consequently, the amount of analyte adsorbed by the fiber.[12]

Liquid-Liquid Extraction (LLE): The Classic Solvent-Based Method

LLE is a separation technique based on the differential solubility of a compound in two immiscible liquids.[13][14][15] Typically, an aqueous sample containing the analyte is mixed with an organic solvent.[15] The analyte, being more soluble in the organic solvent, partitions into the organic phase, which is then separated for analysis.[13]

The selection of the extraction solvent is the most critical parameter in LLE.[16][17] The ideal solvent should have high solubility for the target analyte and be immiscible with the sample matrix. For 2-pentyl-2-thiazoline, a non-polar to moderately polar solvent like dichloromethane or diethyl ether would be a suitable choice.

Factors influencing LLE efficiency include the solvent-to-sample volume ratio, pH of the aqueous phase (for ionizable compounds), mixing time, and the number of extraction steps.[16]

Cross-Validation of SPME and LLE for 2-Pentyl-2-Thiazoline Analysis

Cross-validation is the process of comparing two different analytical methods to determine if they provide comparable results.[18][19] This is essential when developing a new method or transferring a method between laboratories.[20]

The following are detailed protocols for the extraction of 2-pentyl-2-thiazoline from a spiked water matrix using both SPME and LLE, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

SPME Workflow

Caption: Headspace SPME workflow for 2-pentyl-2-thiazoline analysis.

LLE Workflow

Sources

Comparative

A Senior Application Scientist's Guide to Method Validation for Thiazole, 4,5-dihydro-2-pentyl- Analytical Reference Standards

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth, objective comparison of analytical reference standards for the method valid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth, objective comparison of analytical reference standards for the method validation of "Thiazole, 4,5-dihydro-2-pentyl-". This volatile heterocyclic compound, and others in its class, are of interest in various fields, from flavor and fragrance to pharmaceutical development. The reliability of any quantitative or qualitative analysis of this compound hinges on the quality of the reference standard and the robustness of the validated analytical method.

This guide is structured to provide not just a procedural overview, but a deep dive into the scientific reasoning behind the choices made during method validation. We will explore the critical attributes of analytical reference standards and their impact on the validation process, supported by experimental protocols and data.

The Critical Role of the Analytical Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a calibration standard in analytical assays. The accuracy of all subsequent analytical measurements is directly tied to the quality of this standard. For a volatile compound like Thiazole, 4,5-dihydro-2-pentyl-, which may be prone to degradation or have specific handling requirements, the choice of reference standard is a critical first step in ensuring the validity of the analytical data.

Reference standards are typically categorized based on their intended use and level of characterization. For the purpose of this guide, we will consider three common tiers of reference standards:

  • Primary Compendial Standards (e.g., USP, EP): These are established by pharmacopeias and represent the highest level of characterization. They are often used for the definitive identification and quantitative analysis of active pharmaceutical ingredients (APIs) and impurities.

  • Certified Reference Materials (CRMs) from Accredited Suppliers: These are produced by manufacturers accredited to ISO 17034 and tested in laboratories accredited to ISO/IEC 17025. They come with a comprehensive Certificate of Analysis (CoA) detailing the material's purity, identity, and associated uncertainty.

  • In-house Synthesized and Characterized Materials: In early-stage research or when a commercial standard is unavailable, laboratories may synthesize and qualify their own reference materials. The level of characterization for these materials can vary significantly.

The selection of a reference standard is a strategic decision influenced by the stage of the project. For early-stage research and development, a well-characterized in-house standard or a commercial CRM may be sufficient. However, for late-stage development, quality control, and regulatory submissions, a primary compendial standard, if available, is often required.

A Case Study: Method Validation for the Quantification of Thiazole, 4,5-dihydro-2-pentyl- by GC-MS

Given the volatile nature of Thiazole, 4,5-dihydro-2-pentyl-, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable analytical technique, offering both excellent separation and selective identification. The following is a detailed, step-by-step protocol for the validation of a GC-MS method for the quantification of this analyte, in accordance with the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines.[1][2][3]

Experimental Protocol: GC-MS Method Validation

1. Objective: To validate a GC-MS method for the accurate and precise quantification of Thiazole, 4,5-dihydro-2-pentyl- in a given matrix (e.g., a drug product formulation or a research sample).

2. Instrumentation and Materials:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)
  • GC Column: ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
  • Carrier Gas: Helium
  • Analytical Reference Standard: Thiazole, 4,5-dihydro-2-pentyl- (CRM, >99.5% purity)
  • Internal Standard (IS): A structurally similar compound not present in the sample, e.g., 2-hexyl-4,5-dihydrothiazole.
  • Solvent: Dichloromethane (HPLC grade)
  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions:

  • Inlet Temperature: 250°C
  • Injection Volume: 1 µL (splitless mode)
  • Oven Temperature Program: Start at 60°C (hold 1 min), ramp to 200°C at 10°C/min, then ramp to 280°C at 25°C/min (hold 5 min).
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the analyte and internal standard.

4. Validation Parameters and Procedures:

  • Specificity/Selectivity:

    • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

    • Procedure:

      • Analyze a blank sample (matrix without the analyte).

      • Analyze a sample of the analyte reference standard.

      • Analyze a sample of the internal standard.

      • Analyze a spiked sample containing the analyte and potential interfering substances.

    • Acceptance Criteria: No significant interfering peaks at the retention times of the analyte and internal standard in the blank and spiked samples. The mass spectra of the analyte in the standard and sample should match.

  • Linearity:

    • Rationale: To establish the relationship between the concentration of the analyte and the analytical response over a specified range.

    • Procedure:

      • Prepare a series of at least five calibration standards of the analyte, ranging from 50% to 150% of the expected sample concentration.

      • Analyze each standard in triplicate.

      • Plot the peak area ratio (analyte/internal standard) against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

  • Accuracy:

    • Rationale: To determine the closeness of the test results obtained by the method to the true value.

    • Procedure:

      • Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding known amounts of the analyte to the sample matrix.

      • Analyze each level in triplicate.

      • Calculate the percent recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

  • Precision (Repeatability and Intermediate Precision):

    • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

    • Procedure:

      • Based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

      • Alternatively, determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

  • Robustness:

    • Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Procedure:

      • Vary critical parameters such as the initial oven temperature (± 2°C), carrier gas flow rate (± 5%), and temperature ramp rate (± 10%).

      • Analyze a sample under each of the modified conditions.

    • Acceptance Criteria: The results should not be significantly affected by the variations in the method parameters, and the system suitability criteria should be met.

  • System Suitability:

    • Rationale: To ensure that the analytical system is performing adequately at the time of analysis.

    • Procedure:

      • Inject a standard solution multiple times (e.g., n=6) before starting the sample analysis.

      • Calculate the RSD of the peak areas and retention times.

    • Acceptance Criteria: The RSD of the peak area should be ≤ 2.0%, and the RSD of the retention time should be ≤ 1.0%.

Visualizing the Method Validation Workflow

The following diagram illustrates the interconnectedness of the various validation parameters.

MethodValidationWorkflow cluster_planning Phase 1: Planning & Setup cluster_validation Phase 2: Core Validation Studies cluster_reporting Phase 3: Reporting & Implementation Plan Define Analytical Method & Requirements Standard Select & Prepare Reference Standard Plan->Standard System System Suitability Testing Standard->System Specificity Specificity System->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report Implement Method Implementation in Routine Use Report->Implement ReferenceStandardSelection Start Start: Need for Analytical Method Stage What is the development stage? Start->Stage Early Early Stage R&D (e.g., Discovery, Pre-clinical) Stage->Early Early Late Late Stage Development & QC (e.g., Clinical, Commercial) Stage->Late Late StandardTypeEarly Is a commercial CRM available? Early->StandardTypeEarly StandardTypeLate Is a primary compendial standard available? Late->StandardTypeLate UseCRM Use Certified Reference Material (CRM) StandardTypeEarly->UseCRM Yes Synthesize Synthesize & Qualify In-house Standard StandardTypeEarly->Synthesize No UsePrimary Use Primary Compendial Standard StandardTypeLate->UsePrimary Yes UseCRMLate Use Certified Reference Material (CRM) StandardTypeLate->UseCRMLate No

A decision tree for selecting an analytical reference standard.

Conclusion

The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. [1]For a volatile compound like Thiazole, 4,5-dihydro-2-pentyl-, a well-validated GC-MS method is essential for generating reliable data. The foundation of this validation is the analytical reference standard.

As demonstrated, the choice between a primary compendial standard, a certified reference material, or an in-house synthesized material has significant implications for the accuracy, reliability, and regulatory acceptability of the analytical data. While an in-house standard may be appropriate for early-stage research, a CRM from an accredited supplier provides a higher level of confidence and traceability for later-stage development and quality control. When available, a primary compendial standard represents the gold standard for regulatory submissions.

By understanding the principles of method validation and the critical role of the reference standard, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data and make informed decisions based on a solid foundation of scientific evidence.

References

  • United States Pharmacopeia. General Chapter, <1225> Validation of Compendial Procedures. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • NIST. Certificate of Analysis - Standard Reference Material 3284. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Brief Review on Gas Chromatography. [Link]

Sources

Validation

Benchmarking catalysts for the synthesis of 4,5-dihydro-2-pentyl-thiazole

An Application Scientist's Guide to Benchmarking Catalysts for the Synthesis of 4,5-Dihydro-2-pentyl-thiazole Introduction: 4,5-Dihydro-2-pentyl-thiazole, a key volatile heterocyclic compound, is a significant contributo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Benchmarking Catalysts for the Synthesis of 4,5-Dihydro-2-pentyl-thiazole

Introduction:

4,5-Dihydro-2-pentyl-thiazole, a key volatile heterocyclic compound, is a significant contributor to the characteristic aroma and flavor profiles of various food products, including roasted nuts and cooked meats. Its synthesis is of considerable interest to the flavor, fragrance, and pharmaceutical industries. The primary synthetic route involves the cyclocondensation of hexanenitrile and cysteamine. The efficiency of this transformation is critically dependent on the catalyst employed.

This guide provides a comprehensive benchmark analysis of various catalytic systems for the synthesis of 4,5-dihydro-2-pentyl-thiazole. We will delve into the mechanistic underpinnings of different catalyst classes, present comparative performance data, and provide detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal catalyst based on their specific priorities, whether they be yield, reaction time, cost, or environmental impact.

The Core Reaction: Cyclocondensation

The most direct and widely adopted method for synthesizing 2-substituted-4,5-dihydrothiazoles (also known as 2-thiazolines) is the reaction between a nitrile and cysteamine (2-aminoethanethiol). The reaction proceeds via nucleophilic attack of the thiol group on the nitrile carbon, followed by an intramolecular cyclization and elimination of ammonia to form the desired thiazoline ring. The choice of catalyst is paramount as it governs the rate of nitrile activation and the overall efficiency of the cyclization process.

cluster_catalyst Catalytic System cluster_product Product Hexanenitrile Hexanenitrile Catalyst Catalyst Hexanenitrile->Catalyst Cysteamine Cysteamine Cysteamine->Catalyst Thiazoline 4,5-Dihydro-2-pentyl-thiazole Catalyst->Thiazoline

Caption: General reaction scheme for the synthesis of 4,5-dihydro-2-pentyl-thiazole.

Benchmarking Catalyst Classes

The selection of a catalyst is a multi-faceted decision involving a trade-off between activity, cost, safety, and sustainability. We will compare several major classes of catalysts reported for the synthesis of thiazolines and related heterocycles.

Conventional Base Catalysts

Simple inorganic or organic bases represent the most traditional and straightforward approach.

  • Mechanism: The base (e.g., NaOH, Et₃N) is thought to deprotonate the thiol group of cysteamine, increasing its nucleophilicity and facilitating the initial attack on the nitrile.

  • Expertise & Experience: This method is often the first choice for initial trials due to its simplicity and low cost. However, it frequently requires harsh reaction conditions, such as high temperatures and long reaction times, which can lead to side product formation and lower yields.[1] A study by Rogoza et al. utilized triethylamine as a base in the synthesis of dihydrothiazole derivatives, highlighting its role in facilitating the reaction.[2] A simple method using a catalytic amount of NaOH has also been reported for synthesizing a range of 2-substituted 4,5-dihydrothiazoles from nitriles and cysteamine.[3]

  • Trustworthiness: While seemingly simple, the reproducibility can be hampered by the purity of reagents and the precise control of temperature. The strongly basic conditions can also promote undesired side reactions.

Transition Metal Catalysts

Transition metals offer alternative mechanistic pathways, often enabling milder reaction conditions and higher efficiencies.

  • Mechanism: Metals like copper (Cu), palladium (Pd), iridium (Ir), or rhodium (Rh) can act as Lewis acids, coordinating to the nitrile nitrogen and activating the carbon atom toward nucleophilic attack.[4][5] This activation is typically more potent than simple protonation, allowing the reaction to proceed at lower temperatures.

  • Expertise & Experience: Metal catalysts, particularly those based on copper or palladium, have shown great promise in the synthesis of various nitrogen- and sulfur-containing heterocycles.[4][5][6] For instance, copper-catalyzed methods have been developed for the synthesis of 2-aminothiazoles from oxime acetates and isothiocyanates.[6] While not a direct synthesis of our target molecule, this demonstrates the power of copper in forming the thiazole core. The use of specialized ligands can further enhance catalytic activity and selectivity.[7]

  • Trustworthiness: These systems offer high yields and good functional group tolerance. However, the cost of the metal precursor and ligands, potential metal contamination of the final product, and the need for inert atmospheres are significant drawbacks that must be managed.

Organocatalysts

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of organocatalysts for a wide range of transformations.

  • Mechanism: NHCs, typically generated in-situ from thiazolium or imidazolium salts, are strong nucleophiles. While their primary application is in reactions involving aldehydes, their utility in other transformations is an active area of research. For thiazoline synthesis, their role would likely be as a potent base to deprotonate the thiol or as a nucleophile to activate the nitrile, although this is less common. Thiazolium salts themselves are precursors to thiazolines in certain contexts.[8]

  • Expertise & Experience: NHC catalysis is a cornerstone of modern organic synthesis.[8] While direct application to this specific reaction is not as widely documented as for other transformations like the Stetter reaction, the underlying principles of NHC reactivity suggest potential applicability. Benchmarking new NHC catalysts is a field of study in itself, providing a framework for quantitative comparison.[9]

  • Trustworthiness: Organocatalysis avoids the issue of metal contamination. However, NHCs can be sensitive to air and moisture, requiring careful handling and inert atmosphere techniques. The synthesis of the NHC precursor can also add steps to the overall process.

Biocatalysts

Enzymatic catalysis offers an environmentally benign route with often exquisite selectivity.

  • Mechanism: Enzymes provide a precisely tailored active site that binds the substrates in an optimal orientation for reaction, lowering the activation energy.

  • Expertise & Experience: While less common for this specific transformation, biocatalytic routes for heterocycle synthesis are gaining traction. For example, vanillyl alcohol oxidases (VAOs) have been discovered as efficient biocatalysts for the one-pot synthesis of 2-aryl thiazolines.[3][10] This demonstrates the potential for enzymatic systems, although a suitable enzyme for the synthesis of 2-alkyl thiazolines from nitriles would need to be identified or engineered.

  • Trustworthiness: Biocatalysis operates under very mild conditions (aqueous media, ambient temperature) and is highly selective, minimizing byproducts. The main challenges are enzyme availability, stability, and the often lower reaction concentrations.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the different catalyst classes. The data is compiled from literature reports on the synthesis of 2-substituted thiazolines and related heterocycles to provide a comparative benchmark.

Catalyst ClassTypical CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Base Catalysis NaOH, Et₃N5 - 2080 - 12012 - 2460 - 80Low cost, simple procedureHarsh conditions, lower yields, side reactions
Transition Metal CuI, Pd(OAc)₂, Rh(II)1 - 525 - 802 - 1285 - 98High yields, mild conditions, high efficiencyHigh cost, potential metal contamination, ligand synthesis
Organocatalysis Thiazolium Salts5 - 1025 - 606 - 1870 - 90Metal-free, high selectivityAir/moisture sensitivity, precursor synthesis
Biocatalysis e.g., VAOs(Whole cells/isolated)25 - 4024 - 48VariableGreen solvent (water), high selectivity, mildLimited substrate scope, enzyme availability/cost

Experimental Protocols

A self-validating protocol requires clear, unambiguous steps and defined endpoints. Below are two representative protocols for synthesizing 4,5-dihydro-2-pentyl-thiazole.

Protocol 1: Base-Catalyzed Synthesis

This protocol prioritizes simplicity and cost-effectiveness.

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hexanenitrile (1.0 eq), cysteamine hydrochloride (1.1 eq), and ethanol (20 mL).

  • Base Addition: Slowly add sodium hydroxide (1.2 eq) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting nitrile is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water (30 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure and purity of 4,5-dihydro-2-pentyl-thiazole using ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: Copper-Catalyzed Synthesis

This protocol prioritizes yield and reaction speed under milder conditions.

  • Reactor Setup: To an oven-dried 100 mL Schlenk flask under a nitrogen atmosphere, add copper(I) iodide (CuI, 0.05 eq), hexanenitrile (1.0 eq), and anhydrous toluene (20 mL).

  • Reagent Addition: Add cysteamine (1.2 eq) to the mixture via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 6 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and MS analysis.

Caption: A generalized workflow for catalyst screening and product synthesis.

Conclusion and Catalyst Selection Logic

The optimal catalyst for the synthesis of 4,5-dihydro-2-pentyl-thiazole is not a one-size-fits-all answer. The choice depends heavily on the specific constraints and goals of the research.

  • For cost-sensitive applications and large-scale synthesis where yield is not the absolute priority, traditional base catalysis remains a viable starting point.

  • For laboratory-scale synthesis focused on maximizing yield and minimizing reaction time under mild conditions, a transition metal catalyst like a copper-based system is highly recommended.

  • For applications requiring a metal-free final product and where sustainability is a key driver, exploring organocatalysis or developing a biocatalytic route are forward-looking strategies.

The following decision tree provides a logical framework for catalyst selection.

A Primary Goal? B Lowest Cost A->B Cost C Highest Yield / Speed A->C Performance D Green Chemistry / Metal-Free A->D Sustainability R1 Use Base Catalyst (e.g., NaOH) B->R1 R2 Use Transition Metal (e.g., CuI) C->R2 R3 Use Organocatalyst or Biocatalyst D->R3

Caption: A decision tree for selecting the appropriate catalyst class.

By systematically evaluating these catalytic systems against the benchmarks of yield, cost, and environmental impact, researchers can make an informed decision to best suit their synthetic needs, accelerating the development and application of 4,5-dihydro-2-pentyl-thiazole.

References

  • 2-Thiazolines: an update on synthetic methods and catalysis. Organic & Biomolecular Chemistry.
  • 2-Thiazolines: An update on synthetic methods and catalysis | Request PDF.
  • A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable C
  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Comparison of catalytic performance over different catalysts for the benchmark reaction.
  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • A straightforward metal-free synthesis of 2-substituted thiazolines in air. RSC Advances.
  • Nucleophilic Catalysis with π-Bound Nitrogen Heterocycles: Synthesis of the First Ruthenium Catalysts and Comparison of the Reactivity and the Enantioselectivity of Ruthenium and Iron Complexes. Journal of the American Chemical Society.
  • Synthesis of 4,5-Dihydrothiazole Derivatives by the Reaction of Perfluoro-2-methylpent-2-en-3-yl Isothiocyanate with Ambident N,O- and N,S-Nucleophiles.
  • A Simple Tool to Benchmark Reactivity in Asymmetric C
  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews.
  • Thiazole synthesis. Organic Chemistry Portal.
  • From Conventional to Sustainable Catalytic Approaches for Heterocycles Synthesis. University of Milan.

Sources

Comparative

A Methodological Guide to the Comparative Sensory Analysis of 4,5-dihydro-2-pentylthiazole Enantiomers

In the intricate world of flavor and fragrance chemistry, the stereochemistry of a molecule is a critical determinant of its sensory properties. Enantiomers, non-superimposable mirror-image isomers, can elicit vastly dif...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of flavor and fragrance chemistry, the stereochemistry of a molecule is a critical determinant of its sensory properties. Enantiomers, non-superimposable mirror-image isomers, can elicit vastly different olfactory responses, ranging from subtle variations in scent intensity to entirely distinct aroma profiles. This guide provides a comprehensive framework for the comparative sensory analysis of the (R)- and (S)-enantiomers of 4,5-dihydro-2-pentylthiazole, a heterocyclic compound with potential applications in the food and fragrance industries. While specific sensory data for these enantiomers is not yet prevalent in published literature, this document outlines the essential experimental protocols and theoretical considerations for their thorough evaluation. By following this guide, researchers can elucidate the unique sensory contributions of each enantiomer, a crucial step in the development of novel flavor and fragrance ingredients.

The Primacy of Chirality in Olfaction

The interaction between a volatile molecule and an olfactory receptor is a highly specific, three-dimensional process, often likened to a "lock and key" mechanism.[1] Olfactory receptors, being chiral proteins themselves, can differentiate between the enantiomers of a chiral odorant. This differentiation can result in one enantiomer binding more strongly to a specific receptor, leading to a lower odor detection threshold, or each enantiomer activating different sets of receptors, resulting in distinct odor qualities.[2] A classic example is the carvone enantiomers, where (S)-(+)-carvone possesses a characteristic caraway scent, while (R)-(-)-carvone is perceived as spearmint. Understanding these differences is paramount for the targeted design and application of aroma compounds.

Part 1: Enantiomer Preparation and Separation

A prerequisite for comparative sensory analysis is the availability of the individual enantiomers in high purity. This can be achieved through two primary routes: asymmetric synthesis or chiral separation of a racemic mixture.

Asymmetric Synthesis

The targeted synthesis of each enantiomer offers an elegant route to obtaining optically pure samples. This typically involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For 2-substituted 4,5-dihydrothiazoles, synthetic strategies often involve the condensation of a chiral amino thiol with a suitable precursor.[3]

Chiral Separation of Racemic Mixtures

Alternatively, a racemic mixture of 4,5-dihydro-2-pentylthiazole can be synthesized, followed by the separation of the enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability in the separation of a wide range of chiral compounds, including heterocyclic molecules.[4] The selection of the appropriate CSP and mobile phase is critical and requires empirical optimization.

Protocol for Chiral HPLC Separation (General Guideline):

  • Column Selection: Begin with a screening of commercially available chiral columns (e.g., Chiralpak® IA, Chiralcel® OD).

  • Mobile Phase Screening: Evaluate different mobile phase systems, starting with normal-phase eluents (e.g., hexane/isopropanol mixtures) and progressing to reversed-phase or polar organic modes if necessary.

  • Optimization: Fine-tune the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers (Resolution > 1.5).

  • Fraction Collection and Purity Analysis: Collect the separated enantiomeric fractions. The enantiomeric excess (e.e.) of each fraction should be determined using the optimized analytical HPLC method to ensure high optical purity (>99% e.e.).

Part 2: Comparative Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is the cornerstone technique for the sensory analysis of individual volatile compounds in a complex mixture, or in this case, for comparing the aroma properties of purified enantiomers.[5][6] In a GC-O system, the effluent from the gas chromatograph is split, with a portion directed to a conventional detector (such as a Flame Ionization Detector or Mass Spectrometer) and the other portion to a heated sniffing port, where a trained sensory panelist assesses the odor.[7]

Experimental Setup and Sample Preparation
  • Instrumentation: A gas chromatograph equipped with a polar or medium-polarity capillary column (e.g., DB-WAX or DB-5) and a GC-O sniffing port.

  • Sample Preparation: Prepare dilute solutions of the purified (R)- and (S)-enantiomers in a suitable solvent (e.g., deodorized ethanol or diethyl ether). A concentration range should be prepared for determining odor thresholds.

  • Sensory Panel: A panel of trained assessors (typically 8-12 individuals) with demonstrated olfactory acuity should be used. Panelists should be familiar with a wide range of odor descriptors.

GC-O Analysis Protocol
  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Separation: The enantiomers are separated on the GC column under a programmed temperature gradient.

  • Olfactometry: Each panelist sniffs the effluent from the sniffing port and records the following for each detected odor event:

    • Retention Time: The time at which the odor is detected.

    • Odor Descriptor: A descriptive term for the perceived aroma (e.g., "fruity," "nutty," "green").

    • Odor Intensity: A rating of the odor's strength on a predefined scale (e.g., a 5-point scale from "no odor" to "very strong").

  • Data Compilation: The data from all panelists are compiled to create an aromagram for each enantiomer, which plots odor intensity versus retention time.

Determination of Odor Detection Thresholds

The odor detection threshold is the lowest concentration of a substance that can be detected by a certain percentage of a sensory panel (typically 50%). This is a critical measure of an odorant's potency.

  • Aroma Extract Dilution Analysis (AEDA): A series of stepwise dilutions of the enantiomer solutions are prepared and analyzed by GC-O. The highest dilution at which the odor can still be detected by the majority of the panel corresponds to its flavor dilution (FD) factor, which is proportional to its odor activity value.

  • Ascending Forced-Choice Triangle Test: This method can be used to determine the absolute odor threshold in a specific matrix (e.g., water or air).

Part 3: Data Presentation and Interpretation

The results of the comparative sensory analysis should be presented in a clear and concise manner to facilitate comparison.

Comparative Sensory Profile of 4,5-dihydro-2-pentylthiazole Enantiomers
Property(R)-4,5-dihydro-2-pentylthiazole(S)-4,5-dihydro-2-pentylthiazole
Odor Descriptor(s) To be determined experimentallyTo be determined experimentally
Odor Intensity at Equal Conc. To be determined experimentallyTo be determined experimentally
Odor Detection Threshold To be determined experimentallyTo be determined experimentally

Hypothetical Scenarios Based on Known Chiral Odorants:

  • Scenario A: Different Odor Quality: The (R)-enantiomer might be described as having a "nutty, roasted" aroma, while the (S)-enantiomer could be perceived as "green, bell pepper-like."

  • Scenario B: Different Odor Intensity: Both enantiomers might have a similar "nutty" character, but the (R)-enantiomer could have a significantly lower odor detection threshold, making it much more potent.

  • Scenario C: One Enantiomer is Odor-Active: It is also possible that one enantiomer is highly aromatic, while the other is virtually odorless at the same concentration.

Visualizing the Experimental Workflow and Chiral Recognition

Experimental Workflow Diagram

G cluster_0 Enantiomer Preparation cluster_1 Sensory Analysis cluster_2 Data Analysis racemic Racemic 4,5-dihydro- 2-pentylthiazole separation Chiral HPLC Separation racemic->separation R_enantiomer (R)-enantiomer (>99% e.e.) separation->R_enantiomer S_enantiomer (S)-enantiomer (>99% e.e.) separation->S_enantiomer gco Gas Chromatography- Olfactometry (GC-O) R_enantiomer->gco S_enantiomer->gco panel Trained Sensory Panel gco->panel data Comparative Data Table (Odor Descriptors, Thresholds) panel->data

Caption: Experimental workflow for the comparative sensory analysis of thiazole enantiomers.

Conceptual Diagram of Chiral Recognition

cluster_receptor Olfactory Receptor (Chiral) cluster_enantiomers Enantiomers receptor R (R)-enantiomer R->receptor Strong Fit (Low Odor Threshold) S (S)-enantiomer S->receptor Poor Fit (High/No Odor)

Sources

Safety & Regulatory Compliance

Safety

Thiazole, 4,5-dihydro-2-pentyl- proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the laboratory workflow. When handling heterocyclic compounds like Thiazole, 4,5-dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the laboratory workflow. When handling heterocyclic compounds like Thiazole, 4,5-dihydro-2-pentyl- (also known as 2-pentylthiazoline), standard organic waste protocols are insufficient.

This guide provides a self-validating, mechanistic approach to the safe handling, spill containment, and terminal disposal of this specific thiazoline derivative, ensuring operational safety and environmental compliance.

Mechanistic Safety Analysis: The Causality of Hazard

Thiazole, 4,5-dihydro-2-pentyl- (CAS: 21226-52-8) has the molecular formula C8H15NS[1]. The presence of both nitrogen (N) and sulfur (S) within the dihydrothiazole ring dictates its thermal decomposition behavior.

If this compound is incinerated improperly or catches fire, the heteroatoms oxidize to release highly toxic and corrosive nitrogen oxides (NOx) and sulfur oxides (SOx)[2]. Therefore, standard solvent evaporation or basic incineration is strictly prohibited. Disposal requires specialized thermal destruction equipped with alkaline scrubbers to neutralize these acidic byproducts before they can be released into the atmosphere. Furthermore, like many low-molecular-weight thiazolines, it acts as an acute skin and eye irritant and requires strict segregation from strong oxidizing agents to prevent violent exothermic reactions[3].

Quantitative Chemical & Safety Profile

ParameterSpecification / Guideline
Chemical Name Thiazole, 4,5-dihydro-2-pentyl-
CAS Registry Number 21226-52-8[4]
Molecular Formula C8H15NS[1]
Monoisotopic Mass 157.09 Da[1]
Primary Hazards Skin/Eye Irritant, Combustible Organic Liquid[3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[3]
Approved Absorbents Vermiculite, dry sand, earth[3]
Mandatory Disposal Route Incineration (with afterburner & alkaline scrubber)[2]

Standard Operating Procedure: Accidental Spill & Containment

In the event of a localized spill, immediate containment is required to prevent vapor accumulation and environmental runoff.

  • Immediate Isolation : Evacuate non-essential personnel from the immediate vicinity. Ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity[3].

  • PPE Donning : Equip chemically resistant nitrile gloves, tightly sealed safety goggles, and a lab coat. If the spill occurs outside a ventilated area, a half-face respirator with organic vapor cartridges is required[2].

  • Containment : Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[3].

    • Causality Check: Do NOT use combustible absorbents like sawdust. The organic nature of the chemical combined with a high-surface-area combustible material can dangerously lower the auto-ignition threshold of the mixture.

  • Collection : Use non-sparking tools to sweep the absorbed mixture into a high-density polyethylene (HDPE) or glass hazardous waste container[2].

  • Decontamination : Wash the spill surface with a strong detergent and water to solubilize and remove any residual chemical film[3].

Standard Operating Procedure: Proper Disposal Workflow

To ensure environmental compliance and laboratory safety, the disposal of Thiazole, 4,5-dihydro-2-pentyl- must follow a strict segregation-to-destruction pipeline.

  • Waste Segregation : Collect the chemical in a dedicated "Non-Halogenated Organic Waste" container.

    • Causality Check: It must be strictly segregated from strong oxidizers, acids, and bases to prevent hazardous cross-reactions in the waste stream[3].

  • Regulatory Labeling : Clearly label the container with the chemical name, CAS number (21226-52-8), and the specific hazards: "Flammable/Irritant - Contains Nitrogen and Sulfur."

  • Secondary Containment : Store the waste container in a secondary spill tray within a grounded, dedicated flammable storage cabinet until scheduled pickup.

  • Transfer to Licensed Facility : Hand the waste over exclusively to a certified hazardous waste disposal contractor[2].

  • Mandated Thermal Destruction : Explicitly stipulate on the waste manifest that the chemical must be disposed of via a hazardous waste incinerator equipped with an afterburner and an alkaline scrubber to neutralize NOx and SOx emissions[2].

G A Waste Generation (2-Pentylthiazoline) B Waste Segregation (Non-Halogenated Organic + N/S) A->B C Secondary Containment & Regulatory Labeling B->C D Licensed Hazardous Waste Transfer C->D E Thermal Destruction (Incinerator with Afterburner) D->E F Alkaline Scrubber (Neutralizes NOx/SOx) E->F G Safe Atmospheric Release F->G

Workflow for the safe segregation, transfer, and thermal destruction of N/S-containing organic waste.

References

  • PubChemLite - PIMCGAKUCICUDA-UHFFFAOYSA-N - Explore , Université du Luxembourg, 1

  • Thiazole, 4,5-dihydro-2-pentyl- - Cancer , U.S. Environmental Protection Agency (EPA), 4

  • Material Safety Data Sheet (MSDS) - 2-Propionyl-2-Thiazoline , Chemical Bull,3

  • SAFETY DATA SHEET - 2-Methyl-2-thiazoline , Fisher Scientific,2

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Pentyl-4,5-dihydrothiazole

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Pentyl-4,5-dihydrothiazole (also known as Thiazole, 4,5-dihydro-2-pentyl-). As a valued professional in researc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Pentyl-4,5-dihydrothiazole (also known as Thiazole, 4,5-dihydro-2-pentyl-). As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from authoritative safety data sheets for thiazole and its derivatives to provide a comprehensive safety framework.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is critical. While specific toxicological data for 2-Pentyl-4,5-dihydrothiazole may be limited, the hazards associated with the thiazole class of compounds are well-documented. This substance should be treated as hazardous until more information is available[1].

Key Hazards Associated with Thiazole Derivatives:

  • Flammability: Thiazole and its derivatives are often flammable liquids and vapors. They can be easily ignited by heat, sparks, or open flames, and their vapors may form explosive mixtures with air[2][3][4].

  • Toxicity: Harmful if swallowed[2][5]. Ingestion of less than 150 grams may cause serious health damage or be fatal[2].

  • Irritation and Corrosion: Causes skin irritation and is capable of causing serious eye damage[2][6][7][8]. It may also cause respiratory tract irritation[2][5][6][7].

  • Inhalation Hazard: Vapors may lead to dizziness or suffocation, and prolonged exposure can result in asthma-like symptoms[2][5].

HazardDescriptionPrimary Risk
Flammability Flammable liquid and vapor[2][5].Fire or explosion when exposed to ignition sources[2][4].
Acute Oral Toxicity Harmful if swallowed[2][7].Potential for serious internal injury or fatality upon ingestion[2].
Skin Irritation Causes skin irritation[6][7][8].Redness, inflammation, and discomfort upon contact.
Eye Damage Risk of serious eye damage[2].Severe irritation, potential for lasting vision impairment.
Respiratory Irritation May cause respiratory tract irritation[5][6][7].Coughing, shortness of breath, and inflammation of airways.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2-Pentyl-4,5-dihydrothiazole. The selection of PPE must be based on the specific task and the potential for exposure.

PPE CategoryItemStandard/SpecificationPurpose & Rationale
Primary Engineering Control Chemical Fume Hood To minimize the inhalation of flammable and irritating vapors. All handling of this compound should occur within a certified fume hood[9].
Eye & Face Protection Safety Goggles ANSI Z87.1 / EN 166Protects against chemical splashes. Must be worn at all times when handling the liquid[2][10][11].
Face Shield Worn over safety gogglesRecommended for tasks with a higher risk of splashing, such as transferring large volumes or during initial dilutions[9][12].
Hand Protection Chemical-Resistant Gloves EN 374 (Europe), F739 (US)To prevent skin contact. Nitrile or PVC gloves are recommended. Always inspect gloves before use and use proper removal technique to avoid contamination. Dispose of contaminated gloves after use[2][10][11].
Body Protection Laboratory Coat Flame-retardantProtects skin and personal clothing from contamination. Should be kept closed while working[9][12].
PVC Apron Recommended when handling larger quantities to provide an additional layer of protection against splashes[2].
Respiratory Protection NIOSH-approved Respirator Type AB Filter or equivalentRequired if working outside of a fume hood or if ventilation is inadequate, to prevent inhalation of vapors[2][10][11].

Safe Handling and Disposal Workflow

Adherence to a strict, step-by-step workflow is crucial for maintaining a safe laboratory environment.

Experimental Protocol: Safe Handling
  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Have a safety shower and eye wash station readily accessible[10]. Clear the workspace of all ignition sources, including heat guns, open flames, and non-intrinsically safe equipment[3][4][11].

  • PPE Donning: Put on all required PPE as detailed in the table above: a flame-retardant lab coat, safety goggles, and chemical-resistant gloves. A face shield and apron should be added if handling larger volumes.

  • Chemical Handling:

    • Ground and bond all containers and receiving equipment to prevent static discharge, which can ignite flammable vapors[3][11].

    • Use non-sparking tools for all transfers and manipulations[3][11].

    • Handle the compound in a manner that minimizes the generation of aerosols or mists[12]. Avoid breathing any vapors[11].

  • Post-Handling: Tightly close the container and store it in a cool, dry, well-ventilated area designated for flammable liquids[3][10]. Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[2][3][5].

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory area[11][12].

Operational Plan: Spill Management
  • Minor Spills (in a fume hood):

    • Remove all ignition sources[2].

    • Absorb the spill with an inert, non-combustible material such as sand or dry earth[4].

    • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal[3][11].

  • Major Spills:

    • Evacuate personnel from the immediate area and move upwind[2].

    • Alert emergency responders and inform them of the location and nature of the hazard[2].

    • Prevent the spill from entering drains or waterways[11].

Disposal Plan
  • All waste, including the chemical itself and any contaminated materials (gloves, absorbent), must be treated as hazardous waste[2].

  • Collect waste in a designated, labeled, and sealed container for chemical waste[9].

  • Dispose of the waste in accordance with all applicable local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance[2][9]. Do not dispose of it down the drain[2][9].

Visualization of Safe Handling Workflow

The following diagram illustrates the critical steps for safely managing 2-Pentyl-4,5-dihydrothiazole throughout its lifecycle in the laboratory.

G Safe Handling Workflow for 2-Pentyl-4,5-dihydrothiazole cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Storage cluster_disposal 4. Waste Disposal prep1 Verify Fume Hood & Safety Shower/Eyewash prep2 Remove Ignition Sources prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Ground & Bond Containers prep3->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Transfer Chemical handle2->handle3 clean1 Tightly Seal Container handle3->clean1 clean2 Store in Flammables Cabinet clean1->clean2 clean3 Personal Hygiene (Wash Hands) clean2->clean3 disp1 Collect Waste in Labeled Container clean3->disp1 disp2 Follow Institutional Disposal Protocol disp1->disp2

Caption: Workflow for safe handling, from preparation to disposal.

References

  • safety data sheet - INDOFINE Chemical Company, Inc. (2026, January 23). Retrieved from [Link]

  • Material Safety Data Sheet - Thiazole, 99% - Cole-Parmer. (2006, February 3). Retrieved from [Link]

  • Thiazole, 4,5-dihydro-2-(1H-pyrrol-1-yl)- (9CI) - NextSDS. (n.d.). Retrieved from [Link]

Sources

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